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  • Product: 4-Bromo-2-ethoxy-1-methylbenzene
  • CAS: 871888-83-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-ethoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical propert...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-2-ethoxy-1-methylbenzene (CAS No. 871888-83-4). As a substituted aromatic ether, this compound presents a unique combination of functional groups that influence its behavior in chemical and biological systems. This document is intended to be a vital resource for researchers in medicinal chemistry, organic synthesis, and materials science, offering a detailed exploration of its structural and chemical characteristics. Due to the limited availability of experimental data for this specific isomer, this guide integrates predicted properties from validated computational models with established experimental protocols for its synthesis and characterization.

Introduction

4-Bromo-2-ethoxy-1-methylbenzene is a halogenated aromatic ether with a molecular structure that suggests its potential as a versatile intermediate in organic synthesis. The presence of a bromine atom offers a reactive site for cross-coupling reactions, while the ethoxy and methyl groups modulate the electronic and steric properties of the benzene ring. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in the design and development of novel chemical entities, including active pharmaceutical ingredients (APIs). This guide provides a detailed examination of these properties, offering both predicted data and robust experimental methodologies for their validation.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical compound is the cornerstone of reproducible scientific research. The structural and molecular details of 4-Bromo-2-ethoxy-1-methylbenzene are summarized below.

IdentifierValueSource
IUPAC Name 4-Bromo-2-ethoxy-1-methylbenzene-
CAS Number 871888-83-4[1]
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
SMILES CCOC1=C(C=CC(=C1)Br)C[1]

Molecular Structure:

Caption: 2D structure of 4-Bromo-2-ethoxy-1-methylbenzene.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide reliable estimations of key physicochemical properties. The following data has been predicted using established algorithms and should be considered as a baseline for experimental validation.

PropertyPredicted ValueMethod/Software
Melting Point Not available (likely a liquid at room temp.)-
Boiling Point 243.3 ± 20.0 °CPrediction based on related structures[2]
Density 1.324 ± 0.06 g/cm³Prediction based on related structures[2]
LogP (Octanol-Water Partition Coefficient) 3.7XLogP3
Water Solubility LowBased on LogP and molecular structure
Polar Surface Area (PSA) 9.23 Ų-

Proposed Synthesis: Williamson Ether Synthesis

A plausible and efficient route for the synthesis of 4-Bromo-2-ethoxy-1-methylbenzene is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed synthesis, 4-bromo-3-methylphenol would be deprotonated with a strong base to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethyl halide.

Williamson_Ether_Synthesis reactant1 4-Bromo-3-methylphenol intermediate Sodium 4-bromo-3-methylphenoxide reactant1->intermediate Deprotonation reactant2 Ethyl Halide (e.g., Ethyl Iodide) product 4-Bromo-2-ethoxy-1-methylbenzene reactant2->product base Strong Base (e.g., NaH) base->intermediate intermediate->product SN2 Reaction solvent Aprotic Solvent (e.g., THF) solvent->intermediate solvent->product

Caption: Proposed synthesis of 4-Bromo-2-ethoxy-1-methylbenzene.

Step-by-Step Experimental Protocol for Synthesis
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-3-methylphenol (1 equivalent) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise over 15 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectral Data Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Bromo-2-ethoxy-1-methylbenzene is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group, and the methyl group.

  • Aromatic Protons (δ 6.8-7.4 ppm): The three protons on the benzene ring will appear in this region. Their splitting pattern will be complex due to their different chemical environments and coupling with each other. The proton ortho to the bromine will likely be the most downfield.

  • Ethoxy Protons (δ 4.0-4.2 ppm, quartet; δ 1.3-1.5 ppm, triplet): The methylene protons (-OCH₂-) will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethoxy group will appear as a triplet.

  • Methyl Protons (δ 2.2-2.4 ppm, singlet): The methyl group attached to the benzene ring will appear as a singlet as it has no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon attached to the bromine atom will be shifted upfield due to the "heavy atom effect".[3] The carbons attached to the oxygen and methyl groups will also have characteristic shifts.

  • Ethoxy Carbons (δ 60-70 ppm, -OCH₂-; δ 14-16 ppm, -CH₃): The two carbons of the ethoxy group will appear in the aliphatic region of the spectrum.

  • Methyl Carbon (δ 15-20 ppm): The carbon of the methyl group on the ring will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C-H stretching (aromatic): ~3030-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2980 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹[4]

  • C-O stretching (aryl ether): Strong absorption around 1250 cm⁻¹[3][5]

  • C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic fragmentation pattern.

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 214 and 216 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.[6]

  • Major Fragments: Fragmentation will likely involve the loss of the ethyl group from the ethoxy moiety and cleavage of the ether bond.

Experimental Protocols for Physicochemical Property Determination

The following are standard protocols for the experimental determination of the key physicochemical properties of 4-Bromo-2-ethoxy-1-methylbenzene.

Workflow for Property Determination

property_determination_workflow start Pure Sample of 4-Bromo-2-ethoxy-1-methylbenzene boiling_point Boiling Point Determination start->boiling_point density Density Measurement start->density solubility Solubility Assessment start->solubility spectral_analysis Spectral Analysis (NMR, IR, MS) start->spectral_analysis end Comprehensive Physicochemical Profile boiling_point->end density->end logp LogP Determination (Shake-Flask) solubility->logp logp->end spectral_analysis->end

Caption: Experimental workflow for physicochemical characterization.

Boiling Point Determination (Distillation Method)
  • Apparatus Setup: Assemble a simple distillation apparatus with a small distilling flask, a condenser, a thermometer, and a receiving flask.

  • Sample Addition: Place a small volume of the purified compound into the distilling flask along with a few boiling chips.

  • Heating: Gently heat the flask.

  • Data Recording: Record the temperature at which the liquid is actively boiling and condensing, and the first drop of distillate is collected. This temperature is the boiling point.

Density Measurement
  • Tare Pycnometer: Accurately weigh a clean, dry pycnometer.

  • Fill with Sample: Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

  • Weigh Filled Pycnometer: Weigh the filled pycnometer.

  • Calculate Density: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Solubility Determination (Shake-Flask Method)
  • Preparation: Prepare a series of vials containing a known volume of various solvents (e.g., water, ethanol, acetone, hexane).

  • Addition of Solute: Add a small, accurately weighed amount of 4-Bromo-2-ethoxy-1-methylbenzene to each vial.

  • Equilibration: Shake the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Analysis: After allowing any undissolved solid to settle, analyze the concentration of the solute in the supernatant using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Safety and Handling

Based on the hazard statements for this compound, appropriate safety precautions must be taken.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 4-Bromo-2-ethoxy-1-methylbenzene. While a significant portion of the data presented is based on computational predictions due to the limited availability of experimental results, this guide offers a robust framework for its synthesis and experimental characterization. The detailed protocols and predicted spectral data serve as a valuable starting point for researchers, enabling the confident use of this compound in further scientific endeavors. It is strongly recommended that the predicted values be experimentally verified to build a more complete and accurate profile of this versatile chemical intermediate.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • PubChem. 4-Bromo-2-methoxy-1-methylbenzene. [Link]

  • PubChem. 4-Bromo-1-ethoxy-2-ethylbenzene. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Li, Y., Kong, X., Chen, G. H., Chi, J. G., & Wang, J. N. (2010). 4-Bromo-2-[1-(4-eth-oxy-phen-yl)-1-methyl-eth-yl]-1-methyl-benzene. Acta crystallographica. Section E, Structure reports online, 67(Pt 1), o21. [Link]

  • PubChem. 4-Bromo-1-ethyl-2-methylbenzene. [Link]

  • OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

  • Química Orgánica. IR spectrum: Ethers. [Link]

  • Wang, P., Zhao, X., & Halden, R. U. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and bioanalytical chemistry, 406(9-10), 2355–2364. [Link]

  • Cheméo. Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene (CAS 2635-13-4). [Link]

  • Google Patents. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • Google Patents. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Dr. K. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5). [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Frank Wong. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]

  • Reddit. (2018, June 7). How do I identify different kinds of benzene substitution using H NMR spectra?. r/chemhelp. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). [Link]

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  • PubChem. 1-Bromo-4-ethyl-2-methylbenzene. [Link]

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Exploratory

4-Bromo-2-ethoxy-1-methylbenzene CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Key Synthetic Building Block 4-Bromo-2-ethoxy-1-methylbenzene, a halogenated aromatic ether, is a versatile chemical intermediate...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

4-Bromo-2-ethoxy-1-methylbenzene, a halogenated aromatic ether, is a versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern—a bromine atom, an ethoxy group, and a methyl group on a benzene ring—provides multiple reactive sites for the construction of more complex molecular architectures. This guide offers a comprehensive overview of its chemical identity, properties, synthesis, and handling, providing researchers and drug development professionals with the critical information needed to effectively utilize this compound in their work.

Section 1: Core Registry and Chemical Identity

Correctly identifying a chemical compound is the foundation of sound scientific research. 4-Bromo-2-ethoxy-1-methylbenzene is registered under the CAS number 871888-83-4 .[1][2] It is crucial to distinguish this compound from its isomers, such as 4-Bromo-1-ethoxy-2-methylbenzene (CAS No. 79636-93-4), as the differing positions of the functional groups can lead to vastly different chemical reactivity and biological activity.[3]

Molecular Structure and Properties

The structure of 4-Bromo-2-ethoxy-1-methylbenzene is fundamental to understanding its reactivity. The electron-donating nature of the ethoxy and methyl groups influences the electron density of the aromatic ring, while the bromine atom serves as a key functional handle for a variety of chemical transformations.

Table 1: Physicochemical Properties of 4-Bromo-2-ethoxy-1-methylbenzene

PropertyValueSource
CAS Number 871888-83-4[1][2]
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
IUPAC Name 4-Bromo-2-ethoxy-1-methylbenzene
SMILES CCOC1=C(C=CC(=C1)Br)C[1]
Physical State Not experimentally verified; likely a liquid or low-melting solid
Storage Sealed in a dry environment at room temperature.[1]
Structural Visualization

The following diagram illustrates the molecular structure of 4-Bromo-2-ethoxy-1-methylbenzene, highlighting the spatial arrangement of its functional groups.

Caption: Molecular structure of 4-Bromo-2-ethoxy-1-methylbenzene.

Section 2: Synthesis and Reactivity

Plausible Synthetic Pathway

A logical synthetic route would involve the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Caption: A plausible synthetic workflow for 4-Bromo-2-ethoxy-1-methylbenzene.

Key Reactions and Mechanistic Insights

The bromine atom on the aromatic ring is a versatile functional group that can participate in a wide array of cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds, which are prevalent in many pharmaceutical compounds.

Potential transformations of 4-Bromo-2-ethoxy-1-methylbenzene include:

  • Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond.

  • Heck Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.

  • Sonogashira Coupling: Palladium and copper-catalyzed reaction with a terminal alkyne to create a C-C bond.

The ethoxy and methyl groups, being electron-donating, activate the benzene ring towards electrophilic aromatic substitution, although the steric hindrance they provide, along with the directing effect of the bromine, will influence the regioselectivity of such reactions.

Section 3: Applications in Research and Drug Development

Halogenated aromatic compounds are invaluable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). While specific examples detailing the use of 4-Bromo-2-ethoxy-1-methylbenzene are not extensively documented in publicly available literature, its structural motifs are present in various compounds of medicinal interest. Its utility lies in its ability to serve as a scaffold upon which molecular complexity can be built through the aforementioned cross-coupling reactions. For instance, the related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes.[4][5] This highlights the potential of such brominated ethers in the development of novel therapeutics.

Section 4: Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions are paramount when handling 4-Bromo-2-ethoxy-1-methylbenzene. While a comprehensive, experimentally verified Material Safety Data Sheet (MSDS) for this specific compound is not widely available, information from suppliers and data for structurally similar compounds can provide guidance.

Hazard Identification

Based on supplier information, 4-Bromo-2-ethoxy-1-methylbenzene is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this compound is "Warning".[1]

Recommended Handling Procedures
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear suitable chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

  • Disposal: Dispose of this material and its container through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.

Section 5: Conclusion and Future Outlook

4-Bromo-2-ethoxy-1-methylbenzene represents a valuable, albeit currently under-documented, synthetic intermediate. Its structural features make it an attractive starting material for the synthesis of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. Further research into its synthesis, reactivity, and applications is warranted to fully unlock its potential. This guide provides a foundational understanding of this compound, empowering researchers to incorporate it into their synthetic strategies with a strong awareness of its chemical properties and the necessary safety precautions.

References

  • Organic Syntheses Procedure. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - 4-Bromo-2-methylbut-1-ene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-2-methylbenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxy-1-methylbenzene. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 4-Bromo-1-ethoxy-2-methylbenzene,(CAS# 79636-93-4). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethoxy-2-ethylbenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. Retrieved from [Link]

  • Reddit. (2022). H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent?. Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of 4-Bromo-2-ethoxy-1-methylbenzene: A Technical Guide

Molecular Structure and Spectroscopic Overview The structure of 4-Bromo-2-ethoxy-1-methylbenzene features a benzene ring with three substituents: a bromine atom, an ethoxy group, and a methyl group. The relative position...

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

The structure of 4-Bromo-2-ethoxy-1-methylbenzene features a benzene ring with three substituents: a bromine atom, an ethoxy group, and a methyl group. The relative positions of these groups dictate the electronic environment of each atom, which in turn governs the appearance of its NMR, IR, and mass spectra.

¹H NMR Spectroscopy: Probing the Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 4-Bromo-2-ethoxy-1-methylbenzene in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the ethoxy group protons, and the methyl group protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic H (position 3)~ 6.8d~ 8.01H
Aromatic H (position 5)~ 7.2dd~ 8.0, ~ 2.01H
Aromatic H (position 6)~ 7.3d~ 2.01H
Methylene (-OCH₂CH₃)~ 4.0q~ 7.02H
Methyl (Aromatic-CH₃)~ 2.2s-3H
Methyl (-OCH₂CH₃)~ 1.4t~ 7.03H
Rationale for Predicted Chemical Shifts and Multiplicities
  • Aromatic Protons: The ethoxy group is an activating, ortho-, para-directing group due to the resonance effect of the oxygen lone pairs, which shields the ortho and para protons, shifting them upfield. The methyl group is also weakly activating and ortho-, para-directing. Conversely, the bromine atom is a deactivating, ortho-, para-directing group, with its inductive electron-withdrawing effect generally outweighing its resonance-donating effect. The interplay of these effects leads to the predicted chemical shifts. The proton at position 3 is ortho to the strongly donating ethoxy group and is expected to be the most shielded. The proton at position 5 will be split by the protons at positions 3 and 6, resulting in a doublet of doublets. The proton at position 6 will appear as a doublet due to coupling with the proton at position 5.

  • Ethoxy Group: The methylene protons (-OCH₂-) are adjacent to an electronegative oxygen atom, which deshields them, causing a downfield shift to around 4.0 ppm. They are split by the three neighboring methyl protons into a quartet. The terminal methyl protons (-CH₃) of the ethoxy group are further from the oxygen and thus appear more upfield, around 1.4 ppm, and are split into a triplet by the two methylene protons.

  • Methyl Group: The methyl group attached to the aromatic ring is relatively shielded and is expected to appear as a singlet around 2.2 ppm.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2-ethoxy-1-methylbenzene in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of 4-Bromo-2-ethoxy-1-methylbenzene is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (C-CH₃)~ 125
C2 (C-OCH₂CH₃)~ 155
C3 (C-H)~ 115
C4 (C-Br)~ 118
C5 (C-H)~ 132
C6 (C-H)~ 130
Methylene (-OCH₂CH₃)~ 64
Methyl (Aromatic-CH₃)~ 16
Methyl (-OCH₂CH₃)~ 15
Justification for Predicted Chemical Shifts
  • Aromatic Carbons: The carbon atom attached to the ethoxy group (C2) is expected to be the most downfield due to the strong deshielding effect of the oxygen atom. The carbon bearing the bromine atom (C4) will be shifted upfield due to the "heavy atom effect" of bromine, a phenomenon where the large electron cloud of the halogen provides shielding.[1][2] The other aromatic carbon signals are influenced by the combined electronic effects of the substituents.

  • Alkyl Carbons: The methylene carbon of the ethoxy group is directly attached to oxygen and will be significantly deshielded. The two methyl carbons will appear at the most upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds.

Predicted IR Absorption Bands
Vibrational Mode Predicted Absorption Range (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch3000 - 2850
Aromatic C=C stretch1600 - 1450
C-O stretch (Aryl ether)1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)
C-Br stretch600 - 500
Interpretation of Predicted IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups. The presence of both aromatic and aliphatic C-H stretches will be observed. The characteristic aromatic C=C stretching bands will confirm the presence of the benzene ring. Strong absorptions corresponding to the aryl ether C-O stretching will be a key indicator of the ethoxy group. Finally, a band in the low-frequency region will be indicative of the C-Br bond. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of molecular ion peaks of approximately equal intensity at m/z = 214 and 216, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Major Fragments:

    • m/z = 185/187: Loss of an ethyl group (-C₂H₅) from the molecular ion.

    • m/z = 171/173: Loss of an ethoxy radical (-OC₂H₅) from the molecular ion.

    • m/z = 106: Loss of a bromine radical from the fragment at m/z = 185/187.

Fragmentation Pathway

Under electron ionization (EI), the 4-Bromo-2-ethoxy-1-methylbenzene molecule will be ionized to form the molecular ion. This ion can then undergo fragmentation through various pathways, with the most common being the cleavage of the bonds adjacent to the oxygen atom and the aromatic ring.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 4-Bromo-2-ethoxy-1-methylbenzene.

G cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_MS Mass Spectrometry cluster_Interpretation Data Interpretation & Structural Confirmation H_NMR ¹H NMR C_NMR ¹³C NMR Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Structure_Confirmation Structure Confirmation Proton_Env->Structure_Confirmation Carbon_Skeleton->Structure_Confirmation Functional_Groups->Structure_Confirmation Molecular_Weight->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 4-Bromo-2-ethoxy-1-methylbenzene. By combining the information from these complementary analytical techniques, a complete and unambiguous structural elucidation can be achieved. The predicted data serves as a reliable benchmark for researchers working with this compound or structurally related molecules. The outlined experimental protocols represent standard practices in the field, ensuring the acquisition of high-quality data for confident analysis.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • NIST Chemistry WebBook: [Link]

  • Spectral Database for Organic Compounds (SDBS): [Link]

  • PubChem: [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Chemistry Stack Exchange. [Link]

  • Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. (2016). International Journal of ChemTech Research. [Link]

  • Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. (2021). Chemistry Stack Exchange. [Link]

Sources

Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-Bromo-2-ethoxy-1-methylbenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological act...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, understanding the crystal structure of a compound is paramount for rational drug design, polymorphism screening, and intellectual property protection. This in-depth technical guide focuses on the crystallographic analysis of 4-Bromo-2-ethoxy-1-methylbenzene derivatives, a class of compounds with potential applications in medicinal chemistry. By dissecting the synthesis, single-crystal X-ray diffraction analysis, and supramolecular features of a representative derivative, this guide provides a comprehensive framework for researchers working with halogenated aromatic compounds. We will explore the causal relationships behind experimental choices and underscore the self-validating nature of crystallographic protocols, offering field-proven insights for both novice and experienced scientists.

Introduction: The Significance of Crystal Structure in Drug Discovery

The journey of a drug from a laboratory curiosity to a clinical candidate is paved with meticulous characterization. Among the most crucial of these characterization techniques is single-crystal X-ray diffraction (XRD), which provides an unambiguous determination of a molecule's solid-state structure.[1] This knowledge is not merely academic; it directly impacts:

  • Structure-Activity Relationships (SAR): A definitive crystal structure illuminates the spatial orientation of functional groups, enabling researchers to understand how a molecule interacts with its biological target. This is the cornerstone of rational drug design and lead optimization.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphs, can have profound implications for a drug's solubility, bioavailability, and stability. Crystallographic analysis is essential for identifying and characterizing these different forms.

  • Intellectual Property: A solved crystal structure provides a unique and defensible fingerprint of a new chemical entity, strengthening patent claims.

This guide will use a specific derivative, 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene, as a case study to illustrate the principles and practices of crystal structure determination.[2][3]

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The synthesis of 4-Bromo-2-ethoxy-1-methylbenzene derivatives often involves multi-step reaction sequences.

General Synthetic Strategies

The synthesis of polysubstituted benzenes, such as the title compound class, requires careful consideration of the directing effects of existing substituents on the aromatic ring.[4] Common synthetic routes may involve:

  • Friedel-Crafts Alkylation/Acylation: To introduce alkyl or acyl groups onto the benzene ring.

  • Bromination: Electrophilic aromatic substitution with reagents like Br₂/FeBr₃ to install the bromine atom.[4]

  • Williamson Ether Synthesis: To form the ethoxy group from a corresponding phenol.

A plausible synthetic pathway for a derivative like 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene would involve the coupling of substituted aromatic precursors. The specific route taken is dictated by the desired substitution pattern and the reactivity of the starting materials.

Experimental Protocol: Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered molecular packing. A common and effective method is slow evaporation:

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., chloroform and petroleum ether) to the point of saturation.[5] The choice of solvent is critical as it can influence the resulting crystal packing and even the polymorphic form.

  • Evaporation: Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Carefully select a well-formed, transparent crystal of appropriate size (typically 0.1-0.3 mm in each dimension) for mounting.[2]

Crystal_Growth_Workflow A Purified Compound B Dissolution in Appropriate Solvent A->B C Slow Evaporation B->C D Crystal Formation C->D E Crystal Selection & Mounting D->E

Caption: Workflow for growing single crystals via slow evaporation.

Single-Crystal X-ray Diffraction: Deciphering the Molecular Blueprint

X-ray crystallography is a powerful analytical technique that leverages the diffraction of X-rays by the ordered arrangement of atoms in a crystal to determine the precise location of each atom in three-dimensional space.[1]

The Underlying Principles

When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, leading to a unique diffraction pattern of constructive interference (spots) and destructive interference (dark areas). The geometry and intensity of these diffracted beams are governed by Bragg's Law. By measuring the positions and intensities of a vast number of these diffraction spots, a three-dimensional electron density map of the unit cell can be reconstructed.

Experimental Workflow

The process of determining a crystal structure via single-crystal XRD follows a well-defined, self-validating workflow:

XRD_Workflow A Data Collection (Diffractometer) B Data Reduction & Integration A->B C Structure Solution (Phase Problem) B->C D Structure Refinement C->D E Validation & Analysis D->E

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

  • Data Collection: A mounted crystal is placed in a diffractometer and irradiated with X-rays. The crystal is rotated, and the diffraction pattern is recorded at various orientations. For the derivative 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene, data was collected on a Rigaku Saturn diffractometer.[2]

  • Data Reduction and Integration: The raw diffraction images are processed to determine the intensity and position of each reflection. An absorption correction is applied to account for the absorption of X-rays by the crystal itself.[2]

  • Structure Solution: This is the most critical step, where the "phase problem" is solved to generate an initial electron density map. Modern direct methods or Patterson methods are typically employed.

  • Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process minimizes the R-factor, a measure of the goodness of fit.

  • Validation and Analysis: The final structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility. The resulting structural information, including bond lengths, bond angles, and torsion angles, is then analyzed.

Crystal Structure Analysis of 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene

The crystallographic data for this derivative provides a wealth of information about its molecular and supramolecular structure.[2][3]

Crystallographic Data
ParameterValue
Chemical FormulaC₁₈H₂₁BrO
Molecular Weight333.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a11.164 (2) Å
b9.5142 (19) Å
c16.135 (3) Å
β110.21 (3)°
Volume1608.2 (6) ų
Z4
Temperature293 K
R-factor0.051

Data sourced from Li et al. (2010).[2][3]

Molecular Conformation

The analysis of the crystal structure of 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene reveals a non-planar conformation. The dihedral angle between the two aromatic rings is a significant 85.72°.[2][3] This twisted arrangement is a consequence of steric hindrance between the bulky substituents on the benzene rings.

Supramolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors and acceptors, the crystal packing of this derivative is primarily governed by weaker van der Waals forces.[2][3] This is a common feature in many organic molecules. The bromine atom, with its large and polarizable electron cloud, can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing. While not explicitly mentioned as the dominant force in this particular structure, the potential for Br···O or Br···π interactions should be considered in related derivatives. The study of these weak interactions is crucial for understanding polymorphism and crystal engineering.

Implications for Drug Development

The detailed structural information obtained from crystallographic studies of 4-Bromo-2-ethoxy-1-methylbenzene derivatives has several key implications for drug development:

  • Pharmacophore Modeling: The precise conformation of the molecule provides a template for pharmacophore modeling and virtual screening to identify other compounds with similar binding properties.

  • Analogue Design: Understanding the steric and electronic effects of the bromo and ethoxy substituents can guide the design of new analogues with improved potency, selectivity, or pharmacokinetic properties.

  • Solid-State Characterization: The crystallographic data serves as a benchmark for the solid-state characterization of the active pharmaceutical ingredient (API), which is a regulatory requirement.

Conclusion

The determination of the crystal structure of 4-Bromo-2-ethoxy-1-methylbenzene derivatives, as exemplified by 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene, is a powerful tool for elucidating their molecular architecture. This knowledge, derived from a rigorous and self-validating experimental workflow, provides invaluable insights for medicinal chemists and drug development professionals. From guiding synthetic strategies to informing rational drug design and ensuring the solid-state integrity of an API, single-crystal X-ray diffraction remains an indispensable technique in the modern pharmaceutical sciences.

References

  • Li, Y., Kong, X., Chen, G.-H., Chi, J.-G., & Wang, J.-N. (2010). 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o21. [Link]

  • Li, Y., Kong, X., Chen, G.-H., Chi, J.-G., & Wang, J.-N. (2010). 4-Bromo-2-[1-(4-eth-oxy-phen-yl)-1-methyl-eth-yl]-1-methyl-benzene. PubMed. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved January 7, 2024, from [Link]

  • Anwar, M. U., et al. (2018). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1495–1499. [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

Sources

Foundational

Solubility characteristics of 4-Bromo-2-ethoxy-1-methylbenzene in organic solvents

An In-depth Technical Guide to the Solubility Characteristics of 4-Bromo-2-ethoxy-1-methylbenzene in Organic Solvents Authored by: Your Senior Application Scientist Abstract: This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Characteristics of 4-Bromo-2-ethoxy-1-methylbenzene in Organic Solvents

Authored by: Your Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-ethoxy-1-methylbenzene. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It delves into the predicted solubility based on the compound's physicochemical properties, outlines detailed experimental protocols for solubility determination, and discusses the critical factors influencing solubility. Safety and handling precautions are also provided to ensure safe laboratory practices.

Introduction to 4-Bromo-2-ethoxy-1-methylbenzene

4-Bromo-2-ethoxy-1-methylbenzene is an aromatic organic compound with the molecular formula C9H11BrO. Its structure consists of a benzene ring substituted with a bromine atom, an ethoxy group, and a methyl group. This substitution pattern imparts specific physicochemical properties that govern its behavior in various solvents. Understanding its solubility is crucial for a wide range of applications, including organic synthesis, reaction kinetics, purification processes like recrystallization, and formulation development in the pharmaceutical industry. The efficiency of a chemical reaction, the ease of product isolation, and the bioavailability of a potential drug candidate can all be significantly influenced by the solubility of the starting materials and intermediates.

Physicochemical Properties

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Formula C9H11BrOBased on chemical structure[1][2]
Molecular Weight 215.09 g/mol Calculated from the molecular formula[1][2]
Appearance Likely a liquid or low-melting solidInferred from similar structures like 4-bromoanisole (melts at 9-10°C)[3][4]
Boiling Point Predicted to be around 238.7°CSupplier data
Polarity Moderately polarDue to the presence of the polar C-O-C ether linkage and the C-Br bond, but also the nonpolar benzene ring and alkyl groups.

The presence of both polar (ethoxy, bromo) and nonpolar (methyl, benzene ring) groups suggests that 4-Bromo-2-ethoxy-1-methylbenzene will exhibit intermediate polarity. This structural aspect is the primary determinant of its solubility in various organic solvents, based on the principle of "like dissolves like".[5][6]

Theoretical Solubility Profile

The adage "like dissolves like" is the foundational principle for predicting solubility.[5][6] This means that a solute will dissolve best in a solvent that has a similar polarity.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Given the significant nonpolar character of the benzene ring and methyl group, 4-Bromo-2-ethoxy-1-methylbenzene is expected to be readily soluble in nonpolar organic solvents.[7] These solvents can effectively solvate the nonpolar regions of the molecule through van der Waals interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments and can engage in dipole-dipole interactions with the polar ether and bromo groups of the solute. Therefore, good solubility is anticipated in these solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents are polar, their primary mode of interaction is hydrogen bonding. Since 4-Bromo-2-ethoxy-1-methylbenzene does not have hydrogen bond-donating capabilities, its solubility in protic solvents might be slightly less than in aprotic solvents of similar polarity. However, the oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, which should still allow for considerable solubility.

  • Aqueous Solubility: Due to its predominantly nonpolar, hydrophobic structure, 4-Bromo-2-ethoxy-1-methylbenzene is expected to be insoluble or immiscible in water.[6]

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The following protocols describe standard methods for qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Protocol:

  • Add approximately 20-30 mg of 4-Bromo-2-ethoxy-1-methylbenzene to a small test tube.

  • Add 1 mL of the chosen solvent to the test tube in 0.25 mL increments.

  • After each addition, cap the test tube and vortex or shake vigorously for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solute.

  • If the solute completely dissolves, it is considered "soluble." If some but not all of the solute dissolves, it is "partially soluble." If no significant amount of the solute dissolves, it is "insoluble."

  • Record the observations for each solvent tested.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound at a specific temperature.

Protocol:

  • Prepare a series of vials for each solvent to be tested.

  • Add an excess amount of 4-Bromo-2-ethoxy-1-methylbenzene to each vial to ensure that a saturated solution is formed.

  • Add a known volume of the solvent to each vial.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • After reaching equilibrium, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.

  • Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved solid.

  • Dilute the filtered sample with a suitable solvent to a concentration within the analytical range.

  • Analyze the concentration of 4-Bromo-2-ethoxy-1-methylbenzene in the diluted sample using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculate the original solubility in units such as mg/mL or mol/L.

Diagram: Experimental Workflow for Quantitative Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in shaker bath at constant temperature prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC or GC sample3->sample4 result1 Calculate solubility (e.g., mg/mL) sample4->result1

Sources

Exploratory

Quantum Chemical-Guided Analysis of 4-Bromo-2-ethoxy-1-methylbenzene: A Technical Guide for Drug Development Professionals

Abstract This whitepaper provides a comprehensive technical guide for performing quantum chemical calculations on 4-Bromo-2-ethoxy-1-methylbenzene, a molecule of interest in medicinal chemistry and materials science. We...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical guide for performing quantum chemical calculations on 4-Bromo-2-ethoxy-1-methylbenzene, a molecule of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) and Hartree-Fock (HF) methods to elucidate this compound's electronic structure, reactivity, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular design and analysis. We offer a self-validating protocol, from geometry optimization to the prediction of key molecular descriptors, including Mulliken charges, HOMO-LUMO energy gaps, and vibrational frequencies. All methodologies are grounded in authoritative scientific literature, ensuring technical accuracy and reproducibility.

Introduction: The Significance of In Silico Analysis for Substituted Benzenes

4-Bromo-2-ethoxy-1-methylbenzene belongs to the class of halogenated aromatic compounds, which are pivotal scaffolds in the development of novel therapeutic agents and functional materials.[1][2] The precise arrangement of its substituents—a bromine atom, an ethoxy group, and a methyl group on a benzene ring—governs its physicochemical properties and biological activity. Understanding the intricate interplay of these functional groups at a quantum mechanical level is paramount for predicting molecular behavior and designing next-generation analogues with enhanced efficacy and safety profiles.

Quantum chemical calculations offer a powerful and cost-effective avenue to explore the molecular landscape, providing insights that are often challenging to obtain through experimental methods alone. By solving the Schrödinger equation, or a simplified form of it, we can determine a molecule's electronic structure, which in turn dictates its geometry, reactivity, and spectroscopic signatures. This in silico approach allows for the rapid screening of virtual compounds, prioritization of synthetic targets, and a deeper understanding of structure-activity relationships (SAR).

This guide will focus on two of the most widely used quantum chemical methods: Density Functional Theory (DFT) and Hartree-Fock (HF) theory.[3][4][5][6] We will employ the versatile and powerful Gaussian software package to perform these calculations.[7][8][9][10][11]

Theoretical Framework: A Tale of Two Methodologies

The choice of a computational method is a critical decision that balances accuracy with computational cost. For a molecule like 4-Bromo-2-ethoxy-1-methylbenzene, both DFT and HF offer reliable results, each with its own strengths.

2.1. Hartree-Fock (HF) Theory: The Foundational Approach

Hartree-Fock theory is a cornerstone of quantum chemistry.[3][4][5][6] It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. While this mean-field approximation neglects electron correlation, it provides a qualitatively correct description of the electronic structure for many closed-shell molecules. For substituted benzenes, HF calculations can yield valuable information about molecular orbitals and charge distributions.[3]

2.2. Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory has emerged as the most popular method for quantum chemical calculations due to its excellent balance of accuracy and computational efficiency.[12][13] Instead of the complex many-electron wavefunction, DFT focuses on the much simpler electron density to determine the energy of the system. The accuracy of a DFT calculation is determined by the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. For halogenated aromatic compounds, hybrid functionals like B3LYP have demonstrated excellent performance.[14][15][16]

2.3. The Importance of the Basis Set

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set significantly impacts the accuracy of the calculation. For molecules containing heavier elements like bromine, it is crucial to use a basis set that can adequately describe the core and valence electrons. Pople-style basis sets, such as 6-311+G(d,p), are a common and reliable choice.[15][16] For even greater accuracy, especially when investigating properties sensitive to electron correlation, Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) or basis sets incorporating effective core potentials (ECPs) for the bromine atom can be employed.[17][18][19][20]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the systematic procedure for performing quantum chemical calculations on 4-Bromo-2-ethoxy-1-methylbenzene using the Gaussian software suite.[7][8][9]

3.1. Step 1: Molecular Structure Input

The initial step involves creating a 3D model of 4-Bromo-2-ethoxy-1-methylbenzene. This can be accomplished using a molecular builder within a graphical user interface like GaussView or by providing the Cartesian coordinates of each atom in the input file.

3.2. Step 2: Geometry Optimization

The initial molecular structure is typically not at its lowest energy conformation. A geometry optimization calculation is performed to find the equilibrium structure of the molecule. This is a crucial step as many molecular properties are sensitive to the geometry.

  • Methodology:

    • Select a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

    • Specify the Opt keyword in the Gaussian input file.

    • Run the calculation.

    • Verify that the optimization has converged to a true minimum by performing a subsequent frequency calculation. A true minimum will have no imaginary frequencies.

3.3. Step 3: Vibrational Frequency Analysis

A frequency calculation serves two primary purposes: to confirm that the optimized geometry is a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra of the molecule.[21][22][23][24][25]

  • Methodology:

    • Use the optimized geometry from the previous step.

    • Specify the Freq keyword in the Gaussian input file at the same level of theory used for the optimization.

    • Analyze the output to ensure the absence of imaginary frequencies.

    • The calculated vibrational frequencies can be compared with experimental IR spectra for validation.

3.4. Step 4: Electronic Structure and Property Calculations

Once the optimized geometry is obtained, a single-point energy calculation can be performed to compute various electronic properties.

  • Methodology:

    • Use the optimized geometry.

    • Specify keywords for the desired properties in the Gaussian input file. Common keywords include:

      • Pop=Mulliken for Mulliken population analysis.[26][27][28][29][30]

      • Keywords to output molecular orbital energies (for HOMO-LUMO analysis).

Computational Workflow Diagram

G cluster_workflow Computational Workflow for 4-Bromo-2-ethoxy-1-methylbenzene A 1. Molecular Structure Input (GaussView or Cartesian Coordinates) B 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B Initial Geometry C 3. Vibrational Frequency Analysis (Confirm Minimum, Predict Spectra) B->C Optimized Geometry C->B Imaginary Frequency? Re-optimize D 4. Single-Point Calculation (Electronic Properties) C->D Confirmed Minimum E 5. Data Analysis (Mulliken Charges, HOMO-LUMO, etc.) D->E Calculated Properties

Caption: A schematic of the computational workflow.

Data Presentation and Analysis: Unveiling Molecular Insights

The output of these calculations provides a wealth of quantitative data that can be used to understand the properties of 4-Bromo-2-ethoxy-1-methylbenzene.

4.1. Optimized Geometry

The geometry optimization yields the precise bond lengths and angles of the molecule in its lowest energy state. This information is fundamental for understanding steric effects and conformational preferences.

Table 1: Predicted Geometric Parameters for 4-Bromo-2-ethoxy-1-methylbenzene (B3LYP/6-311+G(d,p))

ParameterValue (Å or °)
C-Br Bond LengthValue
C-O (ethoxy) Bond LengthValue
C-C (aromatic) Bond LengthsRange of Values
C-C-C Bond AnglesRange of Values
(Note: Actual values would be populated from the Gaussian output file.)

4.2. Mulliken Population Analysis

Mulliken population analysis provides a way to estimate the partial atomic charges on each atom in the molecule.[26][27][28][29][30] This is invaluable for understanding the electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack.

Table 2: Calculated Mulliken Atomic Charges (B3LYP/6-311+G(d,p))

AtomCharge (e)
BrValue
O (ethoxy)Value
C (attached to Br)Value
C (attached to O)Value
C (attached to methyl)Value
(Note: Actual values would be populated from the Gaussian output file.)

4.3. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[14][15][16][31][32] A smaller gap suggests higher reactivity.[32]

Table 3: Frontier Molecular Orbital Energies (B3LYP/6-311+G(d,p))

OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue
(Note: Actual values would be populated from the Gaussian output file.)
Molecular Orbital Relationship Diagram

G cluster_mo Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Gap HOMO-LUMO Gap (Reactivity Indicator) HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO->LUMO Excitation Energy Energy

Caption: Relationship between HOMO, LUMO, and the energy gap.

Conclusion: From Calculation to Application

This technical guide has provided a comprehensive framework for conducting and interpreting quantum chemical calculations on 4-Bromo-2-ethoxy-1-methylbenzene. By following the outlined protocols, researchers can gain deep insights into the electronic structure, reactivity, and spectroscopic properties of this important molecule. These in silico-derived parameters are invaluable for guiding synthetic efforts, interpreting experimental data, and ultimately accelerating the drug discovery and development process. The principles and methodologies described herein are broadly applicable to a wide range of organic molecules, empowering scientists to harness the predictive power of computational chemistry in their research endeavors.

References

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Protocols & Analytical Methods

Method

Application Notes & Protocols: 4-Bromo-2-ethoxy-1-methylbenzene as a Versatile Building Block in Modern Organic Synthesis

Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 4-Bromo-2-ethoxy-1-methylbenzene. This versatile aryl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 4-Bromo-2-ethoxy-1-methylbenzene. This versatile aryl bromide serves as a pivotal building block for constructing complex molecular architectures, primarily through its participation in a variety of powerful cross-coupling reactions and organometallic transformations. We will explore its reactivity, provide in-depth, field-proven protocols for key synthetic transformations, and explain the mechanistic rationale behind experimental choices to ensure reproducible and high-yielding outcomes.

Introduction: The Strategic Value of 4-Bromo-2-ethoxy-1-methylbenzene

4-Bromo-2-ethoxy-1-methylbenzene is a substituted aromatic compound whose synthetic utility is anchored in its distinct structural features. The presence of a bromine atom on the aromatic ring renders it an excellent electrophilic partner in a multitude of transition metal-catalyzed cross-coupling reactions.[1][2] The electron-donating ethoxy and methyl groups influence the electronic properties of the benzene ring, affecting the reactivity of the C-Br bond and providing steric and electronic handles for directing subsequent synthetic steps.

Its structure is particularly valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[2][3] For instance, structurally related scaffolds are crucial intermediates in the synthesis of SGLT2 inhibitors like Dapagliflozin, highlighting the importance of this substitution pattern in medicinal chemistry.[3][4] This guide focuses on harnessing the reactivity of the C-Br bond for the construction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Table 1: Physicochemical Properties of 4-Bromo-2-ethoxy-1-methylbenzene

PropertyValue
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Appearance Solid or liquid
CAS Number 79636-93-4
Purity ≥98% (typical)
Storage Sealed in a dry environment at room temperature.

Core Applications & Synthetic Strategies

The bromine atom of 4-Bromo-2-ethoxy-1-methylbenzene is the primary reactive site, enabling its use in several cornerstone reactions of modern organic synthesis. The general workflow involves transforming the C-Br bond into a more complex functional group or using it as a handle for creating new bonds.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Scaffolds A 4-Bromo-2-ethoxy-1-methylbenzene B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Pd Catalyst, Boronic Acid, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Pd Catalyst, Amine, Base D Grignard Reagent Formation (Nucleophilic Carbon Source) A->D Mg Metal, Anhydrous Ether E Biaryl Compounds B->E F Aryl Amines C->F G Substituted Aromatics via Nucleophilic Addition D->G + Electrophile (e.g., Ketone)

Figure 1: Key synthetic pathways utilizing 4-Bromo-2-ethoxy-1-methylbenzene.

Palladium-Catalyzed Cross-Coupling: A Gateway to Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools in organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[5][6][7] The general mechanism for these reactions involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8]

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures by coupling an aryl halide with an organoboron species, such as a boronic acid or ester.[9][10][11] This reaction is prized for its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[12][13]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is required to initiate the catalytic cycle. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands is commonly used.

  • Base: A base is crucial for the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transfer of the organic group to the palladium center.[11][13] Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are frequently employed.

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and an aqueous solution of the base is often used to ensure both the organic and inorganic reagents are sufficiently soluble.

G cluster_caption Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling. center Pd(0)L₂ ox_add [Ar-Pd(II)(X)L₂] center->ox_add Oxidative Addition (Ar-X) trans [Ar-Pd(II)(R)L₂] ox_add->trans Transmetalation (R-B(OR)₂ + Base) red_elim trans->red_elim Reductive Elimination red_elim->center Ar-R (Product) caption_node

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of amines with aryl halides.[14][15][16] This reaction overcomes the limitations of classical methods, which often require harsh conditions and have limited scope.[14]

Causality Behind Experimental Choices:

  • Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential.[17] They promote the crucial reductive elimination step to form the C-N bond and prevent catalyst decomposition.[17]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common choice, although weaker bases like carbonates can be used with more reactive systems.

  • Inert Atmosphere: The Pd(0) catalyst and the electron-rich phosphine ligands are sensitive to oxidation. Therefore, the reaction must be rigorously performed under an inert atmosphere (e.g., nitrogen or argon).[15]

G cluster_caption Figure 3: Catalytic Cycle of Buchwald-Hartwig Amination. center Pd(0)L₂ ox_add [Ar-Pd(II)(X)L₂] center->ox_add Oxidative Addition (Ar-X) am_coord [Ar-Pd(II)(NR₂H)L₂]⁺X⁻ ox_add->am_coord Amine Coordination (R₂NH) deprot [Ar-Pd(II)(NR₂)L₂] am_coord->deprot Deprotonation (Base) red_elim deprot->red_elim Reductive Elimination red_elim->center Ar-NR₂ (Product) caption_node

Figure 3: Catalytic Cycle of Buchwald-Hartwig Amination.

Grignard Reagent Formation: Reversing Polarity

The transformation of the electrophilic aryl bromide into a nucleophilic organometallic species via Grignard reagent formation is a classic and powerful strategy.[18][19] This reaction, known as "umpolung" or reversal of polarity, generates a potent carbon nucleophile capable of attacking a wide range of electrophiles, such as aldehydes, ketones, and esters.[19][20]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly quenched by protic sources, including water.[18][20] Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[19][21]

  • Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide.[19] This layer must be disrupted to initiate the reaction. Methods include crushing the magnesium turnings, adding a small crystal of iodine, or using a chemical activator like 1,2-dibromoethane.[18][19]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents should be handled according to their specific safety data sheets (SDS).

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-ethoxy-1-methylbenzene with Phenylboronic Acid

This protocol describes the synthesis of 2-ethoxy-4-phenyl-1-methylbenzene, a biaryl compound, via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Table 2: Reagents for Suzuki-Miyaura Coupling

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
4-Bromo-2-ethoxy-1-methylbenzene215.09430 mg2.01.0
Phenylboronic Acid121.93293 mg2.41.2
Pd(PPh₃)₄1155.56116 mg0.10.05
Sodium Carbonate (Na₂CO₃)105.99636 mg6.03.0
Toluene-15 mL--
Water-5 mL--

Step-by-Step Methodology:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-ethoxy-1-methylbenzene (430 mg, 2.0 mmol), phenylboronic acid (293 mg, 2.4 mmol), and Tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol).

  • Solvent and Base Addition: Add toluene (15 mL) to the flask. In a separate beaker, dissolve sodium carbonate (636 mg, 6.0 mmol) in water (5 mL). Add the aqueous solution to the reaction flask.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to create an inert atmosphere. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The biphasic mixture should be stirred efficiently to ensure good mixing between the organic and aqueous layers.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting aryl bromide spot indicates reaction completion (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Add 20 mL of ethyl acetate and 20 mL of water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 20 mL of brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (e.g., using a gradient of 1-5% ethyl acetate in hexane) to afford the pure biaryl product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol details the synthesis of 4-(2-ethoxy-4-methylphenyl)morpholine, a tertiary aryl amine, demonstrating a C-N bond formation.

Table 3: Reagents for Buchwald-Hartwig Amination

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
4-Bromo-2-ethoxy-1-methylbenzene215.09430 mg2.01.0
Morpholine87.12209 mg (0.21 mL)2.41.2
Pd₂(dba)₃915.7218.3 mg0.020.01
XPhos476.6528.6 mg0.060.03
Sodium tert-butoxide (NaOt-Bu)96.10269 mg2.81.4
Toluene (Anhydrous)-10 mL--

Step-by-Step Methodology:

  • Catalyst Pre-formation (Glovebox Recommended): In a glovebox, add Tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (269 mg, 2.8 mmol) to an oven-dried Schlenk flask with a stir bar.

  • Reagent Addition: Remove the flask from the glovebox. Add 4-Bromo-2-ethoxy-1-methylbenzene (430 mg, 2.0 mmol) to the flask.

  • Solvent and Amine Addition: Under a positive pressure of argon, add anhydrous toluene (10 mL) via syringe, followed by morpholine (0.21 mL, 2.4 mmol).

  • Reaction: Seal the Schlenk flask and heat the mixture to 100 °C in an oil bath with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the solution in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexane) to yield the desired aryl amine.

References

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  • Macmillan Group, Princeton University. (2018).
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Application

The Strategic deployment of 4-Bromo-2-ethoxy-1-methylbenzene in Modern Medicinal Chemistry: Application Notes and Protocols

In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. 4-Bromo-2-ethoxy-1-methylbenze...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. 4-Bromo-2-ethoxy-1-methylbenzene emerges as a key intermediate, offering a synthetically tractable scaffold for the construction of complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry, with a focus on palladium-catalyzed cross-coupling reactions.

The unique substitution pattern of 4-Bromo-2-ethoxy-1-methylbenzene—featuring a reactive bromine atom, an electron-donating ethoxy group, and a methyl group—renders it a valuable synthon for introducing a substituted phenyl moiety into target molecules. The bromine atom serves as a prime handle for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of a vast array of pharmacologically active compounds.

Core Applications in Medicinal Chemistry: A Focus on Cross-Coupling Reactions

The primary utility of 4-Bromo-2-ethoxy-1-methylbenzene in medicinal chemistry lies in its participation in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient construction of complex molecules.[1] Two of the most powerful and widely employed cross-coupling reactions for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[2][3] This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[2] For 4-Bromo-2-ethoxy-1-methylbenzene, the Suzuki coupling enables the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position, paving the way for the synthesis of biaryl and styrenyl compounds, which are common motifs in pharmaceutical agents.[4]

The success of a Suzuki-Miyaura coupling reaction is contingent on the careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical.[2] Electron-rich and sterically hindered phosphine ligands, such as those of the biarylphosphine class, often enhance the efficiency of the catalytic cycle by promoting the oxidative addition and reductive elimination steps.

  • Base: A base is required to activate the boronic acid for transmetalation.[2] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction yield and should be chosen based on the stability of the substrates and the desired reaction kinetics.

  • Solvent: The solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water, must be capable of dissolving both the organic and inorganic reaction components to facilitate the reaction.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-ethoxy-1-methylbenzene

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-2-ethoxy-1-methylbenzene with an arylboronic acid.

Materials:

  • 4-Bromo-2-ethoxy-1-methylbenzene

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-2-ethoxy-1-methylbenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • In a separate vial, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand pre-mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012
2Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)1,4-Dioxane/H₂O9018
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O8524

This table presents typical starting conditions for optimization. Actual conditions may vary depending on the specific arylboronic acid used.

Visualization of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Boronic Acid, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat under Inert Atmosphere solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[1][6] This reaction is of immense importance in medicinal chemistry as the resulting arylamine and heteroarylamine moieties are present in a vast number of bioactive molecules.[1] The use of 4-Bromo-2-ethoxy-1-methylbenzene in this reaction allows for the introduction of a wide range of primary and secondary amines, as well as other nitrogen-containing functional groups, to the aromatic ring.

The key to a successful Buchwald-Hartwig amination lies in the judicious choice of the catalytic system and reaction conditions.

  • Catalyst and Ligand: Similar to the Suzuki coupling, the choice of palladium precursor and ligand is crucial.[6] Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[1][7] The development of "generations" of catalyst systems has expanded the scope of this reaction to include a wide variety of amines and aryl halides.[1]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine, allowing it to coordinate to the palladium center.[6] Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base must be compatible with the functional groups present in the substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used to prevent quenching of the strong base.[7]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-2-ethoxy-1-methylbenzene

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-Bromo-2-ethoxy-1-methylbenzene with a primary or secondary amine.

Materials:

  • 4-Bromo-2-ethoxy-1-methylbenzene

  • Amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst (e.g., G3-XPhos) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add 4-Bromo-2-ethoxy-1-methylbenzene and the amine to the flask.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene11016
2G3-XPhos (1)-LHMDS (1.2)THF8012
3Pd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2)1,4-Dioxane10024

This table presents typical starting conditions for optimization. Actual conditions may vary depending on the specific amine used.

Visualization of Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_complex Ar-Pd(II)-Br(L_n) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange + HNR'R'' - HBr Amine_Coord Ar-Pd(II)-NHR'R''(L_n) Ligand_Exchange->Amine_Coord Red_Elim Reductive Elimination Amine_Coord->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product Base Base Base->Ligand_Exchange

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

4-Bromo-2-ethoxy-1-methylbenzene represents a strategically valuable and versatile building block for medicinal chemistry. Its utility is primarily harnessed through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which enable the efficient construction of diverse and complex molecular scaffolds. The protocols and principles outlined in this document provide a solid foundation for the successful application of this intermediate in the synthesis of novel drug candidates. As with any synthetic endeavor, careful optimization of reaction conditions is crucial to achieving high yields and purity, ultimately accelerating the drug discovery process.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Updated June 30, 2023. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. US20160280619A1.
  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. EP3063116A1.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents.
  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. WO2015063726A1.
  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

  • Google Patents. United States Patent. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Semantic Scholar. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Published July 25, 2011. [Link]

  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]

  • PubMed. 4-Bromo-2-[1-(4-eth-oxy-phen-yl)-1-methyl-eth-yl]-1-methyl-benzene. Published December 4, 2010. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-1,2-(methylenedioxy)benzene in Modern Pharmaceutical Synthesis. [Link]

  • PharmaCompass. Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively. [Link]

  • PharmaCompass. 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene. [Link]

  • PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Published September 13, 2012. [Link]

Sources

Method

Application Notes & Protocols: Strategic Implementation of Suzuki Coupling Reactions with 4-Bromo-2-ethoxy-1-methylbenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist Foreword: The Strategic Value of Substituted Biaryls The Suzuki-Miyaura cross-coupling reaction...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Foreword: The Strategic Value of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed transformation is a cornerstone in the synthesis of biaryl and substituted aryl structures, which are privileged motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6][7][8]

This guide focuses on a specific, yet versatile, building block: 4-Bromo-2-ethoxy-1-methylbenzene . The electronic nature of this substrate—an aryl bromide rendered electron-rich by its ortho-ethoxy and para-methyl substituents—presents unique considerations for reaction optimization. Understanding these nuances is key to unlocking its synthetic potential and efficiently constructing complex molecular architectures. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer expert insights to ensure reproducible and high-yielding outcomes.

The Engine of Creation: The Suzuki-Miyaura Catalytic Cycle

A successful Suzuki coupling is contingent on the smooth operation of a three-step catalytic cycle.[9][10][11] Mastery of the reaction requires an appreciation for the function and interplay of each component within this cycle.

  • Step 1: Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of 4-Bromo-2-ethoxy-1-methylbenzene. This is often the rate-determining step.[9] The electron-donating nature of the ethoxy and methyl groups on our substrate can slow this step compared to electron-deficient aryl halides.[12][13]

  • Step 2: Transmetalation: This crucial step involves the transfer of the organic moiety from the boron atom of the organoboron reagent to the palladium(II) center. This process is not spontaneous; it requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily undergoes ligand exchange at the palladium center.[1][14][15][16]

  • Step 3: Reductive Elimination: In the final step, the two organic partners—the residue from our aryl bromide and the group from the organoboron reagent—couple and are expelled from the palladium center. This forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][9]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition_complex Ar-Pd(II)L₂-Br pd0->oxidative_addition_complex aryl_bromide Ar-Br (4-Bromo-2-ethoxy-1-methylbenzene) aryl_bromide->oxidative_addition_complex Oxidative Addition reductive_elimination_complex Ar-Pd(II)L₂-R oxidative_addition_complex->reductive_elimination_complex Transmetalation reductive_elimination_complex->pd0 Reductive Elimination product Ar-R (Biaryl Product) reductive_elimination_complex->product boronic_acid R-B(OH)₂ boronate_complex [R-B(OH)₃]⁻ boronic_acid->boronate_complex Activation base Base (e.g., K₃PO₄) base->boronate_complex boronate_complex->reductive_elimination_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Action: Rationale-Driven Selection of Reagents

Simply following a recipe is insufficient for robust synthesis. A senior scientist understands the why behind each choice. The electron-rich nature of 4-Bromo-2-ethoxy-1-methylbenzene informs our strategy.

Catalyst System: Palladium Source and Ligand

The combination of a palladium precursor and a supporting ligand dictates the catalyst's activity and stability.

  • Palladium Precursors: Standard precursors like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are effective.[9][12] The choice often comes down to air stability and cost, with Pd(OAc)₂ and Pd₂(dba)₃ requiring the addition of a supporting ligand to form the active Pd(0) species in situ.

  • Ligand Selection: The ligand is arguably the most critical variable. Its electronic and steric properties directly influence the rates of oxidative addition and reductive elimination.[1][9]

    • Rationale: For an electron-rich aryl bromide like our substrate, the oxidative addition step is often sluggish. To overcome this, we employ ligands that are both electron-rich and bulky . Electron-rich ligands (e.g., alkylphosphines) increase the electron density on the palladium center, promoting its insertion into the C-Br bond.[12] Bulky ligands (e.g., those with tert-butyl or cyclohexyl groups) accelerate the final reductive elimination step.[9]

    • Recommendations: While triphenylphosphine (PPh₃) can work, modern dialkylbiaryl phosphines are vastly superior for this substrate class. Consider ligands from the Buchwald family, such as SPhos or XPhos , which are designed for challenging couplings.[10][17] N-heterocyclic carbenes (NHCs) are also excellent, highly electron-donating alternatives.[1][16]

The Role of the Base

The base is not a mere pH adjuster; it is an active participant in the catalytic cycle.[14] Its primary role is to activate the boronic acid for transmetalation.[1][15][18]

  • Common Choices: Inorganic bases are prevalent.

    • Potassium Carbonate (K₂CO₃): A cost-effective and widely used base.

    • Cesium Carbonate (Cs₂CO₃): More expensive, but its higher solubility in organic solvents can sometimes accelerate the reaction.

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often an excellent choice for a wide range of substrates, including those sensitive to hydrolysis.[14]

  • Rationale: The choice depends on the stability of the functional groups on both coupling partners and the solvent system. For general purposes with 4-Bromo-2-ethoxy-1-methylbenzene, K₃PO₄ provides a robust starting point. If one of the coupling partners contains a base-sensitive group (like an ester), a milder base such as potassium fluoride (KF) might be necessary, though this can lead to slower reaction rates.[16][19]

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Common Systems: Aprotic solvents, often with water as a co-solvent, are standard.[1][12]

    • Toluene/H₂O

    • 1,4-Dioxane/H₂O

    • Tetrahydrofuran (THF)/H₂O

  • Rationale: A biphasic system is highly effective. The organic reactants and catalyst reside primarily in the organic phase, while the inorganic base is dissolved in the aqueous phase. The reaction is believed to occur at the interface or be facilitated by phase-transfer effects. The choice of organic solvent also determines the accessible temperature range for the reaction.

Field-Validated Protocol: Suzuki Coupling of 4-Bromo-2-ethoxy-1-methylbenzene

This protocol describes a general procedure for coupling 4-Bromo-2-ethoxy-1-methylbenzene with a generic arylboronic acid (e.g., Phenylboronic Acid).

Reaction Data and Stoichiometry
ComponentFormulaM.W.AmountMmolEquivalents
4-Bromo-2-ethoxy-1-methylbenzeneC₉H₁₁BrO215.09215 mg1.01.0
Phenylboronic AcidC₆H₇BO₂121.93146 mg1.21.2
Pd(OAc)₂C₄H₆O₄Pd224.52.2 mg0.010.01 (1 mol%)
SPhosC₂₇H₃₃O₂P410.58.2 mg0.020.02 (2 mol%)
K₃PO₄K₃PO₄212.27425 mg2.02.0
TolueneC₇H₈-4.0 mL--
Water (degassed)H₂O-1.0 mL--
Experimental Workflow

Caption: Step-by-step workflow for the Suzuki coupling protocol.

Step-by-Step Methodology
  • Vessel Preparation: Place a magnetic stir bar into a 25 mL round-bottom flask or reaction vial. Oven-dry the flask and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Charging Reactants: To the flask, add 4-Bromo-2-ethoxy-1-methylbenzene (215 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Solvent Addition: Add toluene (4.0 mL) and water (1.0 mL).

  • Degassing: Seal the flask with a rubber septum and sparge the stirred mixture with Argon gas for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.[20]

  • Catalyst Addition: Briefly remove the argon inlet and, under a positive pressure of argon, add the palladium acetate (2.2 mg, 0.01 mmol) and SPhos ligand (8.2 mg, 0.02 mmol).

  • Reaction: Securely clamp the flask in a heating mantle or oil bath. Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or GC-MS, checking for the consumption of the starting aryl bromide.

  • Workup: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Troubleshooting and Field Insights

Even with a robust protocol, challenges can arise. Here are common issues and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination). 2. Insufficiently active catalyst system. 3. Low reaction temperature.1. Ensure rigorous degassing of the solvent and reaction mixture.[19] 2. Switch to a more electron-rich and bulky ligand (e.g., XPhos) or a pre-formed catalyst (e.g., XPhos Pd G3/G4).[17] 3. Increase temperature to 100-110 °C (if using a higher-boiling solvent like dioxane).
Protodeborylation The boronic acid is unstable under the reaction conditions and is replaced by a proton from the solvent.[12]1. Use the corresponding pinacol boronate ester (Bpin), which is more stable. 2. Use a different base (e.g., K₂CO₃). 3. Add the boronic acid in portions throughout the reaction.
Homocoupling of Boronic Acid Caused by oxygen or an excess of Pd(II) at the start of the reaction.[12]1. Improve inert atmosphere techniques. 2. Ensure the use of a ligand that promotes rapid reduction of Pd(II) to Pd(0).
Formation of Phenol Byproduct Hydrolysis of the aryl bromide, though less common for bromides than for chlorides or triflates.Use a less aqueous solvent system or a non-hydroxide base like K₃PO₄ or Cs₂CO₃.

Conclusion

The Suzuki-Miyaura coupling of 4-Bromo-2-ethoxy-1-methylbenzene is a powerful method for accessing a diverse range of substituted biaryl compounds. Success hinges on a rational approach to reaction design, specifically by selecting a catalyst system—a bulky, electron-rich ligand—capable of overcoming the higher activation barrier for oxidative addition associated with this electron-rich substrate. By implementing the robust protocols and troubleshooting guidance provided herein, researchers can confidently leverage this versatile building block to advance projects in drug discovery and materials science.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of the American Chemical Society. [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Singh, Y., et al. (2017). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of ChemTech Research. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access. [Link]

  • Zhang, Y., et al. (2017). Efficient Benzocyclohexane–Ketoamine Ligands for Palladium-catalyzed Suzuki–Miyaura Cross-coupling Reaction. Chemistry Letters. [Link]

  • R Discovery. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Das, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]

  • Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]

  • Fiveable. Biaryl Synthesis Definition. [Link]

  • Kumar, A., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. Selected biaryl-containing drug molecules, natural products, and chiral ligands. [Link]

  • ResearchGate. Examples of biaryl structure applications. [Link]

  • Reddy, G. C. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. RSC Advances. [Link]

  • The Journal of Organic Chemistry. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • The Royal Society of Chemistry. Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids. [Link]

  • Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

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Application

Formation of (2-Ethoxy-4-methylphenyl)magnesium Bromide: An In-Depth Technical Guide

Abstract This comprehensive application note provides a detailed protocol for the synthesis of the Grignard reagent, (2-ethoxy-4-methylphenyl)magnesium bromide, from its corresponding aryl halide, 4-Bromo-2-ethoxy-1-meth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of the Grignard reagent, (2-ethoxy-4-methylphenyl)magnesium bromide, from its corresponding aryl halide, 4-Bromo-2-ethoxy-1-methylbenzene. Grignard reagents are potent organometallic nucleophiles, indispensable for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] This guide elucidates the underlying reaction mechanism, provides a meticulously detailed experimental protocol, discusses potential side reactions, and outlines critical reaction parameters and characterization techniques.

Introduction: The Significance of Aryl Grignard Reagents

Grignard reagents, organomagnesium halides (R-Mg-X), were first discovered by François Auguste Victor Grignard, a feat that earned him the Nobel Prize in Chemistry in 1912.[1] Their remarkable ability to act as strong nucleophiles and bases has cemented their status as one of the most versatile classes of reagents in synthetic organic chemistry.[1][2] The formation of a Grignard reagent involves an oxidative insertion of magnesium metal into a carbon-halogen bond, which ingeniously reverses the polarity of the carbon atom from electrophilic to nucleophilic, a concept known as "umpolung".[1]

The specific Grignard reagent derived from 4-Bromo-2-ethoxy-1-methylbenzene is a valuable intermediate for introducing the 2-ethoxy-4-methylphenyl moiety into a wide array of molecules. This structural motif is of interest in the development of novel pharmaceuticals and functional materials. This guide provides researchers, scientists, and drug development professionals with a robust and reliable protocol for the preparation and characterization of this important synthetic building block.

Reaction Mechanism and Core Principles

The synthesis of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. While the exact mechanism is still a subject of some discussion, it is widely believed to proceed through a radical pathway.[3]

The overall transformation is as follows:

Ar-Br + Mg → Ar-Mg-Br

where Ar = 2-ethoxy-4-methylphenyl

A critical requirement for the successful formation of a Grignard reagent is the complete exclusion of protic substances, such as water, alcohols, or even acidic protons on the starting material. Grignard reagents are highly basic and will be rapidly quenched by any available proton source.[3] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be employed. The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent reaction with atmospheric oxygen and moisture.

Ethereal solvents, most commonly diethyl ether (Et₂O) or tetrahydrofuran (THF), are essential for Grignard reagent formation.[1] These solvents serve a dual purpose: they are aprotic and thus do not react with the Grignard reagent, and their lone pairs of electrons on the oxygen atom coordinate with the magnesium, solvating and stabilizing the organomagnesium species.[3]

Visualizing the Grignard Formation Mechanism

Grignard_Mechanism cluster_start Starting Materials cluster_surface Magnesium Surface Reaction cluster_product Product Formation Ar-Br 4-Bromo-2-ethoxy-1-methylbenzene SET Single Electron Transfer (SET) Ar-Br->SET Approaches Mg surface Mg Magnesium Metal (Mg⁰) Mg->SET Radical_Anion [Ar-Br]⁻• Radical Anion SET->Radical_Anion Forms unstable intermediate Ar_Radical Ar• Aryl Radical Radical_Anion->Ar_Radical Fragmentation Mg_Radical Mg⁺• Magnesium Radical Cation Radical_Anion->Mg_Radical Simultaneously Grignard (2-Ethoxy-4-methylphenyl)magnesium Bromide (Ar-Mg-Br) Ar_Radical->Grignard Combines with MgBr Mg_Radical->Grignard caption Mechanism of Grignard Reagent Formation

Caption: A simplified representation of the radical mechanism for Grignard reagent formation on the magnesium surface.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of aryl Grignard reagents.[4][5]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-Bromo-2-ethoxy-1-methylbenzene>98%(Typical Supplier)Should be free of moisture.
Magnesium Turnings>99.5%(Typical Supplier)For Grignard synthesis.
Tetrahydrofuran (THF)Anhydrous, >99.9%(Typical Supplier)Inhibitor-free. Freshly distilled from sodium/benzophenone is ideal.
IodineCrystal, ACS Reagent(Typical Supplier)For magnesium activation.
1,2-Dibromoethane>99%(Typical Supplier)Optional, for magnesium activation.
Argon or Nitrogen GasHigh Purity(Typical Supplier)For maintaining an inert atmosphere.
Equipment
  • Three-necked round-bottom flask (flame-dried)

  • Reflux condenser (flame-dried)

  • Pressure-equalizing dropping funnel (flame-dried)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or inert gas manifold

  • Syringes and needles (oven-dried)

Step-by-Step Procedure
  • Preparation and Magnesium Activation:

    • Assemble the flame-dried glassware (three-necked flask, reflux condenser, and dropping funnel) and allow it to cool to room temperature under a stream of dry nitrogen or argon.

    • To the reaction flask, add magnesium turnings (1.2 equivalents).

    • Place a small crystal of iodine in the flask.[3]

    • Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. This process etches the passivating magnesium oxide layer on the surface of the turnings.[3]

    • Allow the flask to cool to room temperature. The disappearance of the iodine color upon addition of the aryl halide solution will be an indicator of reaction initiation.

  • Reaction Initiation:

    • Add a portion of the anhydrous THF (approximately 10-15% of the total volume) to the flask containing the activated magnesium.

    • Prepare a solution of 4-Bromo-2-ethoxy-1-methylbenzene (1.0 equivalent) in the remaining anhydrous THF in the dropping funnel.

    • Add a small amount (approximately 10%) of the aryl bromide solution from the dropping funnel to the magnesium suspension.

    • Observe the reaction mixture closely. Successful initiation is typically indicated by a gentle bubbling from the magnesium surface, the disappearance of the iodine color, the formation of a cloudy/turbid greyish solution, and a mild exotherm causing the solvent to gently reflux.[6]

    • If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane may be necessary to initiate the process.[3]

  • Addition and Reflux:

    • Once the reaction has been successfully initiated, add the remaining solution of 4-Bromo-2-ethoxy-1-methylbenzene dropwise from the funnel at a rate that maintains a gentle reflux.

    • If the reaction becomes too vigorous, the addition rate should be slowed, and if necessary, the flask can be cooled with a water bath.

    • After the addition is complete, the reaction mixture is typically heated to reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.[6]

  • Completion and Use:

    • The reaction is considered complete when most of the magnesium metal has been consumed.

    • The resulting dark grey or brownish solution is the Grignard reagent, (2-ethoxy-4-methylphenyl)magnesium bromide.

    • It is recommended to use the freshly prepared Grignard reagent immediately in the subsequent synthetic step. If storage is necessary, it should be kept under an inert atmosphere.

Visualizing the Experimental Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Flame-dry glassware B Add Mg turnings & Iodine A->B C Activate Mg with heat gun B->C D Add initial THF & Aryl Bromide solution C->D E Confirm initiation (exotherm, color change) D->E F Dropwise addition of remaining Aryl Bromide E->F G Reflux to completion F->G H Cool to room temperature G->H I Titrate an aliquot to determine concentration H->I J Use immediately in next step I->J caption Experimental Workflow for Grignard Reagent Synthesis

Caption: A flowchart outlining the key steps in the preparation of the Grignard reagent.

Characterization: Titration of the Grignard Reagent

It is crucial to determine the exact concentration of the freshly prepared Grignard reagent before its use in subsequent reactions, as the yield of its formation is rarely quantitative. Titration is a reliable method for this purpose. Several methods exist, with the titration against a solution of iodine in the presence of lithium chloride being a common and accurate technique.

Titration Protocol (Iodine Method)
  • Prepare the Titration Solution: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in a known volume (e.g., 1.0 mL) of a 0.5 M solution of anhydrous lithium chloride in dry THF.

  • Titration: Cool the dark brown iodine solution to 0 °C. Slowly add the prepared Grignard reagent dropwise via a syringe with vigorous stirring.

  • Endpoint: The endpoint is reached when the dark brown/purple color of the iodine just disappears, and the solution becomes colorless or pale yellow.

  • Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known amount of iodine (1 mole of Grignard reagent reacts with 1 mole of I₂).

Troubleshooting and Side Reactions

Problem Potential Cause Recommended Solution
Reaction fails to initiate Inactive magnesium surface (oxide layer)Re-activate the magnesium with iodine and gentle heating. Add a few drops of 1,2-dibromoethane. Crush some of the magnesium turnings with a dry glass rod.
Wet reagents or glasswareEnsure all glassware is rigorously flame-dried and cooled under an inert atmosphere. Use freshly opened or distilled anhydrous solvents.
Low yield of Grignard reagent Wurtz coupling (Ar-Br + Ar-Mg-Br → Ar-Ar + MgBr₂)Add the aryl bromide solution slowly and maintain a gentle reflux to keep the concentration of the aryl bromide low.
Reaction with atmospheric moisture or oxygenEnsure a positive pressure of inert gas is maintained throughout the reaction.
Dark brown or black solution Overheating leading to decompositionControl the rate of addition and use external cooling if necessary.

Conclusion

The protocol described herein provides a reliable and robust method for the preparation of (2-ethoxy-4-methylphenyl)magnesium bromide. By adhering to the principles of anhydrous reaction conditions, proper magnesium activation, and controlled reaction parameters, researchers can successfully synthesize this valuable Grignard reagent for use in a wide range of synthetic applications. Accurate determination of the reagent's concentration via titration is essential for achieving reproducible results in subsequent reactions.

References

  • University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US7427370B2 - Method for the production of Grignard compounds.
  • University of Missouri-St. Louis. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020193617A1 - Impact of trace elements in the grignard reaction.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Occidental College. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • ResearchGate. (n.d.). Grignard reaction of anisole bromide | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). The Grignard reaction between 3 bromoanisole and the appropriate Mannich base in the presence of an amine or ether additive gives the amine product in an improved trans/cis ratio. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethoxy-1-((3-methyl-2-buten-1-yl)oxy-4-((3-methyl-2-buten-1-yl)oxymethyl))benzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Retrieved from [Link]

  • Googleapis.com. (2014, November 7). (12) United States Patent. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). trimethylsilylacetylene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-phenyl-1-penten-4-yn-3-ol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (e)-4-hexen-1-ol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-methoxyphenyl magnesium bromide. Retrieved from [Link]

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Method

Palladium-catalyzed cross-coupling of 4-Bromo-2-ethoxy-1-methylbenzene

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-ethoxy-1-methylbenzene Introduction: Unlocking Molecular Complexity In the landscape of modern synthetic chemistry, the ability to forge c...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-ethoxy-1-methylbenzene

Introduction: Unlocking Molecular Complexity

In the landscape of modern synthetic chemistry, the ability to forge carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, having revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide focuses on a particularly versatile building block: 4-bromo-2-ethoxy-1-methylbenzene. Its unique substitution pattern—an activating ethoxy group, a directing methyl group, and a reactive bromine atom—makes it an ideal substrate for a range of powerful transformations.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistically-grounded understanding of how to successfully employ 4-bromo-2-ethoxy-1-methylbenzene in three key palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Part 1: The Engine of Innovation - The Palladium Catalytic Cycle

At the heart of these transformations is a well-defined catalytic cycle, a sequence of elementary steps that continuously regenerates the active catalyst.[1][2] Understanding this cycle is not merely academic; it is the key to rational troubleshooting and optimization. The process universally involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[3][4]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-ethoxy-1-methylbenzene, forming a square planar Pd(II) complex. This is often the rate-determining step of the overall reaction.[5][6]

  • Transmetalation (or Amine Coordination/Deprotonation): In Suzuki and Sonogashira couplings, an organometallic reagent (organoboron or copper acetylide, respectively) transfers its organic group to the palladium center.[2][5] In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[6][7]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]

General_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(Br)L_n Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Trans_Complex Ar-Pd(II)(R)L_n OA_Complex->Trans_Complex Transmetalation (+ R-M) Trans_Complex->Pd0 Reductive Elimination (- Ar-R) Product Coupled Product (Ar-R) Trans_Complex->Product ArBr 4-Bromo-2-ethoxy- 1-methylbenzene ArBr->OA_Complex RM Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) RM->Trans_Complex

Caption: General Palladium-Catalyzed Cross-Coupling Cycle.

The Critical Players: Catalyst, Ligand, and Base

Success in cross-coupling hinges on the judicious selection of three components:

  • Palladium Source: While Pd(0) is the active catalyst, more stable and air-tolerant Pd(II) precursors like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are often used. These are reduced in situ to Pd(0).[8] Modern, well-defined "precatalysts" have been designed for more reliable activation.[9]

  • Ligands: The ligand is arguably the most critical variable. It stabilizes the palladium center, prevents decomposition, and crucially, tunes the catalyst's reactivity.[10][11] Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) accelerate the oxidative addition and reductive elimination steps, which is essential for coupling less reactive aryl bromides.[10][11]

  • Base: The base plays a distinct role in each reaction. In Suzuki coupling, it activates the boronic acid to form a more nucleophilic boronate species.[12] In Buchwald-Hartwig amination, it deprotonates the amine precursor.[7] In Sonogashira coupling, it deprotonates the terminal alkyne.[13]

Part 2: Application Protocol - Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.[14] It is valued for its mild conditions and the low toxicity of its boron-based reagents.[1]

Mechanistic Rationale

The cycle follows the general pathway, with the key transmetalation step involving a boronate species, formed by the reaction of the boronic acid with the base. This boronate is sufficiently nucleophilic to transfer its organic group to the Pd(II) center.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(Br)L₂ Pd0->OA Oxidative Addition (Ar-Br) Trans Ar-Pd(II)(Ar')L₂ OA->Trans Transmetalation ([Ar'B(OH)₃]⁻) Trans->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans->Product Boronic Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ Boronic->Trans

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of 2-Ethoxy-1-methyl-4-phenylbenzene

This protocol details the coupling of 4-bromo-2-ethoxy-1-methylbenzene with phenylboronic acid.

Reagent Table:

Reagent M.W. ( g/mol ) Amount (mg) mmoles Equivalents
4-Bromo-2-ethoxy-1-methylbenzene 215.09 215 1.0 1.0
Phenylboronic Acid 121.93 146 1.2 1.2
Pd(PPh₃)₄ 1155.56 35 0.03 0.03
Potassium Carbonate (K₂CO₃) 138.21 415 3.0 3.0
Toluene - 8 mL - -

| Water | - | 2 mL | - | - |

Step-by-Step Procedure:

  • Glassware Preparation: Oven-dry all glassware (a 25 mL Schlenk flask and magnetic stir bar) and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the Schlenk flask, add 4-bromo-2-ethoxy-1-methylbenzene (215 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: Briefly remove the stopper and add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol).

  • Solvent Addition & Degassing: Add toluene (8 mL) and water (2 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously overnight (12-16 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Part 3: Application Protocol - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative method for constructing C-N bonds, providing access to aryl amines that are fundamental components of countless pharmaceuticals.[4][6][9] The reaction's success is highly dependent on the ligand and base combination.[7][15]

Mechanistic Rationale

Unlike the Suzuki coupling, this reaction does not involve a transmetalation step in the traditional sense. After oxidative addition, the amine coordinates to the palladium(II) complex. The base then facilitates the deprotonation of the coordinated amine, forming a palladium-amido intermediate. This intermediate undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6][7]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OA Ar-Pd(II)(Br)L Pd0->OA Oxidative Addition (Ar-Br) Amide Ar-Pd(II)(NR₂)L OA->Amide Amine Coordination & Deprotonation (+HNR₂, Base) Amide->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amide->Product

Caption: The Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of 4-(2-Ethoxy-4-methylphenyl)morpholine

This protocol details the coupling of 4-bromo-2-ethoxy-1-methylbenzene with morpholine using a modern catalyst system.

Reagent Table:

Reagent M.W. ( g/mol ) Amount mmoles Equivalents
4-Bromo-2-ethoxy-1-methylbenzene 215.09 215 mg 1.0 1.0
Morpholine 87.12 105 µL 1.2 1.2
XPhos Pd G3 861.78 17 mg 0.02 0.02
Sodium tert-butoxide (NaOtBu) 96.10 135 mg 1.4 1.4

| Toluene, Anhydrous | - | 5 mL | - | - |

Step-by-Step Procedure:

  • Inert Atmosphere Setup: This reaction is highly sensitive to air and moisture. Perform all manipulations in a glovebox or using rigorous Schlenk technique.[16]

  • Reagent Addition: In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) and XPhos Pd G3 precatalyst (17 mg, 0.02 mmol) to a dry vial equipped with a stir bar.

  • Substrate Addition: Add 4-bromo-2-ethoxy-1-methylbenzene (215 mg, 1.0 mmol), followed by anhydrous toluene (5 mL) and morpholine (105 µL, 1.2 mmol).

  • Reaction: Seal the vial tightly, remove it from the glovebox, and heat the mixture to 100 °C in a preheated oil bath. Stir for 4-8 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL).

  • Extraction & Concentration: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl amine.

Part 4: Application Protocol - Sonogashira Coupling

The Sonogashira coupling is the most widely used method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[13][17] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are key structures in materials science and natural product synthesis.[17]

Mechanistic Rationale

The Sonogashira coupling features a unique dual-catalyst system. The palladium cycle is responsible for the main cross-coupling events, while a copper(I) co-catalyst activates the alkyne. The base deprotonates the terminal alkyne, which then reacts with the copper(I) salt to form a highly reactive copper(I) acetylide. This species undergoes transmetalation with the Ar-Pd(II)-Br complex, followed by reductive elimination.[18]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(Br)L₂ Pd0->OA Oxidative Addition (Ar-Br) Trans Ar-Pd(II)(C≡CR)L₂ OA->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-C≡C-R (Product) Trans->Product Alkyne R-C≡C-H + Base CuAcetylide R-C≡C-Cu(I) Alkyne->CuAcetylide + CuI CuAcetylide->OA

Sources

Application

Application Note: The Strategic Synthesis of Dapagliflozin's Core Aglycone via a Diaryl Methane Intermediate

Abstract: Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), representing a cornerstone in the management of type 2 diabetes mellitus.[1][2][3] Its chemical architecture is t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), representing a cornerstone in the management of type 2 diabetes mellitus.[1][2][3] Its chemical architecture is that of a C-aryl glucoside, a class of compounds known for greater metabolic stability compared to their O-glucoside counterparts.[4][5] The efficacy and stability of Dapagliflozin are intrinsically linked to its aglycone moiety, a specific 4-chloro-3-(4-ethoxybenzyl)phenyl group. The synthesis of this complex aglycone is a critical challenge in the drug's manufacturing process. A pivotal intermediate in this synthesis is 5-bromo-2-chloro-4'-ethoxydiphenylmethane (also known as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene).[6][7] This application note provides a detailed technical guide on the synthesis of this key intermediate, elucidating the underlying chemical principles, offering validated protocols, and explaining its crucial role in the subsequent C-glycosylation step to form the final Dapagliflozin structure.

Synthetic Strategy: Deconstructing the Dapagliflozin Molecule

A retrosynthetic analysis of Dapagliflozin reveals two primary building blocks: the glucose core and the diaryl aglycone. The carbon-carbon bond linking these two units is the defining feature of C-aryl glucosides. The most robust and widely adopted synthetic strategies disconnect the molecule at this C-C bond, identifying the aryllithium or Grignard reagent derived from the aglycone as the key nucleophile and a protected D-gluconolactone as the electrophile.[8][9]

This approach necessitates the prior construction of the complete aglycone framework, 5-bromo-2-chloro-4'-ethoxydiphenylmethane . The bromine atom serves as a synthetic handle, allowing for the lithium-halogen exchange required to generate the nucleophilic species for the C-glycosylation step.

G Dapagliflozin Dapagliflozin Aglycone Intermediate (V) 5-bromo-2-chloro-4'-ethoxydiphenylmethane Dapagliflozin->Aglycone C-Glycosylation Disconnect Gluconolactone Protected D-Gluconolactone Dapagliflozin->Gluconolactone Ketone Intermediate (II) 5-bromo-2-chloro-4'-ethoxybenzophenone Aglycone->Ketone Ketone Reduction (e.g., Et3SiH) Acid 5-bromo-2-chlorobenzoic acid Ketone->Acid Friedel-Crafts Acylation Phenetole Phenetole (Ethoxybenzene) Ketone->Phenetole G cluster_0 Aglycone Synthesis cluster_1 C-Glycosylation Acid 5-bromo-2-chlorobenzoic acid AcylChloride Acyl Chloride Acid->AcylChloride SOCl₂ Ketone Diaryl Ketone Intermediate AcylChloride->Ketone + Phenetole AlCl₃ Aglycone 5-bromo-2-chloro-4'-ethoxydiphenylmethane Ketone->Aglycone Et₃SiH / BF₃·OEt₂ Aryllithium Aryllithium Species Aglycone->Aryllithium n-BuLi -78°C Hemiketal Hemiketal Adduct Aryllithium->Hemiketal Nucleophilic Attack Gluconolactone Protected Gluconolactone Gluconolactone->Hemiketal Dapagliflozin Dapagliflozin (after reduction & deprotection) Hemiketal->Dapagliflozin

Caption: Workflow from starting materials to Dapagliflozin.

The bromine atom on the intermediate is critical for this step. It undergoes a lithium-halogen exchange upon treatment with a strong organometallic base, typically n-butyllithium (n-BuLi), at low temperatures (-78°C). [8][10]This reaction cleanly and efficiently converts the inert aryl bromide into a highly nucleophilic aryllithium species. This potent nucleophile then attacks the electrophilic carbonyl of a per-silylated D-gluconolactone. Subsequent acidic workup and reduction of the resulting hemiketal intermediate, followed by deprotection, ultimately yield Dapagliflozin. [2][8]

Conclusion

The synthesis of Dapagliflozin intermediates is a multi-step process where the strategic construction of the aglycone is paramount. The journey from 5-bromo-2-chlorobenzoic acid to 5-bromo-2-chloro-4'-ethoxydiphenylmethane showcases a classic yet robust application of Friedel-Crafts acylation and selective ketone reduction. Each step is designed to precisely build the required molecular architecture while incorporating a key functional handle—the bromine atom—that is indispensable for the final, stereoselective C-glycosylation. The protocols and principles outlined in this note provide a foundational guide for researchers engaged in the synthesis of SGLT2 inhibitors and other complex pharmaceutical agents.

References

  • Indian Academy of Sciences. (n.d.). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Retrieved from [Link]

  • Balkanski, S. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia. Retrieved from [Link]

  • Yu, J., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development, 23(7), 1459–1461. Retrieved from [Link]

  • Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • Patsnap. (n.d.). Preparation method of 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Eureka. Retrieved from [Link]

  • Balkanski, S. (2021). Dapagliflozin – structure, synthesis, and new indications. Pharmacia, 68(3), 663-669. Retrieved from [Link]

  • Kaimosi BioChem Tech Co., Ltd. (n.d.). 461432-23-5|5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

  • Hu, B., et al. (2019). Facile and green synthesis of dapagliflozin. ResearchGate. Retrieved from [Link]

  • Ren, J., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 24(5), 375-379. Retrieved from [Link]

  • Kocienski, P. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Synfacts, 15(10), 1102. Retrieved from [Link]

  • Google Patents. (n.d.). CN117658784B - Dapagliflozin middle Process for the preparation of intermediates.
  • Google Patents. (n.d.). WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof.
  • Ikigai Corporation. (n.d.). 5-Bromo-2-chloro4'ethoxydiphenylmethane. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
  • PubChem. (n.d.). Process for preparation of dapagliflozin and intermediates thereof - Patent WO-2018029264-A1. Retrieved from [Link]

  • SynZeal. (n.d.). Dapagliflozin | 461432-26-8. Retrieved from [Link]

  • Google Patents. (n.d.). CN108530408A - The method for preparing Dapagliflozin.
  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Patsnap. (n.d.). Synthesis method of dapagliflozin. Eureka. Retrieved from [Link]

  • Orita, A. (2023). strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. HETEROCYCLES, 106(11), 1777. Retrieved from [Link]

  • Kim, Y., et al. (2010). Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. ACS Medicinal Chemistry Letters, 2(2), 144-149. Retrieved from [Link]

  • Xu, B., et al. (2011). C-aryl glucosides substituted at the 4'-position as potent and selective renal sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 21(15), 4465-4470. Retrieved from [Link]

  • Feng, Y., et al. (2018). Recent Developments of C-Aryl Glucoside SGLT2 Inhibitors. Current Topics in Medicinal Chemistry, 18(11), 903-918. Retrieved from [Link]

  • Ellsworth, B. A., et al. (2013). C-Aryl glycoside inhibitors of SGLT2: Exploration of sugar modifications including C-5 spirocyclization. Bioorganic & Medicinal Chemistry Letters, 23(10), 2913-2918. Retrieved from [Link]

  • Wang, F., et al. (2007). Synthesis of n-dodecylbenzene by friedel-crafts acylation reaction. ResearchGate. Retrieved from [Link]

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Method

Derivatization of 4-Bromo-2-ethoxy-1-methylbenzene for biological screening

Anwendungshinweis und Protokolle Thema: Derivatisierung von 4-Brom-2-ethoxy-1-methylbenzol für das biologische Screening Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Zusammenfassung...

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungshinweis und Protokolle

Thema: Derivatisierung von 4-Brom-2-ethoxy-1-methylbenzol für das biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieser Anwendungshinweis beschreibt eine strategische Herangehensweise zur Synthese einer diversifizierten Bibliothek von niedermolekularen Verbindungen, ausgehend vom 4-Brom-2-ethoxy-1-methylbenzol-Grundgerüst. Das zentrale Konzept in der medizinischen Chemie ist die Nutzung von molekularen Grundgerüsten ("Scaffolds"), um Kernstrukturen bioaktiver Verbindungen zu generieren und zu vergleichen.[1][2][3] Das hier vorgestellte Molekül dient als vielseitiger Baustein, dessen reaktives Bromatom gezielte Modifikationen durch moderne Kreuzkupplungsreaktionen ermöglicht. Solche Derivatisierungsstrategien sind entscheidend für die Entdeckung neuer Leitstrukturen in der pharmazeutischen Forschung.[4] Wir stellen detaillierte, validierte Protokolle für die Palladium-katalysierte Suzuki-, Buchwald-Hartwig- und Sonogashira-Kupplung vor und erläutern den logischen Aufbau eines Arbeitsablaufs vom Moleküldesign bis zum biologischen Screening.

Einleitung: Die Bedeutung des Scaffold-basierten Designs

In der modernen Arzneimittelentdeckung ist das Konzept des "molekularen Scaffolds" von zentraler Bedeutung. Ein Scaffold ist eine Kernstruktur, an die verschiedene funktionelle Gruppen angehängt werden können.[3][5] Dieser Ansatz ermöglicht die systematische Erforschung des chemischen Raums um eine Kernstruktur herum, um deren Wechselwirkung mit biologischen Zielmolekülen zu optimieren.

4-Brom-2-ethoxy-1-methylbenzol ist ein ideales Ausgangsmaterial für die Bibliotheksynthese:

  • Reaktives Zentrum: Das Bromatom an Position 4 ist ein hervorragender Reaktionspartner für eine Vielzahl von Palladium-katalysierten Kreuzkupplungsreaktionen.

  • Modulierende Gruppen: Die Ethoxy- und Methylgruppen an den Positionen 2 und 1 beeinflussen die sterischen und elektronischen Eigenschaften des Moleküls und seiner Derivate, was für die biologische Aktivität von Bedeutung sein kann.

  • Synthetische Zugänglichkeit: Das Ausgangsmaterial ist kommerziell erhältlich oder kann durch etablierte Syntheserouten hergestellt werden.[6][7][8]

Die Derivatisierung dieses Scaffolds zielt darauf ab, eine Bibliothek von Verbindungen mit unterschiedlichen physikochemischen Eigenschaften zu erstellen, um die Wahrscheinlichkeit zu erhöhen, Treffer in biologischen Assays zu identifizieren.[9]

Strategien zur Derivatisierung

Die Funktionalisierung des Brom-Substituenten ist der effizienteste Weg, um schnell eine hohe molekulare Diversität zu erreichen. Wir konzentrieren uns auf drei robuste und vielseitige Palladium-katalysierte Kreuzkupplungsreaktionen, die in der medizinischen Chemie weit verbreitet sind.

Übersicht der Kupplungsreaktionen

G cluster_start Ausgangsmaterial cluster_reactions Kreuzkupplungsreaktionen cluster_products Derivatklassen Start 4-Brom-2-ethoxy-1-methylbenzol Suzuki Suzuki-Kupplung (Ar-B(OH)₂) Start->Suzuki Pd-Kat. Base Buchwald Buchwald-Hartwig-Aminierung (R₂-NH) Start->Buchwald Pd-Kat. Base Sonogashira Sonogashira-Kupplung (R-C≡CH) Start->Sonogashira Pd/Cu-Kat. Base P_Suzuki Biaryl-Derivate Suzuki->P_Suzuki P_Buchwald Arylamin-Derivate Buchwald->P_Buchwald P_Sonogashira Arylethin-Derivate Sonogashira->P_Sonogashira

Abbildung 1: Schematische Darstellung der Derivatisierungsstrategien.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle sind als optimierte Ausgangspunkte für die Derivatisierung von 4-Brom-2-ethoxy-1-methylbenzol konzipiert. Alle Reaktionen sollten unter einer inerten Atmosphäre (Argon oder Stickstoff) mit trockenen Lösungsmitteln durchgeführt werden, sofern nicht anders angegeben.

Protokoll 1: Suzuki-Miyaura-Kupplung zur Synthese von Biaryl-Derivaten

Die Suzuki-Miyaura-Kupplung ist eine äußerst vielseitige Methode zur Bildung von C-C-Bindungen.[10] Sie zeichnet sich durch milde Reaktionsbedingungen und eine hohe Toleranz gegenüber funktionellen Gruppen aus.[11]

Materialien:

  • 4-Brom-2-ethoxy-1-methylbenzol (1,0 Äquiv.)

  • Arylboronsäure (1,2 Äquiv.)

  • Palladium(II)-acetat (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Kaliumphosphat (K₃PO₄) (2,0 Äquiv.)

  • Toluol (wasserfrei) und Wasser (entgast)

Durchführung:

  • In einem ausgeflammten Schlenk-Kolben werden 4-Brom-2-ethoxy-1-methylbenzol, die entsprechende Arylboronsäure, Pd(OAc)₂, SPhos und K₃PO₄ vorgelegt.

  • Der Kolben wird dreimal evakuiert und mit Inertgas gefüllt.

  • Ein Lösungsmittelgemisch aus Toluol und Wasser (5:1) wird mittels einer Spritze zugegeben.[10]

  • Die Reaktionsmischung wird kräftig gerührt und auf 100 °C erhitzt.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht (typischerweise 12-24 Stunden).[11]

  • Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt und mit Ethylacetat und Wasser verdünnt.

  • Die organische Phase wird abgetrennt, mit gesättigter NaCl-Lösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.[12]

Protokoll 2: Buchwald-Hartwig-Aminierung zur Synthese von Arylamin-Derivaten

Diese Reaktion ist eine der leistungsfähigsten Methoden zur Bildung von C-N-Bindungen und hat die Synthese von Arylaminen revolutioniert.[13][14][15] Die Wahl des Liganden ist entscheidend für den Erfolg, insbesondere bei sterisch anspruchsvollen Substraten.[16]

Materialien:

  • 4-Brom-2-ethoxy-1-methylbenzol (1,0 Äquiv.)

  • Primäres oder sekundäres Amin (1,2 Äquiv.)

  • Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)

  • Natrium-tert-butanolat (NaOt-Bu) (1,4 Äquiv.)

  • Toluol (wasserfrei)

Durchführung:

  • In einem trockenen Reaktionsgefäß werden unter Inertgasatmosphäre Pd₂(dba)₃, RuPhos und NaOt-Bu vorgelegt.

  • 4-Brom-2-ethoxy-1-methylbenzol, das entsprechende Amin und wasserfreies Toluol werden zugegeben.

  • Das Gefäß wird fest verschlossen und die Mischung bei 100 °C kräftig gerührt.

  • Der Reaktionsfortschritt wird mittels DC oder GC-MS überwacht (typischerweise 12-24 Stunden).[13]

  • Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Ethylacetat verdünnt und durch einen kurzen Pfropfen Celite® filtriert.

  • Das Filtrat wird mit Wasser und gesättigter NaCl-Lösung gewaschen, über MgSO₄ getrocknet und im Vakuum konzentriert.

  • Die Reinigung erfolgt durch Säulenchromatographie an Kieselgel.

Protokoll 3: Sonogashira-Kupplung zur Synthese von Arylalkin-Derivaten

Die Sonogashira-Kupplung ermöglicht die Bildung einer C-C-Bindung zwischen einem sp²-hybridisierten Arylhalogenid und einem sp-hybridisierten terminalen Alkin.[17][18][19]

Materialien:

  • 4-Brom-2-ethoxy-1-methylbenzol (1,0 Äquiv.)

  • Terminales Alkin (1,2 Äquiv.)

  • Bis(triphenylphosphin)palladium(II)-dichlorid (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Kupfer(I)-iodid (CuI) (4 mol%)

  • Triethylamin (TEA) (wasserfrei)

  • Tetrahydrofuran (THF) (wasserfrei)

Durchführung:

  • In einem Schlenk-Kolben werden 4-Brom-2-ethoxy-1-methylbenzol, Pd(PPh₃)₂Cl₂ und CuI in einer Mischung aus THF und TEA (2:1) gelöst.

  • Die Lösung wird durch mehrmaliges Evakuieren und Belüften mit Inertgas entgast.

  • Das terminale Alkin wird langsam über eine Spritze zugegeben.

  • Die Reaktion wird bei Raumtemperatur gerührt und der Fortschritt mittels DC überwacht. Bei weniger reaktiven Substraten kann ein leichtes Erwärmen auf 40-50 °C erforderlich sein.[20]

  • Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und gesättigter NaCl-Lösung gewaschen.

  • Nach dem Trocknen der organischen Phase über Na₂SO₄ und dem Einengen wird das Produkt durch Säulenchromatographie gereinigt.[17]

Datenpräsentation: Beispielhafte Derivate

Die folgende Tabelle fasst erwartete Ergebnisse für eine Auswahl an Derivaten zusammen, um die Vielseitigkeit der Protokolle zu demonstrieren.

Struktur des DerivatsKupplungstypPartnerErwartete Ausbeute (%)Molekulargewicht ( g/mol )

Suzuki-MiyauraPhenylboronsäure85-95226.29

Buchwald-HartwigMorphin75-90235.32

SonogashiraPhenylacetylen80-95250.33

Hinweis: Die gezeigten Strukturen sind repräsentativ. Ausbeuten sind Schätzungen basierend auf ähnlichen publizierten Reaktionen.

Arbeitsablauf für das biologische Screening

Die synthetisierte Substanzbibliothek bildet die Grundlage für das biologische Screening. Ein typischer Arbeitsablauf von der Synthese bis zur Treffer-Identifizierung ist unten dargestellt.

Abbildung 2: Allgemeiner Arbeitsablauf von der Synthese zur Leitstruktur-Identifizierung.

Die biologische Evaluierung beginnt typischerweise mit In-vitro-Assays, die automatisiert werden können, um ein hohes Probenaufkommen zu bewältigen (High-Throughput Screening).[21][22][23] Solche Assays können zellbasierte Proliferationsstudien, Enzymaktivitätstests oder Bindungsstudien umfassen.[24][25] Verbindungen, die in diesen primären Assays eine signifikante Aktivität zeigen ("Hits"), werden für weiterführende Studien selektiert, um ihre Wirksamkeit und Spezifität zu bestätigen.

Schlussfolgerung

Das 4-Brom-2-ethoxy-1-methylbenzol-Grundgerüst ist ein exzellenter Ausgangspunkt für die Erstellung von Substanzbibliotheken für das biologische Screening. Die hier vorgestellten detaillierten Protokolle für die Suzuki-Miyaura-, Buchwald-Hartwig- und Sonogashira-Kupplung sind robuste und reproduzierbare Methoden, um eine breite Palette von Derivaten mit hoher Ausbeute zu synthetisieren. Dieser strategische Ansatz, kombiniert mit einem systematischen Screening-Workflow, bietet eine solide Grundlage für die Identifizierung neuer, biologisch aktiver Moleküle und beschleunigt den Prozess der Leitstrukturfindung in der modernen Arzneimittelforschung.

Referenzen

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  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Publications. Verfügbar unter: [Link]

  • On Scaffolds and Hopping in Medicinal Chemistry. Bentham Science. Verfügbar unter: [Link]

  • Scaffold Hopping in Medicinal Chemistry. ResearchGate. Verfügbar unter: [Link]

  • In Vitro Assays for Screening Small Molecules. PubMed. Verfügbar unter: [Link]

  • In Vitro Assays for Screening Small Molecules. Springer Nature Experiments. Verfügbar unter: [Link]

  • In vitro - Wikipedia. Wikipedia. Verfügbar unter: [Link]

  • A Novel Synthesis of Bromobenzenes Using Molecular Bromine - MDPI. MDPI. Verfügbar unter: [Link]

  • In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity - PubMed. PubMed. Verfügbar unter: [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed. Verfügbar unter: [Link]

  • High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions - Bentham Science Publisher. Bentham Science. Verfügbar unter: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. Organic Syntheses. Verfügbar unter: [Link]

  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. Google Patents. Verfügbar unter:

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. Verfügbar unter: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. Verfügbar unter: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. Verfügbar unter: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. J&K Scientific. Verfügbar unter: [Link]

  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed. PubMed. Verfügbar unter: [Link]

  • 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene - PMC - NIH. National Institutes of Health. Verfügbar unter: [Link]

  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. PubMed. Verfügbar unter: [Link]

  • The Role of 4-Bromo-1,2-(methylenedioxy)benzene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Verfügbar unter: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Verfügbar unter: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Verfügbar unter: [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. Jurnal Pendidikan Kimia Indonesia. Verfügbar unter: [Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC - PubMed Central. National Institutes of Health. Verfügbar unter: [Link]

  • US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. Google Patents. Verfügbar unter:

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Sources

Application

Application Note: High-Yield, Regioselective Synthesis of 4-Bromo-2-ethoxy-1-methylbenzene

Abstract This application note provides a comprehensive and detailed protocol for the high-yield synthesis of 4-Bromo-2-ethoxy-1-methylbenzene, a valuable intermediate in the development of pharmaceuticals and other fine...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the high-yield synthesis of 4-Bromo-2-ethoxy-1-methylbenzene, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The described method utilizes N-Bromosuccinimide (NBS) as a brominating agent in acetonitrile, a combination that ensures high regioselectivity for the para-position relative to the activating ethoxy group. This approach offers a safer and more efficient alternative to traditional methods that employ liquid bromine. The protocol includes a thorough explanation of the reaction mechanism, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product.

Introduction

4-Bromo-2-ethoxy-1-methylbenzene, also known as 4-bromo-2-ethoxytoluene, is a key building block in organic synthesis. Its substituted aromatic structure makes it a versatile precursor for the introduction of various functional groups through cross-coupling reactions and other transformations. The selective synthesis of this compound in high purity is therefore of significant interest to researchers in medicinal chemistry and materials science.

The synthesis of aryl bromides is most commonly achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is critical to control the regioselectivity of the reaction, especially when the aromatic ring is substituted with multiple activating groups. In the case of 2-ethoxy-1-methylbenzene, both the ethoxy and methyl groups are ortho-, para-directing activators. The ethoxy group is the more powerful activating group, and therefore, the incoming electrophile is predominantly directed to the positions ortho and para to it. Steric hindrance from the ethoxy group can disfavor substitution at the ortho position, leading to a higher yield of the para-substituted product.

This protocol employs N-Bromosuccinimide (NBS) as the source of electrophilic bromine. NBS is a crystalline solid that is easier and safer to handle than elemental bromine. When used in a polar aprotic solvent like acetonitrile, NBS provides a source of bromonium ions (Br+) for the electrophilic attack on the activated aromatic ring. This method is known for its high para-selectivity in the bromination of activated aromatic compounds.

Reaction Mechanism & Rationale

The bromination of 2-ethoxy-1-methylbenzene with NBS proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Generation of the Electrophile: In the presence of a polar solvent like acetonitrile, NBS can generate a low concentration of electrophilic bromine. Traces of acid can catalyze this process.

  • Electrophilic Attack: The electron-rich aromatic ring of 2-ethoxy-1-methylbenzene attacks the electrophilic bromine. The ethoxy group, being a strong activating group, directs the substitution primarily to the para position. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base, such as the succinimide anion formed in the reaction, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, 4-Bromo-2-ethoxy-1-methylbenzene.

dot digraph "Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Reactants Start [label="2-Ethoxy-1-methylbenzene"]; NBS [label="N-Bromosuccinimide (NBS)"];

// Intermediates Sigma_Complex [label="Sigma Complex\n(Arenium Ion)"]; Product [label="4-Bromo-2-ethoxy-1-methylbenzene"]; Succinimide [label="Succinimide"];

// Arrows Start -> Sigma_Complex [label="+ Br+ (from NBS)"]; NBS -> Sigma_Complex; Sigma_Complex -> Product [label="- H+"]; Sigma_Complex -> Succinimide [style=invis]; Product -> Succinimide [style=invis];

} etad

Caption: Electrophilic aromatic substitution mechanism for the bromination of 2-ethoxy-1-methylbenzene.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Ethoxy-1-methylbenzeneReagentSigma-Aldrich
N-Bromosuccinimide (NBS)ReagentSigma-Aldrich
Acetonitrile (CH3CN)AnhydrousFisher Scientific
Sodium thiosulfate (Na2S2O3)ACSVWR
Sodium bicarbonate (NaHCO3)ACSVWR
Brine (saturated NaCl solution)-In-house preparation
Anhydrous magnesium sulfate (MgSO4)ReagentSigma-Aldrich
Ethyl acetateHPLCFisher Scientific
HexanesHPLCFisher Scientific
Round-bottom flask (100 mL)-VWR
Magnetic stirrer and stir bar-VWR
Reflux condenser-VWR
Heating mantle-VWR
Separatory funnel (250 mL)-VWR
Rotary evaporator-Buchi
Thin-layer chromatography (TLC) platesSilica gel 60 F254Merck
Glass column for chromatography-VWR
Silica gel for column chromatography230-400 meshSigma-Aldrich
Safety Precautions
  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Acetonitrile: Flammable liquid and toxic. Handle in a fume hood and away from ignition sources.

  • Bromine (potential trace impurity in NBS): Highly toxic and corrosive. All handling of NBS should be done with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • The reaction should be performed in a well-ventilated chemical fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethoxy-1-methylbenzene (5.0 g, 36.7 mmol).

    • Dissolve the starting material in 50 mL of anhydrous acetonitrile.

    • In a separate container, weigh out N-Bromosuccinimide (NBS) (6.8 g, 38.2 mmol, 1.04 equivalents).

  • Reaction Execution:

    • Slowly add the NBS to the stirred solution of 2-ethoxy-1-methylbenzene in acetonitrile at room temperature.

    • Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 95:5) as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the reaction mixture to cool to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 100 mL of ethyl acetate.

    • Transfer the solution to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of 10% aqueous sodium thiosulfate solution (to quench any unreacted bromine).

      • 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts).

      • 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) as the eluent.

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Bromo-2-ethoxy-1-methylbenzene as a colorless to pale yellow oil.

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.25 (d, J = 2.0 Hz, 1H), 7.15 (dd, J = 8.4, 2.0 Hz, 1H), 6.70 (d, J = 8.4 Hz, 1H), 4.05 (q, J = 7.0 Hz, 2H), 2.20 (s, 3H), 1.45 (t, J = 7.0 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 154.5, 132.0, 130.5, 125.0, 112.5, 111.0, 64.0, 16.0, 15.0.

  • Mass Spectrometry (EI): m/z (%) 216 (M⁺, ¹⁰⁰), 214 (M⁺, 98), 187, 185, 106.

Expected Results

Following this protocol, a high yield of 4-Bromo-2-ethoxy-1-methylbenzene can be expected.

ParameterExpected Value
Theoretical Yield 7.9 g
Typical Actual Yield 6.7 - 7.5 g
Yield Percentage 85 - 95%
Appearance Colorless to pale yellow oil
Purity (by GC/NMR) >98%

Troubleshooting

IssuePossible CauseSolution
Incomplete reaction Insufficient reaction time or temperature.Continue heating and monitor by TLC. If the reaction stalls, a small amount of a radical initiator (e.g., AIBN) can be added, although typically not necessary for this reaction.
Formation of multiple products Over-bromination or side reactions.Ensure the stoichiometry of NBS is close to 1:1. Avoid prolonged heating after the starting material is consumed.
Low yield Incomplete reaction or loss during work-up/purification.Ensure all steps of the work-up are performed carefully. Optimize chromatography conditions to minimize product loss.

Conclusion

The described protocol provides a reliable and high-yield method for the synthesis of 4-Bromo-2-ethoxy-1-methylbenzene. The use of N-Bromosuccinimide offers significant advantages in terms of safety and regioselectivity, making this procedure well-suited for both academic research and industrial applications. The detailed steps for reaction execution, work-up, and purification ensure the attainment of a highly pure product, which is essential for its use in subsequent synthetic transformations.

dot digraph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="1. Reaction Setup\n(2-Ethoxy-1-methylbenzene + NBS in Acetonitrile)"]; B [label="2. Reflux\n(80-85 °C, 2-4 hours)"]; C [label="3. Work-up\n(Solvent removal, Extraction, Washes)"]; D [label="4. Purification\n(Column Chromatography)"]; E [label="5. Characterization\n(NMR, MS)"]; F [label="Final Product:\n4-Bromo-2-ethoxy-1-methylbenzene"];

// Edges A -> B [label="Heat"]; B -> C [label="Cool & Concentrate"]; C -> D [label="Crude Product"]; D -> E [label="Pure Product"]; E -> F; } etad

Caption: Overall experimental workflow for the synthesis of 4-Bromo-2-ethoxy-1-methylbenzene.

References

  • Zhang, R. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Retrieved from [Link]

  • Carl
Method

The Synthetic Potential of 4-Bromo-2-ethoxy-1-methylbenzene in Agrochemical Design: Application Notes and Protocols

Introduction: Unveiling a Versatile Building Block In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and environmental profiles, the strategic selection of foundational chemical scaffo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and environmental profiles, the strategic selection of foundational chemical scaffolds is paramount. 4-Bromo-2-ethoxy-1-methylbenzene, a substituted aromatic halide, represents a key building block with significant potential in the synthesis of complex agricultural compounds. Its utility stems from the presence of a bromine atom, which serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This, combined with the electronic and steric influences of the ethoxy and methyl substituents, allows for the precise tuning of molecular properties in the resulting agrochemical candidates.

This technical guide provides an in-depth exploration of the application of 4-Bromo-2-ethoxy-1-methylbenzene in agrochemical synthesis. While direct, large-scale commercial applications of this specific molecule may not be extensively documented, its structural motifs are present in a range of bioactive compounds. This document will, therefore, focus on the principal synthetic transformations for which this building block is suited, drawing on established methodologies for structurally related compounds. The protocols and insights provided herein are intended to empower researchers and synthetic chemists to leverage the unique reactivity of 4-Bromo-2-ethoxy-1-methylbenzene in the discovery and development of next-generation herbicides, fungicides, and insecticides.

Core Synthetic Strategy: The Power of Cross-Coupling

The bromine atom on the aromatic ring of 4-Bromo-2-ethoxy-1-methylbenzene is the linchpin of its synthetic utility, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the construction of complex molecular architectures under relatively mild conditions with high functional group tolerance.[1]

Conceptual Workflow for Agrochemical Synthesis

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Potential Agrochemical Scaffolds A 4-Bromo-2-ethoxy-1-methylbenzene B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) A->B Pd Catalyst, Base C Heck Coupling (Alkenes) A->C Pd Catalyst, Base D Sonogashira Coupling (Terminal Alkynes) A->D Pd/Cu Catalysts, Base E Buchwald-Hartwig Amination (Amines/N-Heterocycles) A->E Pd Catalyst, Base, Ligand F Biaryl Fungicides (e.g., SDHI analogues) B->F G Styrenyl Herbicides C->G H Alkynyl Insecticides D->H I N-Aryl Herbicides/Fungicides E->I

Caption: Synthetic pathways from 4-Bromo-2-ethoxy-1-methylbenzene to agrochemical scaffolds.

Detailed Application Notes and Protocols

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds for Fungicides

The Suzuki-Miyaura coupling is arguably the most versatile method for generating biaryl and heteroaryl-aryl structures, which are common motifs in potent fungicides, such as succinate dehydrogenase inhibitors (SDHIs).[2] The reaction of 4-Bromo-2-ethoxy-1-methylbenzene with a suitable boronic acid or ester can introduce a second aromatic or heteroaromatic ring, which is crucial for binding to the target enzyme.

Causality in Protocol Design:

  • Catalyst Choice: Palladium(0) complexes are the active catalysts. Pd(PPh₃)₄ is a reliable choice for many applications, though more specialized catalysts with tailored ligands can offer higher turnover numbers and efficiency for challenging substrates.

  • Base Selection: A base is essential to activate the boronic acid for transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield, depending on the specific coupling partners and solvent system.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of a Hypothetical Biaryl Fungicide Precursor

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-2-ethoxy-1-methylbenzene (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). To this, add a base, for example, potassium carbonate (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

ParameterValue
Reactants 4-Bromo-2-ethoxy-1-methylbenzene, Arylboronic Acid
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Dioxane/H₂O
Temperature 80-100 °C
Typical Yield 75-95% (based on analogous reactions)
Heck Coupling: Introducing Alkenyl Moieties for Herbicidal Activity

The Heck reaction facilitates the coupling of aryl halides with alkenes, leading to the formation of substituted olefins. This transformation can be employed to synthesize styrenyl derivatives, a structural feature present in some classes of herbicides.

Experimental Protocol: Synthesis of a Styrenyl Derivative

  • Reaction Setup: In a sealed tube, combine 4-Bromo-2-ethoxy-1-methylbenzene (1.0 eq), the desired alkene (e.g., styrene, 1.5 eq), a palladium source such as Pd(OAc)₂ (0.02 eq), and a phosphine ligand (e.g., P(o-tol)₃, 0.04 eq).

  • Solvent and Base: Add a suitable solvent, such as N,N-dimethylformamide (DMF), and a base, typically a trialkylamine like triethylamine (Et₃N, 2.0 eq).

  • Reaction Conditions: Heat the mixture to 100-120 °C. Monitor the reaction for the consumption of the starting material.

  • Isolation: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent. Wash the combined organic extracts, dry, and concentrate.

  • Purification: Purify the residue by column chromatography to obtain the target styrenyl compound.

Sonogashira Coupling: Accessing Alkynyl Scaffolds for Insecticides

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is invaluable for creating arylalkyne structures, which are found in some insecticidal compounds.

Experimental Protocol: Synthesis of an Arylalkyne

  • Catalyst System: To a Schlenk flask, add 4-Bromo-2-ethoxy-1-methylbenzene (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 eq), and a copper(I) co-catalyst such as CuI (0.04 eq).

  • Reagents and Solvent: Add a degassed solvent, typically tetrahydrofuran (THF) or DMF. Then, add the terminal alkyne (1.2 eq) and a base, usually an amine like triethylamine or diisopropylamine (2.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed.

  • Work-up: Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the crude product via column chromatography.

Trustworthiness: A Self-Validating System

For each proposed protocol, the integrity of the results is ensured by a rigorous analytical workflow:

G A Reaction Setup B Reaction Monitoring (TLC, LC-MS) A->B C Work-up & Crude Isolation B->C D Purification (Column Chromatography) C->D E Structural Verification (¹H NMR, ¹³C NMR, HRMS) D->E F Purity Analysis (HPLC, qNMR) E->F

Caption: Self-validating workflow for synthetic protocols.

Conclusion and Future Perspectives

4-Bromo-2-ethoxy-1-methylbenzene stands as a promising, yet likely underutilized, building block in the field of agrochemical synthesis. Its true potential can be unlocked through the systematic application of modern cross-coupling methodologies. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the synthesis of novel, bioactive molecules. By strategically employing reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, chemists can readily introduce diverse structural motifs, thereby expanding the chemical space for the discovery of next-generation agrochemicals. The key to success will lie in the careful optimization of reaction conditions and the insightful selection of coupling partners to achieve the desired biological activity.

References

  • CABI. (n.d.). Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. CABI Digital Library. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (n.d.). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. Retrieved from [Link]

  • ResearchGate. (2020). Brief Talk on the C-C Cross Coupling Reactions for the Synthesis of Agrochemicals Literature Report. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 4‐Acyloxy‐2′‐Bromo‐6′‐Chloropodophyllotoxin Derivatives Displaying Significant Insecticidal Activity Against Mythimna Separata | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 4-Bromo-2-ethoxy-1-methylbenzene

Welcome to the technical support center for the purification of 4-Bromo-2-ethoxy-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-2-ethoxy-1-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Section 1: Initial Assessment & Characterization of Crude Material

Properly characterizing your crude product is the most critical first step. An upfront analytical investment can save significant time and resources by guiding you to the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 4-Bromo-2-ethoxy-1-methylbenzene?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the electrophilic bromination of 2-ethoxy-1-methylbenzene (also known as 2-ethoxytoluene). Based on this, you should anticipate the following impurities:

  • Unreacted Starting Material: 2-ethoxy-1-methylbenzene.

  • Isomeric Products: The ethoxy group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. While the 4-bromo isomer is sterically and electronically favored, small amounts of other isomers, such as 6-bromo-2-ethoxy-1-methylbenzene, may form.

  • Over-brominated Products: Di-brominated species like 4,6-dibromo-2-ethoxy-1-methylbenzene can form if the reaction conditions are not carefully controlled.

  • Reagent Byproducts: If N-Bromosuccinimide (NBS) is used as the brominating agent, succinimide will be a significant byproduct.[1]

  • Solvent-Related Impurities: Side reactions involving the solvent can occur, especially under harsh conditions. For instance, processes using acetonitrile have been noted to produce N-acetylated impurities.[2][3]

Q2: What initial analytical techniques should I use to assess my crude product?

A2: A multi-technique approach is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): This is the fastest and most economical method to visualize the complexity of your crude mixture. It will give you a qualitative idea of the number of components and their relative polarities, which is essential for developing a column chromatography method.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): NMR is invaluable for identifying the major product and key impurities. You can often identify unreacted starting material or isomeric byproducts by comparing the crude spectrum to reference spectra.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent technique for identifying and quantifying volatile impurities, especially isomers that may be difficult to resolve by NMR alone.

Physicochemical Data Comparison

Understanding the physical properties of your target compound and potential impurities is key to selecting a purification method.

CompoundMolecular Wt. ( g/mol )Boiling Point (°C)Physical State
4-Bromo-2-ethoxy-1-methylbenzene 215.09~240-250 (est.)Liquid/Low-Melting Solid
2-ethoxy-1-methylbenzene136.19170-172Liquid
4,6-dibromo-2-ethoxy-1-methylbenzene293.99>250 (est.)Solid
Succinimide99.07287-290Solid

Note: Properties are estimated based on structurally similar compounds where direct data is unavailable.

General Purification Workflow

The following diagram outlines a logical workflow for moving from crude material to a purified product.

PurificationWorkflow cluster_0 Phase 1: Analysis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Execution & Verification Crude Crude Product TLC TLC Analysis Crude->TLC NMR ¹H NMR Analysis Crude->NMR Decision Impurity Profile Assessment TLC->Decision NMR->Decision Recrystallization Recrystallization (If solid & impurities have different solubility) Decision->Recrystallization Solid Chromatography Column Chromatography (Complex mixture or liquid) Decision->Chromatography Liquid / Multiple Impurities Distillation Vacuum Distillation (Liquid with significant BP differences) Decision->Distillation Liquid / Scale-up Purified Purified Product Recrystallization->Purified Chromatography->Purified Distillation->Purified Purity_Check Final Purity Analysis (TLC, NMR, GC-MS) Purified->Purity_Check

Caption: General workflow for purification strategy selection.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is an effective and scalable purification technique, provided the target compound is a solid at room temperature and a suitable solvent can be identified.

Q1: Is recrystallization a good method for 4-Bromo-2-ethoxy-1-methylbenzene?

A1: This depends on the physical state of your crude product. 4-Bromo-2-ethoxy-1-methylbenzene is often a low-melting solid or a high-boiling liquid at room temperature. If your crude material is solid, recrystallization is a strong candidate. If it is an oil, you should proceed to Section 3 (Column Chromatography) or Section 4 (Distillation).

Q2: How do I select the best solvent for recrystallization?

A2: The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. For haloaryl compounds, common choices include alcohols (ethanol, methanol) and non-polar alkanes (hexanes, heptane).[4] Often, a mixed-solvent system (e.g., ethanol/water) provides the necessary steep solubility curve.

Solvent Selection Protocol:

  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add a few drops of a test solvent and observe solubility at room temperature. The compound should be sparingly soluble or insoluble.

  • Heat the mixture gently. The compound should dissolve completely. If it doesn't, add more solvent dropwise until it does.

  • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

SolventBoiling Point (°C)PolarityComments
Hexane69Very LowGood for non-polar compounds.[5]
Ethanol78HighOften works well for moderately polar compounds.[5]
Methanol65HighSimilar to ethanol but with a lower boiling point.[5]
Toluene111LowGood for aromatic compounds, but high boiling point can be problematic.[5]
Ethyl Acetate77MediumA versatile solvent for many organic compounds.[5]
Water100Very HighCan be used as an anti-solvent with alcohols.

Q3: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the solution becomes saturated at a temperature above the compound's melting point. The compound separates as a liquid instead of a solid. To fix this:

  • Add more solvent: Add a small amount of the "good" solvent (e.g., ethanol in an ethanol/water system) to the hot solution to decrease the saturation temperature.

  • Cool more slowly: Slower cooling allows crystals to nucleate at a lower temperature.

  • Use a seed crystal: Introduce a tiny crystal of pure product to the cooled solution to initiate crystallization.

  • Change solvents: Select a solvent system with a lower boiling point.[5]

Q4: The purified crystals are still colored. How can I remove the impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. Use charcoal sparingly (a small spatula tip is often enough), as it can adsorb your product and reduce the yield. Heat the solution with the charcoal for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and insoluble impurities.

Section 3: Troubleshooting Guide: Column Chromatography

Column chromatography is the most versatile technique for purifying liquid products or complex mixtures that are not amenable to recrystallization.

Q1: How do I develop an effective eluent system using TLC?

A1: The goal is to find a solvent system where your target compound has an Rf (Retention factor) of 0.2-0.4 .[6] This provides the optimal balance for good separation on a column.

  • Start Non-polar: For a substituted bromobenzene, a good starting point is a mixture of hexane and ethyl acetate.[7][8] Begin with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate.

  • Adjust Polarity:

    • If the spots remain at the baseline (Rf is too low), increase the polarity by increasing the proportion of ethyl acetate.[6]

    • If the spots run with the solvent front (Rf is too high), decrease the polarity by increasing the proportion of hexane.[6]

  • Causality: The silica gel stationary phase is highly polar. Polar compounds in your mixture will adhere more strongly and move more slowly. The eluent (mobile phase) competes for binding sites on the silica. A more polar eluent is more effective at displacing the compounds and moving them up the plate (or down the column).[6][9]

Q2: The separation between my product and an impurity is poor. How can I improve the resolution?

A2: Poor resolution means the bands of your product and the impurity are overlapping as they travel down the column.

  • Decrease Eluent Polarity: A less polar eluent will slow down all compounds, but it may increase the relative difference in their migration rates, improving separation.

  • Try a Different Solvent System: Sometimes, changing the nature of the solvents can dramatically affect selectivity. For example, substituting ethyl acetate with dichloromethane or diethyl ether at a similar polarity might resolve the compounds. Toluene/hexane mixtures are often effective for aromatic compounds.[10]

  • Use a Longer Column: A longer column provides more surface area for interactions, which can improve the separation of closely-eluting compounds.

  • Ensure Proper Loading: Load the sample in the minimum possible volume of eluent to start with a tight, concentrated band.

Troubleshooting Common Chromatography Issues

ChromatographyTroubleshooting cluster_0 Poor Separation cluster_1 Tailing Spots Problem Problem Observed PoorSep Spots Overlap Problem->PoorSep Tailing Spot is Streaked Problem->Tailing Sol1 Decrease Eluent Polarity PoorSep->Sol1 Sol2 Change Solvent System (e.g., Hex/DCM) PoorSep->Sol2 Sol3 Use a Longer Column PoorSep->Sol3 Cause1 Compound too polar for eluent Tailing->Cause1 Cause2 Sample Overloaded Tailing->Cause2 Cause3 Compound is acidic/basic Tailing->Cause3 Sol4 Increase Eluent Polarity Cause1->Sol4 Sol5 Load Less Material Cause2->Sol5 Sol6 Add 0.5% AcOH or Et₃N to Eluent Cause3->Sol6

Caption: Decision tree for troubleshooting common column chromatography issues.

Section 4: Troubleshooting Guide: Vacuum Distillation

For larger quantities of liquid 4-Bromo-2-ethoxy-1-methylbenzene, vacuum distillation can be an efficient purification method, particularly for separating it from less volatile (e.g., di-brominated) or more volatile (e.g., starting material) impurities.

Q1: Why should I use vacuum distillation instead of simple distillation?

A1: Substituted bromobenzenes often have high boiling points (typically >200°C) at atmospheric pressure. Distilling at these high temperatures can lead to thermal decomposition. By reducing the pressure, you significantly lower the boiling point, allowing for a safer and cleaner separation.[11][12]

Q2: My product seems to be decomposing during distillation, even under vacuum. What can I do?

A2: Decomposition during vacuum distillation usually points to two issues:

  • The vacuum is not low enough: Check your system for leaks. Ensure all joints are properly sealed and the vacuum pump is in good working order. A lower pressure will further decrease the required pot temperature.

  • Prolonged heating: Even at lower temperatures, prolonged exposure to heat can cause decomposition. Ensure the distillation is proceeding at a reasonable rate. Insulating the distillation column can help maintain the temperature gradient and improve efficiency.

Section 5: Final Purity Assessment & Storage

Q1: How do I confirm the purity of my final product?

A1: After purification, you must verify the purity and confirm the identity of the compound.

  • TLC: A single spot on a TLC plate (visualized by UV and a stain) is a good indication of purity.

  • NMR: A clean ¹H and ¹³C NMR spectrum, free of impurity peaks, is the gold standard for confirming the structure and purity of an organic compound.

  • GC-MS: Provides a quantitative purity assessment (e.g., >99% by GC area) and confirms the molecular weight.

Q2: What is the best way to store purified 4-Bromo-2-ethoxy-1-methylbenzene?

A2: Aryl halides are generally stable. However, to prevent slow degradation over time, store the purified compound in a sealed container in a cool, dark place, such as a refrigerator or freezer. Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent oxidation.

References

  • All Chemistry. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Alwsci. (2024, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxy-1-methylbenzene. Retrieved from [Link]

  • Fieser, L. F. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]

  • BGD Group. (2011). TLC Developing System. Retrieved from [Link]

  • Chromatography Online. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. Retrieved from [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Busch Global. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Reddit. (2021, August 12). The thought process behind choosing an eluent for TLC. r/Chempros. Retrieved from [Link]

  • ChemBK. (n.d.). 4-BROMO-1-[ISOCYANO-(TOLUENE-4-SULFONYL)-METHYL]-BENZENE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

Sources

Optimization

Identifying and minimizing byproducts in 4-Bromo-2-ethoxy-1-methylbenzene synthesis

Technical Support Center: 4-Bromo-2-ethoxy-1-methylbenzene Synthesis Welcome to the technical support guide for the synthesis of 4-Bromo-2-ethoxy-1-methylbenzene. This resource is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-2-ethoxy-1-methylbenzene Synthesis

Welcome to the technical support guide for the synthesis of 4-Bromo-2-ethoxy-1-methylbenzene. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and minimizing byproduct formation. Our goal is to provide practical, experience-driven advice to enhance the yield, purity, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Core Reaction and Primary Byproducts

Q1: What is the most common synthetic route to 4-Bromo-2-ethoxy-1-methylbenzene, and what is the fundamental reaction mechanism?

A1: The most direct and widely used method for synthesizing 4-Bromo-2-ethoxy-1-methylbenzene is through the electrophilic aromatic substitution (EAS) of 2-ethoxy-1-methylbenzene (also known as 2-ethoxytoluene). The reaction involves treating the starting material with a brominating agent, such as molecular bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

The mechanism proceeds in several steps[1][2][3]:

  • Generation of the Electrophile: The Lewis acid catalyst polarizes the Br-Br bond, creating a potent electrophile, the bromonium ion (Br⁺) or a highly polarized Br₂-FeBr₃ complex.

  • Electrophilic Attack: The electron-rich aromatic ring of 2-ethoxytoluene attacks the electrophilic bromine. The ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups are both activating and ortho-, para-directing. The ethoxy group is the more powerful activating group, directing the incoming electrophile primarily to the positions ortho and para to it.

  • Formation of the Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex[3].

  • Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the new bromine substituent, restoring the ring's aromaticity and yielding the final product[4].

Q2: I'm seeing multiple spots on my TLC plate after the reaction. What are the most likely byproducts?

A2: Impurities in the synthesis of 4-Bromo-2-ethoxy-1-methylbenzene typically fall into three categories: isomeric byproducts, poly-brominated byproducts, and side-chain bromination products.

  • Isomeric Byproducts: Due to the directing effects of the ethoxy and methyl groups, bromination can occur at other positions on the aromatic ring. The most common isomeric byproduct is 2-Bromo-6-ethoxy-1-methylbenzene , where substitution occurs at the other ortho position relative to the strongly activating ethoxy group. Steric hindrance from the adjacent methyl group makes this less favorable than para-substitution, but it often forms in significant amounts.

  • Poly-brominated Byproducts: The product, 4-Bromo-2-ethoxy-1-methylbenzene, still possesses an activated aromatic ring and can undergo a second bromination. This leads to the formation of dibrominated species, such as 2,4-Dibromo-6-ethoxy-1-methylbenzene .

  • Side-Chain Bromination Products: If the reaction is exposed to UV light or if radical initiators are present, free-radical substitution can occur on the benzylic positions of the methyl or ethyl groups, leading to impurities like 4-Bromo-1-(bromomethyl)-2-ethoxybenzene [5][6].

Section 2: Troubleshooting and Minimizing Byproduct Formation

Q3: My yield of the desired 4-bromo isomer is low, with a significant amount of the 2-bromo isomer. How can I improve the regioselectivity?

A3: Improving the regioselectivity in favor of the para-isomer (4-bromo) over the ortho-isomer (2-bromo) is a common optimization goal. It hinges on exploiting the subtle differences in the activation energies for the two pathways.

  • Temperature Control: Lowering the reaction temperature generally increases the selectivity for the para product. The transition state leading to the ortho product is more sterically hindered by the adjacent methyl and ethoxy groups. At lower temperatures, the reaction has less energy to overcome this higher steric barrier, thus favoring the less hindered para position[7].

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents are often preferred as they may not solvate the intermediate complexes as effectively, making steric factors more dominant. Experimenting with solvents like dichloromethane, carbon disulfide, or nitromethane can help optimize the ratio.

  • Choice of Brominating Agent: Using a bulkier brominating agent can enhance para-selectivity. While Br₂ is common, N-Bromosuccinimide (NBS) in the presence of an acid catalyst can sometimes offer improved results due to its larger steric profile.

Q4: How can I prevent the formation of dibrominated and other poly-brominated byproducts?

A4: Preventing over-bromination is critical for achieving high purity. The key is to control the reaction stoichiometry and conditions carefully.

  • Precise Stoichiometry: Use a precise molar equivalent of the brominating agent (e.g., 1.0 to 1.05 equivalents of Br₂). A significant excess of bromine will inevitably lead to poly-bromination.

  • Controlled Addition: Add the brominating agent slowly and dropwise to the solution of 2-ethoxytoluene. This maintains a low instantaneous concentration of the electrophile, ensuring it reacts preferentially with the more activated starting material rather than the slightly less activated monobrominated product.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction should be quenched as soon as the starting material is consumed to prevent further reaction of the product.

Q5: I suspect I have side-chain bromination byproducts. What causes this and how is it avoided?

A5: Side-chain bromination is a free-radical process, distinct from the desired electrophilic aromatic substitution pathway[5][8]. It is promoted by conditions that generate bromine radicals (Br•).

  • Exclusion of Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil). UV radiation can cause the homolytic cleavage of Br₂, initiating the radical chain reaction[6].

  • Use of a Lewis Acid Catalyst: The presence of a Lewis acid like FeBr₃ strongly promotes the ionic, electrophilic pathway, effectively outcompeting the radical pathway. Ensure your catalyst is active and anhydrous.

  • Avoid Radical Initiators: Ensure that reagents and solvents are free from peroxide impurities, which can act as radical initiators.

Workflow and Troubleshooting Guide

The following diagram outlines a typical workflow for the synthesis and provides a decision tree for troubleshooting common problems.

Synthesis_Troubleshooting Workflow & Troubleshooting for 4-Bromo-2-ethoxy-1-methylbenzene Synthesis cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Guide Start 1. Setup Reaction (Anhydrous, Inert Atm.) React 2. Dissolve 2-Ethoxytoluene in Solvent Start->React Cool 3. Cool Reaction Mixture (e.g., 0°C) React->Cool Add_Br2 4. Slow, Dropwise Addition of Br2/FeBr3 Solution Cool->Add_Br2 Monitor 5. Monitor by TLC/GC Add_Br2->Monitor Quench 6. Quench Reaction (e.g., with Na2S2O3) Monitor->Quench Workup 7. Aqueous Workup & Solvent Removal Quench->Workup Purify 8. Purify Crude Product (Chromatography/Recrystallization) Workup->Purify End Pure Product Purify->End Problem Problem Observed (Post-Reaction Analysis) LowYield Low Yield / Incomplete Reaction Problem->LowYield ManySpots Multiple Products (Poor Selectivity) Problem->ManySpots Cause_LY1 Inactive Catalyst (Moisture) LowYield->Cause_LY1 Cause_LY2 Incorrect Stoichiometry LowYield->Cause_LY2 Cause_MS1 Isomeric Byproducts ManySpots->Cause_MS1 Cause_MS2 Poly-bromination ManySpots->Cause_MS2 Cause_MS3 Side-Chain Bromination ManySpots->Cause_MS3 Sol_LY1 Use fresh, anhydrous FeBr3. Dry glassware. Cause_LY1->Sol_LY1 Sol_LY2 Verify reagent amounts and concentrations. Cause_LY2->Sol_LY2 Sol_MS1 Lower reaction temp. Optimize solvent. Cause_MS1->Sol_MS1 Sol_MS2 Use ~1.0 eq. Br2. Add slowly. Monitor closely. Cause_MS2->Sol_MS2 Sol_MS3 Protect from light. Ensure Lewis acid is present. Cause_MS3->Sol_MS3

Caption: A flowchart of the synthesis workflow and a troubleshooting guide for common issues.

Analytical and Purification Protocols

Q6: What is a reliable protocol for monitoring the reaction by TLC?

A6: Thin-Layer Chromatography is an indispensable tool for real-time reaction monitoring.

Protocol: Reaction Monitoring by TLC

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Eluent System: A non-polar system is effective. Start with 98:2 Hexane:Ethyl Acetate. Adjust polarity as needed to achieve good separation between the starting material (higher Rf) and the product (lower Rf). Aim for an Rf of ~0.3-0.4 for the product.

  • Spotting: Prepare dilute solutions of your starting material (SM) and co-spot with the reaction mixture (RM).

  • Development: Develop the plate in a chamber saturated with the eluent.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The aromatic compounds will appear as dark spots.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared. The appearance of multiple new spots indicates byproduct formation.

Q7: How do I best purify the crude product to remove isomers and other byproducts?

A7: The two most effective purification methods for this compound are column chromatography and recrystallization. The choice depends on the physical state of your product and the nature of the impurities.

Protocol 1: Purification by Column Chromatography [9]

  • Stationary Phase: Use silica gel (230-400 mesh).

  • Eluent Selection: Based on your TLC analysis, choose an eluent system that provides good separation (ΔRf > 0.1) between your product and the main impurities. A gradient elution starting with pure hexane and gradually increasing the percentage of ethyl acetate or dichloromethane is often effective.

  • Column Packing: Pack the column with a slurry of silica in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution and Fraction Collection: Begin elution and collect fractions. Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 4-Bromo-2-ethoxy-1-methylbenzene.

Protocol 2: Purification by Recrystallization This method is only suitable if your product is a solid at room temperature and the impurities are present in smaller quantities or have very different solubility profiles.

  • Solvent Screening: Find a solvent that dissolves the crude product well when hot but poorly when cold. Common solvents for aryl halides include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water[9].

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure crystals and excluding impurities.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Summary Table

Byproduct TypeCommon ExampleTypical Analytical Signature (vs. Product)Minimization Strategy
Isomeric 2-Bromo-6-ethoxy-1-methylbenzeneDifferent retention time in GC; unique aromatic splitting pattern in ¹H NMR.Lower reaction temperature; optimize solvent.
Poly-brominated 2,4-Dibromo-6-ethoxy-1-methylbenzeneHigher molecular weight in MS; fewer aromatic protons in ¹H NMR.Use ~1.0 eq. of Br₂; slow addition.
Side-Chain 4-Bromo-1-(bromomethyl)-2-ethoxybenzeneDistinct benzylic CH₂Br signal (~4.5 ppm) in ¹H NMR.Exclude UV light; use a Lewis acid catalyst.

Byproduct Formation Mechanism

The following diagram illustrates the competitive formation of the desired 4-bromo product versus the isomeric 2-bromo byproduct.

Isomer_Formation cluster_reactants Reactants cluster_intermediates Sigma Complex Intermediates cluster_products Products Start_Mol 2-Ethoxytoluene Intermediate_Para Para-Attack Intermediate (Less Steric Hindrance) Start_Mol->Intermediate_Para Attack at C4 (Para to -OEt) Intermediate_Ortho Ortho-Attack Intermediate (More Steric Hindrance) Start_Mol->Intermediate_Ortho Attack at C6 (Ortho to -OEt) Electrophile Br+ / Br2-FeBr3 Product_Desired 4-Bromo-2-ethoxy-1-methylbenzene (Major Product) Intermediate_Para->Product_Desired Deprotonation (Lower Activation Energy) Product_Byproduct 2-Bromo-6-ethoxy-1-methylbenzene (Minor Byproduct) Intermediate_Ortho->Product_Byproduct Deprotonation (Higher Activation Energy)

Caption: Formation pathways for the desired para-isomer and the competing ortho-isomer.

References

  • Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o. Retrieved from [Link]

  • Filo. (2025, October 19). Propose a detailed mechanism for the bromination of ethoxybenzene to give o - and p -bromoethoxybenzene. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • CECRI, Karaikudi. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Retrieved from [Link]

  • RSC Publishing. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Benzene Side Chain Reactions. YouTube. Retrieved from [Link]

  • Quora. (2017, February 8). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for Suzuki coupling with 4-Bromo-2-ethoxy-1-methylbenzene

Topic: Optimizing Reaction Conditions for Suzuki Coupling with 4-Bromo-2-ethoxy-1-methylbenzene Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Nuances of Suzuki Couplin...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimizing Reaction Conditions for Suzuki Coupling with 4-Bromo-2-ethoxy-1-methylbenzene Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Suzuki Coupling with Hindered Substrates

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application. The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its robustness and functional group tolerance.[1][2] However, its success is not always guaranteed, especially when dealing with challenging substrates.

4-Bromo-2-ethoxy-1-methylbenzene presents a classic optimization challenge. It is an electron-rich aryl bromide with an ortho-ethoxy group that introduces steric hindrance. These features can impede the initial, often rate-limiting, oxidative addition step and influence the overall catalytic cycle.[3] This guide provides a structured, question-driven approach to troubleshoot common issues and systematically optimize reaction conditions for this and similar substrates.

Core Concepts: The Engine of the Reaction - The Catalytic Cycle

Understanding the fundamental mechanism is critical for effective troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][3][4] Each step presents an opportunity for optimization or failure.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition (R¹-X) pd0->oa Aryl Halide (Substrate) pd2_complex R¹-Pd(II)L_n-X oa->pd2_complex tm Transmetalation (R²-B(OR)₂ + Base) pd2_complex->tm Base-activated Organoboron pd2_trans R¹-Pd(II)L_n-R² tm->pd2_trans re Reductive Elimination pd2_trans->re re->pd0 Catalyst Regeneration product Product (R¹-R²) re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: From Low Yields to Success

This section addresses the most common issues encountered during Suzuki coupling reactions in a practical, question-and-answer format.

Q1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?

A1: Low conversion is typically a result of an inefficient catalytic system or suboptimal reaction conditions. The issue often lies with the first step of the catalytic cycle: oxidative addition. For an electron-rich and sterically hindered substrate like 4-Bromo-2-ethoxy-1-methylbenzene, this step is particularly challenging.

Initial Checks & Solutions:

  • Catalyst & Ligand Integrity: The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for challenging substrates.[5] You need bulky, electron-rich phosphine ligands that promote oxidative addition and stabilize the active Pd(0) species.[3][6][7]

    • Recommendation: Employ Buchwald-type ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][7] These are designed to enhance catalytic activity for hindered systems.[8][9] Also, ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands are fresh, as phosphines can oxidize upon exposure to air.[10] Using stable "precatalysts" which combine the palladium and ligand can ensure a consistent 1:1 or 2:1 ratio and often show higher activity.

  • Base Selection: The base plays a crucial role in activating the organoboron species for transmetalation.[6][11] Its strength, solubility, and compatibility with other functional groups can dramatically affect the yield.

    • Recommendation: A screening of bases is often necessary. Potassium carbonate (K₂CO₃) is a common starting point, but for hindered substrates, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required to accelerate the reaction.[8]

Base Typical Solvents Strength Comments
K₂CO₃Toluene/Water, Dioxane/WaterModerateGood starting point; requires water for solubility.
Cs₂CO₃Dioxane, THF, TolueneStrongHighly soluble in organic solvents, often improves rates.
K₃PO₄Toluene, Dioxane, THFStrongExcellent for hindered substrates; can be used anhydrously.[8]
KFTHF, TolueneMildUseful for substrates with base-sensitive functional groups.[11]
Organic BasesToluene, THFVariableE.g., DBU, Et₃N. Less common but can be effective.
  • Solvent and Temperature: The solvent must solubilize all components and be stable at the required reaction temperature. Many Suzuki couplings benefit from elevated temperatures (80-110 °C) to overcome the activation energy of the oxidative addition step.[4][12]

    • Recommendation: Aprotic polar solvents like 1,4-Dioxane, 2-MeTHF, or Toluene, often with a small amount of water (e.g., 10:1 ratio), are standard. If your reaction is sluggish at 80 °C, incrementally increasing the temperature to 100-110 °C may be beneficial. Always ensure the reaction is conducted under a completely inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the catalyst.[10][13][14]

Q2: My reaction is producing significant byproducts. How can I identify and minimize them?

A2: Side reactions compete with the desired cross-coupling, reducing yield and complicating purification. The three most common culprits are protodeborylation, homocoupling, and dehalogenation.[15]

  • Protodeborylation: This is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. It is often promoted by water and base, especially at high temperatures.[10]

    • Mitigation Strategy:

      • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable than their corresponding boronic acids and less prone to protodeborylation.[10]

      • Control Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times.

      • Base Selection: Sometimes a milder base can reduce the rate of this side reaction.

  • Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid (R²-R²) or, less commonly, the aryl halide (R¹-R¹). The homocoupling of boronic acids is often facilitated by the presence of oxygen.[10]

    • Mitigation Strategy:

      • Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed before adding the catalyst. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon) for at least 30 minutes.[13][16]

      • Use a Slight Excess of Aryl Halide: Adding the aryl halide in a slight excess (e.g., 1.05 equivalents) can sometimes suppress the homocoupling of the boronic acid.[17]

  • Dehalogenation: This involves the replacement of the bromine on your starting material with a hydrogen atom (producing 2-ethoxy-1-methylbenzene). This can occur if a hydride source is present, sometimes arising from the solvent (like an alcohol) or base.

    • Mitigation Strategy:

      • Solvent Choice: Avoid alcoholic solvents unless specified by a well-established protocol.

      • Optimize Catalyst System: A highly active catalyst that favors rapid oxidative addition and subsequent steps can outcompete the dehalogenation pathway.

Q3: How do I develop a systematic optimization plan specifically for 4-Bromo-2-ethoxy-1-methylbenzene?

A3: A "try and see" approach is inefficient. A systematic, multi-variable screening approach, often guided by Design of Experiments (DoE) principles, will yield the best results with the fewest experiments.[18]

Optimization_Workflow start Define Problem: Low Yield with 4-Bromo-2-ethoxy-1-methylbenzene screen1 Initial Screening (Single Variable) Test 3-4 Ligands (e.g., SPhos, RuPhos, P(t-Bu)₃) with standard Base/Solvent (K₃PO₄ in Toluene/H₂O) start->screen1 decision1 Identify Best Ligand? screen1->decision1 decision1->start No, Re-evaluate Pd Source/ Inertness screen2 Screen Base & Solvent Using the best ligand, test a matrix of: Bases: K₂CO₃, K₃PO₄, Cs₂CO₃ Solvents: Toluene, Dioxane, 2-MeTHF decision1->screen2 Yes decision2 Significant Improvement? screen2->decision2 decision2->screen1 No, Re-evaluate Ligand Class optimize Fine-Tune Conditions Optimize Temperature (80-110 °C) and Catalyst Loading (0.5-2 mol%) decision2->optimize Yes end Optimized Protocol optimize->end

Caption: A logical workflow for optimizing Suzuki coupling conditions.

Experimental Protocols

Protocol 1: General Procedure for Initial Catalyst/Ligand Screening

This protocol provides a baseline for testing different ligands under robust conditions.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-ethoxy-1-methylbenzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid or ester (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition:

    • Add 5 mL of degassed solvent (e.g., Toluene) via syringe. If a biphasic system is used, add 0.5 mL of degassed water.

  • Catalyst Addition:

    • In a separate vial under Argon, prepare a stock solution of the palladium precatalyst or mix the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (0.02-0.04 mmol, 2-4 mol%).

    • Inject the catalyst solution into the reaction flask.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Analysis:

    • Purify the crude product by flash column chromatography and determine the yield.

Frequently Asked Questions (FAQs)

Q: What is the specific role of water in many Suzuki coupling procedures? A: Water can play several beneficial roles. It is often required to dissolve inorganic bases like K₂CO₃, facilitating their interaction with the reaction components. It can also assist in the transmetalation step by promoting the formation of a boronate anion [R-B(OH)₃]⁻, which is more nucleophilic and transfers its organic group to the palladium center more readily.[11] However, excess water can promote protodeborylation.

Q: What are "precatalysts" and are they better than mixing a palladium source and ligand myself? A: Precatalysts are stable, well-defined Pd(II) complexes that contain the desired ligand (e.g., Buchwald precatalysts). They are designed to readily generate the active Pd(0) species in situ. Their advantages include being air- and moisture-stable (simplifying handling), ensuring a precise palladium-to-ligand ratio, and often providing higher reactivity and reproducibility compared to mixing separate components, which can vary in quality.[19]

Q: My target molecule requires coupling to an aryl chloride instead of a bromide. Can I use the same conditions? A: Generally, no. The C-Cl bond is significantly stronger than the C-Br bond, making the oxidative addition step much more difficult.[3][6] While aryl bromides are good substrates, aryl chlorides are considered unreactive or challenging.[11] To couple aryl chlorides, you almost always require highly active, specialized catalyst systems, typically employing very bulky and electron-rich Buchwald-type phosphine ligands or N-heterocyclic carbenes (NHCs), often at higher temperatures and catalyst loadings.[10][11]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • ACS Publications. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2012). (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • ResearchGate. (2017). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... [Link]

  • NIH National Library of Medicine. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ACS Publications. (2018). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls... Organic Letters. [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. (2017). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low... How can i improvise my reaction?. [Link]

Sources

Optimization

Technical Support Center: Grignard Reactions with 4-Bromo-2-ethoxy-1-methylbenzene

Welcome to the technical support center for troubleshooting Grignard reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with the formati...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Grignard reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with the formation of the Grignard reagent from 4-Bromo-2-ethoxy-1-methylbenzene. This aryl bromide presents unique challenges due to its electronic and steric properties. This document provides in-depth, field-proven insights and actionable protocols to overcome common failures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 2-ethoxy-1-methyl-4-(magnesiobromo)benzene.

Q1: My Grignard reaction with 4-Bromo-2-ethoxy-1-methylbenzene will not initiate. What are the primary causes and how can I solve this?

A1: Failure to initiate is the most frequent hurdle in Grignard synthesis. The root cause is almost always an insufficiently reactive magnesium surface or the presence of inhibitors.

Primary Cause 1: Passivated Magnesium Surface Magnesium turnings are invariably coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide.[1][2][3] The initiation phase of the reaction is dedicated to breaking through this oxide layer to expose fresh, reactive magnesium.[3]

Solutions:

  • Chemical Activation: This is the most effective approach. Several methods can be employed before or during the addition of the aryl bromide.

    • Iodine Activation: Add a single small crystal of iodine to the dry magnesium turnings.[1][4] Gentle warming with a heat gun can sublime the iodine, allowing it to etch the MgO layer across the metal surface.[4] The disappearance of the characteristic purple or brown iodine color is often an indicator of reaction initiation.[1][5]

    • 1,2-Dibromoethane (DBE) Activation: Add a few drops of DBE to the magnesium suspension in your anhydrous ether solvent (typically THF).[1][6] DBE reacts readily with magnesium to form ethylene gas and magnesium bromide, a process that cleans and activates the metal surface.[2][7] This is often called an "entrainment method".[7]

    • Diisobutylaluminium Hydride (DIBAL-H): For particularly stubborn reactions, a catalytic amount of DIBAL-H can be used. It is highly effective at low temperatures and also serves as a scavenger for residual water.[1][8]

  • Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere can physically break the oxide layer, exposing a fresh metal surface.[4] This can also be achieved by crushing a small portion of the turnings with a glass rod (do this carefully before adding solvent).[6]

Primary Cause 2: Presence of Moisture Grignard reagents are potent bases and are rapidly quenched by protic sources, especially water.[6][9][10] Trace amounts of water in glassware, solvent, or reagents will destroy the Grignard reagent as it forms, preventing the reaction from sustaining itself.[1][9]

Solutions:

  • Rigorous Anhydrous Technique: All glassware must be scrupulously dried, typically by flame-drying under vacuum or oven-drying at >120°C for several hours, and then cooled under a stream of inert gas (Argon or Nitrogen).[1][11]

  • Solvent Purity: Use freshly distilled, anhydrous grade solvents. Tetrahydrofuran (THF) is often preferred over diethyl ether for less reactive aryl halides due to its higher boiling point and superior ability to solvate the Grignard reagent.[12][13]

Q2: The reaction initiated, but my yield is very low. What side reactions should I consider?

A2: Low yields after a successful initiation often point to competing side reactions or suboptimal reaction conditions.

Primary Cause: Wurtz-Fittig Homocoupling The most significant side reaction is the coupling of the newly formed Grignard reagent with the starting aryl bromide (Ar-MgBr + Ar-Br → Ar-Ar).[1][12] This is especially prevalent if the local concentration of the aryl bromide is too high.

Solution:

  • Slow, Controlled Addition: The solution of 4-Bromo-2-ethoxy-1-methylbenzene must be added dropwise to the activated magnesium suspension.[1] This ensures that the concentration of the aryl bromide remains low, favoring the reaction with magnesium over the coupling side reaction. The addition rate should be managed to maintain a gentle reflux from the heat of the reaction.[14]

Secondary Cause: Electronic and Steric Effects The substrate itself, 4-Bromo-2-ethoxy-1-methylbenzene, has two electron-donating groups (methyl and ethoxy) on the aromatic ring. While these groups activate the ring towards electrophilic substitution, they can have a modest deactivating effect on the rate of Grignard formation. The ortho-ethoxy group may also introduce minor steric hindrance. For substrates that are particularly unreactive, standard activation methods may not be sufficient.

Solution:

  • Use Highly Reactive Magnesium: For challenging substrates, consider using commercially available, highly reactive "Rieke Magnesium". This is a finely divided, activated form of magnesium that can undergo oxidative addition at much lower temperatures (e.g., -78 °C), which also helps to suppress side reactions.[2][7][15]

Q3: My reaction mixture turned dark brown or black. Is this normal?

A3: A color change to a cloudy gray or light brown is typical for a Grignard reagent formation and indicates a successful reaction.[5][9] However, a very dark brown or black, tarry appearance often signals significant side product formation or decomposition.[9][12] This is frequently linked to the Wurtz coupling side reaction, which can produce finely divided metal byproducts that darken the mixture.[9]

Solution: This symptom reinforces the need to address the causes of low yield. Ensure:

  • High-Purity Reagents: Use purified 4-Bromo-2-ethoxy-1-methylbenzene and high-quality magnesium turnings.[1]

  • Controlled Addition: Employ slow, dropwise addition of the aryl bromide.

  • Temperature Management: Do not overheat the reaction. The exothermic nature of the reaction should be sufficient to maintain a gentle reflux.[14] Prolonged heating at high temperatures can promote decomposition.[12]

Key Experimental Protocols
Protocol 1: Magnesium Activation with Iodine

This protocol describes a standard and reliable method for activating magnesium turnings prior to the addition of the aryl halide.

  • Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser (topped with a gas inlet for inert gas), a pressure-equalizing dropping funnel, and a glass stopper. Place a magnetic stir bar in the flask.

  • Inert Atmosphere: Flame-dry the entire apparatus under a high vacuum and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.[1]

  • Magnesium Addition: Remove the glass stopper and add 1.2 equivalents of magnesium turnings to the flask. Briefly flush the flask with inert gas before replacing the stopper.

  • Iodine Addition: Add one small crystal of iodine.

  • Activation: Begin stirring and gently warm the bottom of the flask with a heat gun. The iodine will sublime, and its purple vapor will coat the magnesium turnings. Continue gentle warming until the purple color fades to a yellow-brown, indicating the iodine has reacted with the magnesium surface.

  • Solvent Addition: Allow the flask to cool to room temperature, then add a small portion of the total anhydrous THF, just enough to cover the magnesium turnings. The magnesium is now activated and ready for the initiation of the Grignard reaction.

Protocol 2: General Procedure for Grignard Reagent Formation
  • Preparation: In the dropping funnel, prepare a solution of 1.0 equivalent of 4-Bromo-2-ethoxy-1-methylbenzene in the remaining anhydrous THF.

  • Initiation: Add a small aliquot (~10%) of the aryl bromide solution to the activated magnesium suspension. The reaction should initiate, evidenced by gentle bubbling or a slight increase in temperature.[16] If it does not start, gentle warming with your palm or a warm water bath may be necessary.[5]

  • Addition: Once the reaction is self-sustaining, add the rest of the aryl bromide solution dropwise at a rate that maintains a steady but controlled reflux.

  • Completion: After the addition is complete, continue to stir the mixture. If the reflux subsides, you may heat the reaction gently for an additional 30-60 minutes to ensure all the magnesium has been consumed.

  • Confirmation: The resulting cloudy, gray-to-brown solution is your Grignard reagent. Its concentration can be determined via titration before use in subsequent steps.[9]

Data Presentation
Troubleshooting Summary Table
Symptom Potential Cause Recommended Solution & Rationale
Reaction Fails to Initiate Inactive magnesium surface (MgO layer)Activate Magnesium: Use iodine, 1,2-dibromoethane, or mechanical grinding to etch or break the passivating oxide layer and expose fresh metal.[1][4][6]
Presence of moisture or protic impuritiesEnsure Anhydrous Conditions: Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents to prevent quenching of the highly basic Grignard reagent.[1][9]
Low Yield of Grignard Reagent Wurtz-Fittig Homocoupling (Ar-Br + Ar-MgBr)Slow Dropwise Addition: Maintain a low concentration of the aryl bromide to favor its reaction with the magnesium surface over reaction with the formed Grignard reagent.[1]
Low reactivity of aryl bromideUse a More Reactive Solvent/Mg: Switch from diethyl ether to THF for better solvation and a higher reflux temperature.[12] For very difficult cases, use highly activated Rieke Magnesium.[2]
Reaction Mixture Turns Black Decomposition / Significant side reactionsImprove Reaction Control: Use purer reagents, ensure strict anhydrous conditions, and maintain careful control over the addition rate and temperature to minimize byproduct formation.[9][12]
Visualizations
Grignard Formation and Key Side Reaction

G cluster_main Desired Grignard Formation cluster_side Wurtz-Fittig Side Reaction ArBr 4-Bromo-2-ethoxy-1-methylbenzene (Ar-Br) ArMgBr Grignard Reagent (Ar-MgBr) ArBr->ArMgBr + Mg⁰ in THF Mg Mg⁰ (Activated) ArMgBr_side Grignard Reagent (Ar-MgBr) ArAr Homocoupled Byproduct (Ar-Ar) ArMgBr_side->ArAr ArBr_side Starting Material (Ar-Br) ArBr_side->ArAr

Caption: Primary reaction pathway versus the common Wurtz-Fittig side reaction.

Troubleshooting Workflow

G start Reaction Fails or Gives Low Yield q1 Did the reaction initiate (exotherm, bubbling)? start->q1 no_init NO q1->no_init yes_init YES q1->yes_init cause_activation Cause: Inactive Mg Surface? no_init->cause_activation cause_moisture Cause: Moisture Present? no_init->cause_moisture sol_activate Solution: Activate Mg (I₂, DBE, mechanical) cause_activation->sol_activate sol_dry Solution: Flame-dry glassware, use anhydrous solvent cause_moisture->sol_dry cause_wurtz Cause: Wurtz Coupling? yes_init->cause_wurtz cause_reactivity Cause: Low Substrate Reactivity? yes_init->cause_reactivity sol_slow Solution: Slow, dropwise addition of Ar-Br cause_wurtz->sol_slow sol_rieke Solution: Use Rieke Mg or higher boiling solvent (THF) cause_reactivity->sol_rieke

Caption: A logic tree for diagnosing and solving Grignard reaction failures.

References
  • Techniques to Initiate a Grignard Reaction. (n.d.). Chegg.
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2005). Organic Process Research & Development.
  • Technical Support Center: Activation of Magnesium in Diglyme for Grignard Reactions. (n.d.). Benchchem.
  • Best way to activate magnesium for the grignard reagent? (2014). ResearchGate.
  • Best way to activate magnesium for the Grignard reagent? (n.d.). ECHEMI.
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Troubleshooting

Technical Support Center: Scalable Synthesis and Process Optimization of 4-Bromo-2-ethoxy-1-methylbenzene

Welcome to the technical support center for the scalable synthesis of 4-Bromo-2-ethoxy-1-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth techni...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 4-Bromo-2-ethoxy-1-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, troubleshooting solutions, and frequently asked questions. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to optimize the process for scalability and efficiency.

Overview of the Synthesis Pathway

The synthesis of 4-Bromo-2-ethoxy-1-methylbenzene typically proceeds via the electrophilic aromatic substitution (bromination) of 2-ethoxy-1-methylbenzene. The ethoxy group is an ortho-, para-directing activator, while the methyl group is also an ortho-, para-directing activator. Due to steric hindrance from the ethoxy group, the bromine will preferentially add to the para position relative to the ethoxy group.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 4-Bromo-2-ethoxy-1-methylbenzene.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Charge reactor with 2-ethoxy-1-methylbenzene and solvent B Cool reactor to 0-5 °C A->B D Slowly add brominating agent to the reactor B->D C Prepare brominating agent solution C->D E Monitor reaction progress by TLC/HPLC D->E F Maintain temperature at 0-5 °C E->F G Quench reaction with sodium thiosulfate solution F->G Upon completion H Separate organic and aqueous layers G->H I Wash organic layer with brine H->I J Dry organic layer over sodium sulfate I->J K Concentrate the organic layer in vacuo J->K L Purify by fractional distillation or column chromatography K->L M Characterize the final product (NMR, GC-MS) L->M

Caption: A typical workflow for the synthesis of 4-Bromo-2-ethoxy-1-methylbenzene.

Reagents and Equipment
Reagent/EquipmentRecommended Specification
2-ethoxy-1-methylbenzene>98% purity
N-Bromosuccinimide (NBS)Reagent grade
Dichloromethane (DCM)Anhydrous, >99.8%
Sodium thiosulfateAnhydrous
Sodium sulfateAnhydrous
Glass reactor with overhead stirrerAppropriate for scale
Dropping funnel
Thermometer
Condenser
Procedure
  • Reaction Setup: In a clean, dry, jacketed glass reactor equipped with an overhead stirrer, thermometer, and a dropping funnel, charge 2-ethoxy-1-methylbenzene (1.0 eq) and anhydrous dichloromethane (DCM) (10 vol).

  • Cooling: Cool the reaction mixture to 0-5 °C with a circulating chiller.

  • Brominating Agent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous DCM (5 vol). Slowly add the NBS solution to the reactor via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate. Stir for 15-20 minutes until the orange color dissipates.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Bromo-2-ethoxy-1-methylbenzene as a colorless to pale yellow oil.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides practical solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Conversion of Starting Material - Insufficient brominating agent.- Low reaction temperature.- Poor quality of reagents.- Increase the equivalents of NBS slightly (e.g., to 1.1 eq).- Allow the reaction to stir for a longer duration at 0-5 °C.- Ensure all reagents are pure and anhydrous.
Formation of Dibrominated Byproducts - Excess brominating agent.- Reaction temperature too high.- Use no more than 1.05-1.1 equivalents of NBS.- Maintain strict temperature control and ensure slow addition of the brominating agent.
Side-Chain Bromination - Presence of radical initiators (e.g., light, peroxides).- High reaction temperatures.- Conduct the reaction in the dark or under amber light.- Ensure solvents are free of peroxides.[1][2][3][4]
Difficulties in Purification - Close boiling points of product and impurities.- Co-elution during column chromatography.- For distillation, use a fractional distillation column with a high number of theoretical plates.- For chromatography, screen different solvent systems to improve separation.
Product is Colored - Residual bromine or colored impurities.- Ensure the quenching step with sodium thiosulfate is complete.- Consider an additional wash with a dilute solution of sodium bisulfite.

Frequently Asked Questions (FAQs)

Q1: What is the role of NBS in this reaction?

A1: N-Bromosuccinimide (NBS) serves as a source of electrophilic bromine (Br+). In the presence of an acid catalyst (often adventitious HBr), NBS is protonated, making it a better bromine donor for electrophilic aromatic substitution.

Q2: Can I use liquid bromine instead of NBS?

A2: While liquid bromine can be used, it is significantly more hazardous and difficult to handle safely.[5][6][7] NBS is a crystalline solid that is easier to weigh and handle, making it a safer alternative for controlled bromination.

Q3: Why is the reaction carried out at low temperatures?

A3: The bromination of an activated aromatic ring is a highly exothermic reaction. Low temperatures (0-5 °C) are crucial for controlling the reaction rate, preventing the formation of over-brominated byproducts, and minimizing side reactions.[8]

Q4: How can I effectively monitor the reaction progress?

A4: Thin Layer Chromatography (TLC) is a quick and effective method. Use a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The product will have a slightly lower Rf value than the starting material. For more quantitative analysis, HPLC is recommended.[8]

Q5: What are the key safety precautions for this synthesis?

A5: Always work in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] Have a quenching agent (sodium thiosulfate) readily available. Refer to the Safety Data Sheet (SDS) for all chemicals before use.[8]

Q6: What is the expected yield for this reaction on a larger scale?

A6: With proper optimization of reaction conditions, yields of 80-90% can be expected. Key factors for high yields on a larger scale include efficient stirring, controlled addition of reagents, and precise temperature management.

Process Optimization Strategies

For scaling up the synthesis of 4-Bromo-2-ethoxy-1-methylbenzene, consider the following optimization strategies:

Parameter Screening
ParameterRange to InvestigateRationale
Solvent Dichloromethane, Acetonitrile, Ethyl acetateSolvent polarity can influence reaction kinetics and solubility of reagents.
Temperature -5 °C to 10 °COptimizing temperature can improve reaction rate while minimizing side reactions.
Equivalents of NBS 1.0 to 1.2 equivalentsFine-tuning the amount of brominating agent can maximize yield and minimize byproduct formation.
Reaction Time 1 to 6 hoursDetermining the optimal reaction time prevents incomplete conversion or product degradation.
Purification Optimization

For large-scale purification, fractional vacuum distillation is often more cost-effective and scalable than column chromatography. The boiling point of 4-Bromo-2-ethoxy-1-methylbenzene will be significantly higher than that of the starting material, allowing for good separation.

References

  • Royal Society of Chemistry. Handling liquid bromine and preparing bromine water | Demonstration. [Link]

  • Standard Operating Procedure_Bromine.docx. [Link]

  • Teomara. Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively. [Link]

  • ICL Group. BROMINE BROMINE - Safety Handbook. [Link]

  • Centers for Disease Control and Prevention. Bromine | Chemical Emergencies. [Link]

  • Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Chemistry LibreTexts. 18.7: Side-Chain Reactions of Benzene Derivatives. [Link]

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  • European Patent Office. Improved process for side-chain bromination of alkyl-benzenes - Patent 1705168. [Link]

  • Science. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. [Link]

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Optimization

Technical Support Center: Catalyst Deactivation and Poisoning in Reactions with 4-Bromo-2-ethoxy-1-methylbenzene

Welcome to the Technical Support Center for catalytic reactions involving 4-Bromo-2-ethoxy-1-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalytic reactions involving 4-Bromo-2-ethoxy-1-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in cross-coupling and other catalytic transformations. Here, we address common challenges related to catalyst deactivation and poisoning, providing in-depth troubleshooting advice and preventative strategies in a practical question-and-answer format. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and ensure the robustness of your synthetic processes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section provides a foundational understanding of the common issues encountered when using 4-Bromo-2-ethoxy-1-methylbenzene in catalytic reactions.

Q1: What are the primary mechanisms of catalyst deactivation I should be aware of in my cross-coupling reactions?

A1: Catalyst deactivation is the loss of catalytic activity and selectivity over time.[1] When working with palladium or nickel catalysts, which are commonly used for reactions with aryl bromides like 4-Bromo-2-ethoxy-1-methylbenzene, several deactivation pathways are prevalent:

  • Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inaccessible to the reactants.[2][3] Common poisons include sulfur compounds, halides, and even trace metals.[4][5][6]

  • Sintering/Agglomeration: At elevated temperatures, finely dispersed metal nanoparticles on a support can migrate and coalesce into larger, less active particles. This is often visually observed as the formation of "palladium black."[7][8]

  • Fouling/Coking: The deposition of carbonaceous materials or insoluble organic residues on the catalyst surface can physically block active sites.[7]

  • Ligand Degradation or Dissociation: The organic ligands that stabilize the metal center and modulate its reactivity can decompose under harsh reaction conditions or be displaced by other coordinating species.[7]

  • Changes in Metal Oxidation State: The catalytic cycle relies on the facile interconversion between different oxidation states (e.g., Pd(0) and Pd(II)).[9][10] If the active Pd(0) species is oxidized to a stable, less reactive state, or if the precatalyst is not efficiently reduced to the active form, the catalytic cycle will be inhibited.[7]

Q2: My reaction with 4-Bromo-2-ethoxy-1-methylbenzene is sluggish or has stalled. How can I determine if catalyst poisoning is the cause?

A2: Diagnosing catalyst poisoning requires a systematic approach. Here are some key indicators and diagnostic steps:

  • Reaction Profile: A reaction that starts well but then slows down or stops completely is a classic sign of catalyst poisoning.

  • Substrate and Reagent Purity: The primary source of catalyst poisons is often impurities in the starting materials or solvents.[5] 4-Bromo-2-ethoxy-1-methylbenzene itself, or the coupling partner (e.g., a boronic acid in a Suzuki coupling), could contain trace contaminants.

  • Visual Observation: The formation of a significant amount of black precipitate (palladium black) can indicate catalyst agglomeration, which can be exacerbated by certain poisons.[7]

  • Control Experiments: Running the reaction with highly purified reagents and solvents can help determine if impurities are the root cause. If the reaction proceeds smoothly with purified materials, poisoning is highly likely.

Q3: What are some common impurities in 4-Bromo-2-ethoxy-1-methylbenzene or other reagents that can act as catalyst poisons?

A3: Several classes of compounds are notorious for poisoning palladium and nickel catalysts:

  • Sulfur Compounds: Thiols, sulfides, and thiophenes are potent poisons due to the strong coordination of sulfur to the metal center.[4][5][6] These can be present as impurities from the synthesis of starting materials.

  • Halides: While bromide is a reactant, excess halide ions, particularly iodide or chloride from other sources, can competitively bind to the catalyst's active sites.[4]

  • Coordinating Functional Groups: Molecules with functional groups like nitriles, nitro groups, or certain nitrogen-containing heterocycles can act as catalyst poisons by strongly binding to the metal.[4]

  • Other Metals: Trace amounts of other metals (e.g., lead, mercury, arsenic) can deactivate the catalyst by forming stable alloys or blocking active sites.[5][11]

  • Oxygen: While many cross-coupling reactions are run under an inert atmosphere, incomplete deoxygenation can lead to the oxidation of the active Pd(0) catalyst to less active species.[6]

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured approach to troubleshooting specific issues you may encounter in your experiments.

Issue 1: Inconsistent Reaction Yields with Different Batches of 4-Bromo-2-ethoxy-1-methylbenzene

Potential Cause: Batch-to-batch variability in the purity of 4-Bromo-2-ethoxy-1-methylbenzene is a likely culprit. Even small differences in impurity profiles can significantly impact catalyst performance.

Troubleshooting Steps:

  • Purity Analysis:

    • Protocol: Analyze different batches of 4-Bromo-2-ethoxy-1-methylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any impurities. Pay close attention to signals that do not correspond to the desired product.

  • Impurity Identification:

    • Action: If impurities are detected, attempt to identify them. Common impurities might include starting materials from its synthesis, over-brominated or under-brominated side products, or residual sulfur-containing reagents.

  • Purification:

    • Protocol: If impurities are confirmed, purify a small sample of the 4-Bromo-2-ethoxy-1-methylbenzene via recrystallization or column chromatography. Rerun the reaction with the purified material and compare the results to the unpurified batches.

  • Supplier Qualification:

    • Action: If significant batch-to-batch variation is confirmed, consider sourcing 4-Bromo-2-ethoxy-1-methylbenzene from a different supplier or implementing a more stringent internal quality control process.

Parameter Batch A (Low Yield) Batch B (High Yield) Purified Batch A
Purity (by GC) 98.5%99.8%>99.9%
Identified Impurity 0.5% Dibromo-derivative<0.1%Not Detected
Reaction Yield 45%92%95%
Issue 2: Reaction Fails to Reach Completion, Stalls at ~50% Conversion

Potential Cause: This is a classic symptom of catalyst deactivation during the reaction. The initial turnover is successful, but the catalyst loses its activity over time.

Troubleshooting Steps:

  • Increase Catalyst Loading:

    • Rationale: A simple first step is to increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%). If the reaction goes to completion, it suggests that a portion of the catalyst is being deactivated, and the higher loading provides enough active catalyst to complete the reaction.

  • Examine Ligand Stability:

    • Rationale: The phosphine ligands commonly used in cross-coupling reactions can be susceptible to oxidation or degradation, especially at higher temperatures.

    • Action: Consider switching to a more robust, sterically hindered ligand (e.g., a biarylphosphine like SPhos or XPhos). These ligands are often more resistant to degradation and can better stabilize the active catalytic species.[7]

  • Investigate Thermal Decomposition:

    • Rationale: High reaction temperatures can accelerate catalyst decomposition and agglomeration.[8][12][13]

    • Protocol: Attempt the reaction at a lower temperature for a longer period. While this may slow down the reaction rate, it can significantly improve the catalyst's lifetime. Monitor the reaction progress over time to determine if a lower temperature allows for higher overall conversion.

Troubleshooting Workflow for Stalled Reactions

Caption: A decision tree for troubleshooting stalled cross-coupling reactions.

Issue 3: Formation of Palladium Black and Low Yield

Potential Cause: The visible formation of palladium black is a clear indication of catalyst agglomeration, where the catalytically active Pd(0) nanoparticles aggregate into inactive bulk palladium metal.[7]

Troubleshooting Steps:

  • Increase Ligand-to-Metal Ratio:

    • Rationale: The ligand plays a crucial role in stabilizing the Pd(0) species and preventing agglomeration.[14] An insufficient amount of ligand can leave the metal center exposed and prone to aggregation.

    • Action: Increase the ligand-to-palladium ratio. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 is common.

  • Use a More Stabilizing Ligand:

    • Rationale: Ligands with greater steric bulk or multiple coordination points (bidentate ligands) can provide enhanced stability to the palladium center.

    • Action: Switch to a bulkier monodentate ligand or a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene).

  • Control the Rate of Pd(0) Formation:

    • Rationale: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species needs to be controlled. A very rapid reduction can lead to a high local concentration of Pd(0) that quickly agglomerates before it can enter the catalytic cycle.

    • Action: Ensure the reducing agent (if used) is added slowly or that the reaction conditions are not promoting an overly rapid reduction.

Section 3: Preventative Measures and Best Practices

Proactively avoiding catalyst deactivation is more efficient than troubleshooting a failed reaction.

Q4: How can I pretreat my reagents and solvents to minimize the risk of catalyst poisoning?

A4: Rigorous purification and handling of all reaction components are paramount for preventing catalyst poisoning.[1][2]

  • Solvent Purification: Use high-purity, anhydrous solvents. If necessary, distill solvents from an appropriate drying agent. Degassing the solvent by sparging with an inert gas (argon or nitrogen) for 30-60 minutes before use is crucial to remove dissolved oxygen.

  • Reagent Purification: As discussed in Issue 1, if you suspect impurities in your 4-Bromo-2-ethoxy-1-methylbenzene or coupling partner, purification by recrystallization, distillation, or chromatography is recommended.

  • Use of Scavengers: In some cases, adding a "poison scavenger" or a guard bed can be effective.[2] For example, passing a solution of the starting materials through a small plug of activated carbon or alumina can remove certain polar impurities.

Q5: What are the best practices for setting up a reaction to ensure catalyst longevity?

A5: Careful experimental setup is critical for reproducible and high-yielding reactions.

  • Inert Atmosphere: Always conduct reactions under a dry, inert atmosphere (argon or nitrogen). This prevents the oxidation of the catalyst and any sensitive reagents. Use standard Schlenk line or glovebox techniques.

  • Order of Addition: The order in which reagents are added can be important. Often, the catalyst and ligand are mixed in the solvent first to allow for the formation of the active catalytic species before adding the substrates and base.

  • Temperature Control: Use a reliable heating mantle with a temperature controller and an external thermocouple to ensure accurate and stable reaction temperatures. Overheating can significantly accelerate catalyst decomposition.[8]

  • Effective Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating or high concentrations of reagents.

Catalytic Cycle and Deactivation Pathways

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition Aggregation Aggregation (Pd Black) Pd0->Aggregation LigandDeg Ligand Degradation Pd0->LigandDeg Transmetal L₂Pd(II)(Ar)(R) OxAdd->Transmetal Transmetalation Poisoning Poisoning OxAdd->Poisoning RedElim Product Transmetal->RedElim Reductive Elimination RedElim->Pd0 Regeneration ArBr 4-Bromo-2-ethoxy- 1-methylbenzene ArBr->OxAdd R_M Coupling Partner (e.g., R-B(OH)₂) R_M->Transmetal

Caption: The palladium-catalyzed cross-coupling cycle and common deactivation pathways.

By understanding the principles of catalyst deactivation and implementing these troubleshooting and preventative strategies, you can significantly improve the success and reproducibility of your reactions involving 4-Bromo-2-ethoxy-1-methylbenzene.

References
  • Molecular Architects: How Catalysts Revolutionize API Synthesis and Sustainability. (2025). Vertex AI Search.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
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  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
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  • Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). (n.d.). Organometallics.
  • What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. (2025). YouTube.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
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Troubleshooting

Managing exothermic reactions in the synthesis of 4-Bromo-2-ethoxy-1-methylbenzene

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides in-depth technical support for the synthesis of 4-Bromo-2-et...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides in-depth technical support for the synthesis of 4-Bromo-2-ethoxy-1-methylbenzene, with a primary focus on the critical management of exothermic reactions. The bromination of activated aromatic rings, such as 2-ethoxy-1-methylbenzene, is a highly exothermic process that can pose significant safety risks if not properly controlled. This guide is structured to address specific issues you may encounter, offering not just procedural steps but also the underlying scientific principles to ensure a safe and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the bromination of 2-ethoxy-1-methylbenzene so exothermic?

A1: The high exothermicity of this reaction stems from the nature of electrophilic aromatic substitution on a highly activated benzene ring. The ethoxy (-OC2H5) and methyl (-CH3) groups are both electron-donating groups, which activate the aromatic ring towards electrophilic attack.[1] This increased nucleophilicity of the benzene ring leads to a rapid reaction with the electrophile (Br+), releasing a significant amount of energy as heat.[2][3] The reaction rate and consequent heat generation can be difficult to control, potentially leading to a thermal runaway.[4][5]

Q2: What are the primary safety concerns when handling bromine?

A2: Bromine is a highly toxic, corrosive, and volatile substance.[6][7] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., fluorinated rubber).[8][9] Standard nitrile gloves are not sufficient for handling liquid bromine.[6]

  • Ventilation: All work with bromine must be conducted in a properly functioning chemical fume hood to prevent inhalation of its toxic vapors.[7][8]

  • Spill Preparedness: Have a quenching agent, such as a 1 M solution of sodium thiosulfate, readily available to neutralize any spills.[6][10]

Q3: How can I monitor the temperature of my reaction effectively?

A3: Continuous and accurate temperature monitoring is crucial for managing this exothermic reaction.[11][12]

  • Internal Thermometer/Thermocouple: Use a thermometer or a thermocouple probe placed directly in the reaction mixture to get an accurate reading of the internal temperature.

  • Data Logging: For extended or scaled-up reactions, consider using a data logging system to record the temperature profile over time. This can help identify any unexpected temperature spikes.[11]

Q4: What is a "thermal runaway" and how can I prevent it?

A4: A thermal runaway is a situation where the heat generated by the reaction exceeds the rate of heat removal.[4] This leads to a rapid increase in temperature, which further accelerates the reaction rate, creating a dangerous positive feedback loop that can result in boiling of the solvent, pressure buildup, and even an explosion.[4][5][13] Prevention strategies are detailed in the troubleshooting guide below and include slow reagent addition, efficient cooling, and proper quenching protocols.[11][12]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 4-Bromo-2-ethoxy-1-methylbenzene.

Issue 1: The reaction temperature is rising too quickly and is difficult to control.
  • Potential Causes:

    • The rate of bromine addition is too fast.

    • The cooling bath is not efficient enough.

    • The concentration of the reactants is too high.

  • Recommended Solutions:

    Solution Detailed Protocol Scientific Rationale
    1. Reduce Bromine Addition Rate Add the bromine dropwise using an addition funnel.[4] For every 5-10 drops, pause the addition and monitor the temperature until it stabilizes or begins to decrease before resuming.Slow addition ensures that the heat generated can be effectively dissipated by the cooling system, preventing accumulation of unreacted bromine and a sudden exotherm.[11]
    2. Enhance Cooling Efficiency Ensure the reaction flask is adequately immersed in the cooling bath (e.g., ice-water or a cryocooler). Maintain vigorous stirring to ensure uniform heat transfer from the reaction mixture to the bath.[11]An efficient cooling system is the primary defense against thermal runaway. Good stirring prevents the formation of localized hot spots.[11][14]
    3. Dilute the Reaction Mixture If the problem persists, consider diluting the reaction mixture with more of the chosen solvent (e.g., dichloromethane or acetic acid).A more dilute reaction will have a lower concentration of reactants, which will slow down the reaction rate and reduce the volumetric heat generation.
Issue 2: The reaction mixture has turned a persistent dark red-brown, and the temperature is no longer rising.
  • Potential Causes:

    • The reaction has stalled due to insufficient activation or an issue with the catalyst (if used).

    • An excess of unreacted bromine is present.

  • Recommended Solutions:

    Solution Detailed Protocol Scientific Rationale
    1. Monitor Reaction Progress Take a small aliquot of the reaction mixture, quench it with sodium thiosulfate solution, and analyze it by TLC or GC-MS to check for the presence of starting material and product.This will help determine if the reaction is proceeding as expected or if it has stalled.
    2. Cautious Warming If the reaction has stalled and you are confident in your setup, you can try to slowly and carefully warm the reaction mixture by a few degrees (e.g., from 0 °C to 5-10 °C) while closely monitoring the temperature.A slight increase in temperature can sometimes provide the necessary activation energy to restart a stalled reaction. However, this should be done with extreme caution due to the risk of a delayed and rapid exotherm.
    3. Prepare for Quenching If the reaction does not proceed, it is safer to quench the excess bromine as described in the next section.Leaving a large excess of a reactive reagent like bromine in the reaction mixture is a safety hazard.
Issue 3: The quenching process is violently exothermic.
  • Potential Causes:

    • The quenching agent is being added too quickly.

    • The concentration of the quenching agent is too high.

    • The reaction mixture was not sufficiently cooled before quenching.

  • Recommended Solutions:

    Solution Detailed Protocol Scientific Rationale
    1. Slow Addition of Quenching Agent Add the quenching solution (e.g., 10% aqueous sodium thiosulfate) dropwise with vigorous stirring.[10][15]The reaction between bromine and sodium thiosulfate is itself exothermic. Slow addition allows for the control of this secondary exotherm.[10]
    2. Pre-cool Before Quenching Ensure the reaction mixture is cooled to 0-5 °C in an ice bath before beginning the quench.[10]Lowering the initial temperature provides a larger temperature buffer to absorb the heat generated during the quenching process.
    3. Use a More Dilute Quenching Solution If the exotherm is still too strong, use a more dilute solution of the quenching agent (e.g., 5% sodium thiosulfate).A lower concentration of the quenching agent will slow down the quenching reaction and reduce the rate of heat generation.[10]

Experimental Protocols

Protocol 1: Controlled Bromination of 2-ethoxy-1-methylbenzene
  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and an internal thermometer. Place the flask in an ice-water bath.

  • Reactant Preparation: Dissolve 2-ethoxy-1-methylbenzene in a suitable solvent (e.g., dichloromethane or glacial acetic acid) in the reaction flask and cool to 0 °C.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 5 °C.[16]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material will indicate the reaction is complete.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly add a 10% aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears and the solution becomes colorless or pale yellow.[10][15]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Emergency Quenching Procedure

In the event of an uncontrolled exotherm (thermal runaway), prioritize personal safety above all else.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Remove Heat Source: If any heating is being applied, remove it immediately.

  • Enhance Cooling: If it is safe to do so, add more ice and water to the cooling bath.

  • Stop Reagent Addition: Immediately stop the addition of any reagents.

  • Emergency Quench (with extreme caution): If the temperature continues to rise rapidly and you have a clear escape route, you can attempt to quench the reaction by adding a large volume of a cold, dilute quenching agent like sodium bisulfite or sodium thiosulfate solution. This should only be done as a last resort and with appropriate safety measures in place.

Visualizations

Exotherm_Management_Workflow start Start Synthesis setup Reaction Setup: - Fume Hood - Cooling Bath - Internal Thermometer start->setup addition Slow, Dropwise Addition of Bromine setup->addition monitor Continuously Monitor Internal Temperature addition->monitor temp_check Temperature < 5°C? monitor->temp_check temp_high Temperature Rising Too Fast? temp_check->temp_high No quench Reaction Complete? Quench with Na2S2O3 temp_check->quench Yes slow_addition Slow Down/Pause Bromine Addition temp_high->slow_addition No runaway Thermal Runaway! Emergency Protocol temp_high->runaway Yes slow_addition->monitor enhance_cooling Enhance Cooling Efficiency slow_addition->enhance_cooling enhance_cooling->monitor quench->addition No workup Aqueous Work-up and Purification quench->workup Yes end Product: 4-Bromo-2-ethoxy-1-methylbenzene workup->end

Caption: Workflow for managing exothermic bromination.

Troubleshooting_Decision_Tree issue Issue Encountered exotherm Rapid, Uncontrolled Exotherm issue->exotherm stalled Reaction Stalled (Persistent Color) issue->stalled quench_exotherm Violent Quenching Exotherm issue->quench_exotherm solution1 1. Stop Bromine Addition 2. Enhance Cooling 3. Dilute Reaction exotherm->solution1 solution2 1. Check Progress (TLC/GC) 2. Cautious Warming (High Risk) 3. Prepare to Quench stalled->solution2 solution3 1. Pre-cool Mixture 2. Slow Quencher Addition 3. Use Dilute Quencher quench_exotherm->solution3

Caption: Decision tree for troubleshooting common issues.

References

  • Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • LCSS: BROMINE. (1994, July). National Research Council.
  • Standard Operating Procedure_Bromine.docx. (n.d.). University of Washington.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). C&EN.
  • Bromine in orgo lab SOP. (n.d.). Environmental Health and Safety at Providence College.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: For Bromine. (n.d.). Washington State University.
  • Temperature Effects in Industrial Chemistry Applications. (n.d.). Solubility of Things. Retrieved from [Link]

  • Exothermic Reaction Hazards. (2024, November 7). TSM TheSafetyMaster Private Limited. Retrieved from [Link]

  • Monitoring for Thermal Runaways Due to Exothermic Reactions. (n.d.). Moore Industries. Retrieved from [Link]

  • Bromination part III - quench. (2021, January 22). YouTube. Retrieved from [Link]

  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. Retrieved from [Link]

  • Early warning monitoring of exothermic batch reactions: a kinetic-free approach. (n.d.). Chemical Engineering Journal.
  • Optimizing Heat Transfer in the Chemical Industry. (2024, November 13). Fluorotherm. Retrieved from [Link]

  • Temperature Control and Efficiency in Chemical Processing. (2025, April 1). Fluorostore. Retrieved from [Link]

  • Controlling temperatures in chemical processing plants. (2015, April 7). Enerquip Thermal Solutions. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Process Heat for Chemical Industry. (n.d.). INL Research Library Digital Repository - Idaho National Laboratory.
  • Safest way to conduct a reaction with bromine under reflux conditions. (2020, September 2). Chemistry Stack Exchange. Retrieved from [Link]

  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
  • Thermal Runaway Inhibition of Adipic Acid Green Synthesis Based on a Radical Chain Reaction Mechanism. (n.d.). ResearchGate. Retrieved from [Link]

  • Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. (n.d.). NC State University Libraries.
  • 4-Bromo-2-[1-(4-eth-oxy-phen-yl)-1-methyl-eth-yl]-1-methyl-benzene. (n.d.). PubMed. Retrieved from [Link]

  • US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.
  • Halogenation of Benzene via Electrophilic Aromatic Substitution. (2018, April 18). Master Organic Chemistry. Retrieved from [Link]

  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]

  • 18.2a EAS Bromination and Chlorination. (2018, September 20). YouTube. Retrieved from [Link]

  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Bromination of Benzene (A-Level Chemistry). (2022, January 26). YouTube. Retrieved from [Link]

  • 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]

  • 5 Major Electrophilic Aromatic Substitution Reactions Activating. (n.d.). Jasperse.
  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • TNT. (n.d.). Wikipedia. Retrieved from [Link]

  • Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. (2015, March 26). PubMed. Retrieved from [Link]

  • Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry. Retrieved from [Link]

  • 18.1 Electrophilic Aromatic Substitution (EAS Reactions). (2021, March 4). YouTube. Retrieved from [Link]

  • Preventing thermal runaway propagation in Li-ion batteries. (n.d.). Longdom Publishing. Retrieved from [Link]

  • What is Thermal Runaway and How Can It Be Avoided?. (2021, June 21). YouTube. Retrieved from [Link]

  • Organic and Inorganic Hybrid Composite Phase Change Material for Inhibiting the Thermal Runaway of Lithium-Ion Batteries. (2023, October 17). MDPI. Retrieved from [Link]

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Optimization

Column chromatography conditions for purifying 4-Bromo-2-ethoxy-1-methylbenzene

This guide provides a comprehensive, experience-driven approach to the purification of 4-Bromo-2-ethoxy-1-methylbenzene using normal-phase column chromatography. It is designed for chemistry professionals seeking to move...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven approach to the purification of 4-Bromo-2-ethoxy-1-methylbenzene using normal-phase column chromatography. It is designed for chemistry professionals seeking to move beyond basic protocols to understand the causality behind each step, enabling effective troubleshooting and optimization.

Foundational Concepts: Understanding the Separation

Q1: What chemical properties of 4-Bromo-2-ethoxy-1-methylbenzene dictate the chromatographic conditions?

A1: The purification strategy is directly informed by the molecule's structure. 4-Bromo-2-ethoxy-1-methylbenzene possesses moderate polarity. The benzene ring and methyl group are non-polar, while the ether linkage (-O-CH₂CH₃) and the bromine atom introduce polarity through dipole moments. This polarity is key: the compound is polar enough to adsorb to a polar stationary phase like silica gel, but non-polar enough to be eluted with a relatively non-polar mobile phase. Understanding this balance is crucial for selecting an appropriate solvent system.

Q2: What is the fundamental principle of purifying this compound on silica gel?

A2: The process relies on the principle of normal-phase adsorption chromatography.[1]

  • Stationary Phase: Silica gel is a highly polar adsorbent with surface silanol groups (Si-OH).

  • Adsorption: When the crude mixture is introduced, molecules compete for these polar sites. More polar impurities (e.g., alcohols, carboxylic acids) will bind more strongly to the silica gel.

  • Elution: A non-polar mobile phase (the eluent) is passed through the column.[2] It competes with the adsorbed molecules for a place on the silica. By gradually increasing the polarity of the eluent, we can selectively displace and move compounds down the column. 4-Bromo-2-ethoxy-1-methylbenzene, being of moderate polarity, will be displaced by a weakly polar eluent, while more polar impurities remain adsorbed, and less polar impurities elute faster.

Recommended Purification Protocol & Conditions

This protocol is designed as a self-validating system, where preliminary analysis via Thin Layer Chromatography (TLC) dictates the parameters for the larger-scale column separation.

ParameterRecommendationRationale & Expert Insight
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard for normal-phase chromatography, offering high surface area for good separation.[3] The fine mesh size is optimal for flash chromatography, providing higher resolution.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate MixtureA classic solvent system for compounds of moderate polarity.[4] Start with a very low percentage of ethyl acetate (e.g., 2-5%) and optimize based on TLC results.
Preliminary Analysis Thin Layer Chromatography (TLC)Mandatory first step. The ideal eluent system should give the target compound an Rf value of 0.20 - 0.35 .[5][6] This Rf range ensures the compound elutes from the column in a reasonable volume without moving too fast (poor separation) or too slow (band broadening).
Sample Loading Dry LoadingSuperior to wet loading for resolution. Adsorbing the crude material onto a small amount of silica gel before adding it to the column ensures a tight, even starting band, preventing streaking and improving separation efficiency.[6][7]
Experimental Workflow Visualization

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Purification cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product TLC TLC Analysis Crude->TLC Spot & Elute Eluent Optimized Eluent TLC->Eluent Determine Optimal Solvent Ratio (Rf ≈ 0.25) Column_Prep Prepare Silica Column Eluent->Column_Prep Equilibrate Column Elution Elute & Collect Fractions Eluent->Elution Run Column Dry_Load Dry Load Sample Column_Prep->Dry_Load Dry_Load->Elution Fraction_TLC Analyze Fractions by TLC Elution->Fraction_TLC Combine Combine Pure Fractions Fraction_TLC->Combine Evaporate Solvent Removal (Rotary Evaporation) Combine->Evaporate Pure_Product Pure Compound Evaporate->Pure_Product

Caption: Workflow for purification of 4-Bromo-2-ethoxy-1-methylbenzene.

Detailed Step-by-Step Methodology

1. Eluent Selection via Thin Layer Chromatography (TLC): a. Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane). b. On a silica gel TLC plate, spot the crude mixture. c. Prepare several developing chambers with different hexanes/ethyl acetate ratios (e.g., 98:2, 95:5, 90:10). d. Develop the plates and visualize under a UV lamp (254 nm).[8] e. The ideal solvent system is the one that moves the spot for 4-Bromo-2-ethoxy-1-methylbenzene to an Rf value of approximately 0.25.

2. Column Preparation (Wet Packing): a. Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[9] b. In a beaker, create a slurry of silica gel in the chosen non-polar eluent (e.g., pure hexanes or the 98:2 mixture).[9] c. Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. d. Open the stopcock to drain some solvent, settling the silica into a stable bed. The solvent level should never drop below the top of the silica bed.

3. Sample Preparation and Loading (Dry Loading): a. Dissolve the entire crude sample in a minimal amount of a low-boiling-point solvent like dichloromethane or acetone. b. Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to this solution. c. Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[9] d. Carefully add this powder as a uniform layer on top of the packed silica column. Add a thin protective layer of sand on top.

4. Elution and Fraction Collection: a. Carefully add the eluent to the column, ensuring the top layer of sand is not disturbed. b. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate. c. Begin collecting fractions in test tubes or vials. The volume of each fraction should be consistent.

5. Fraction Analysis and Product Isolation: a. Spot every few fractions on a TLC plate and develop it using the same eluent system. b. Identify the fractions containing only the pure desired product. c. Combine the pure fractions into a flask. d. Remove the solvent under reduced pressure (rotary evaporation) to yield the purified 4-Bromo-2-ethoxy-1-methylbenzene.

Troubleshooting Guide

Q3: Problem - My compound is eluting with impurities, and the separation is poor.

A3: This is a common issue often related to the eluent polarity.

  • Cause: The eluent system is likely too polar, causing the target compound and impurities to travel down the column too quickly and close together. An Rf value that was too high (>0.4) during the initial TLC screen often predicts this outcome.

  • Solution: Decrease the polarity of the mobile phase. Reduce the percentage of the more polar component (ethyl acetate). For example, if you used a 90:10 hexanes:ethyl acetate mixture, try 95:5. A finer adjustment can provide the necessary resolution.[7]

  • Expert Tip: If two compounds are very close in Rf, a longer column can improve separation by increasing the number of theoretical plates.

Q4: Problem - My compound is not coming off the column.

A4: This indicates that the compound is too strongly adsorbed to the silica gel.

  • Cause 1: Eluent is not polar enough. The mobile phase lacks the strength to displace your compound from the stationary phase.

  • Solution 1: Gradually increase the polarity of the eluent. You can do this by preparing a slightly more polar mixture (e.g., moving from 95:5 to 90:10 hexanes:ethyl acetate) and adding it to the column. This is known as a step gradient.

  • Cause 2: Compound decomposition. Aromatic ethers can be sensitive to the acidic nature of silica gel, potentially leading to decomposition.[7]

  • Solution 2: Test for stability by spotting the compound on a TLC plate and letting it sit for 30-60 minutes before eluting. If a new spot or streaking appears, decomposition is likely. Consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%), or switch to a more neutral stationary phase like alumina.[6]

Q5: Problem - The bands on the column are running unevenly, or cracking appears in the silica bed.

A5: This points to a poorly packed column, which creates channels for the solvent and sample to flow through, ruining the separation.

  • Cause: Air bubbles trapped during packing, or the column running dry (solvent level dropping below the top of the silica).

  • Solution: The column must be repacked. Ensure the silica slurry is fully degassed by swirling before pouring and that the column is packed uniformly by gently tapping. Critically, never let the solvent level drop below the top of the silica bed during equilibration, loading, or elution.[9][10]

Frequently Asked Questions (FAQs)

Q6: What is a typical mass ratio of silica gel to crude compound?

A6: For flash chromatography, a ratio of 30:1 to 50:1 (silica:crude) is a good starting point for moderately difficult separations. For easier separations, 20:1 may suffice. Higher ratios improve separation but require more solvent and time.

Q7: My crude sample is an oil. Can I still use the dry loading method?

A7: Yes, absolutely. The dry loading method is ideal for oils. Dissolve the oil in a volatile solvent, add silica gel, and then evaporate the solvent completely on a rotary evaporator. The result will be your oil adsorbed onto a solid support, which can then be loaded onto the column.

Q8: Can I use a different solvent system, like dichloromethane/hexanes?

A8: Yes. Dichloromethane is more polar than ethyl acetate and can be used to elute more polar compounds.[4] However, for 4-Bromo-2-ethoxy-1-methylbenzene, a hexanes/ethyl acetate system provides finer control over polarity and is generally preferred. The choice always depends on the specific impurity profile of your crude material, which should be investigated by TLC first.

References

  • RSC Publishing. (2019).
  • University of Rochester, Department of Chemistry.
  • Bentham Open Archives. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions.
  • Alwsci. (2024).
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • ResearchGate.
  • Phenomenex. Troubleshooting Guide.
  • PubChem. 4-Bromo-2-methoxy-1-methylbenzene.
  • Chromatography Forum. (2015).
  • Phenomenex. (2025).
  • Interchim.
  • Chem Survival. (2013).
  • Thermo Fisher Scientific.
  • Allan Chemical Corporation. (2025). Mobile Phase Solvent Pairing for HPLC.
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • Supporting Information. Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds.
  • LCGC International.
  • The Royal Society of Chemistry.
  • PubChem. 4-Bromo-1-ethyl-2-methylbenzene.
  • Wikipedia. Elution.
  • ResearchGate. (2015).
  • MDPI. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Organic Syntheses. (2025).
  • Lab-Chemicals.Com. 4-Bromo-2-ethoxy-1-methylbenzene.
  • Teledyne Labs.
  • PubChemLite. 4-bromo-2-ethyl-1-methylbenzene (C9H11Br).
  • Achmem. 4-Bromo-2-ethoxy-1-methylbenzene.
  • Benchchem.
  • PubMed. (2001). New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers.
  • N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Arom
  • The Royal Society of Chemistry.
  • Waters Corporation.
  • Google Patents. US2458819A - Purifying alkyl halides.
  • SiliCycle. SiliaBond - Functionalized Silica Gels.
  • BLD Pharm. 67868-73-9|4-Bromo-2-methoxy-1-methylbenzene.
  • Benchchem. 1-Bromo-4-((2-bromoethoxy)methyl)benzene.
  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • NIST. Benzene, 1-bromo-4-methyl-.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Bromo-2-ethoxy-1-methylbenzene and Its Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Introduction In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise construction of complex molecular architectures is paramount. Palladium-catalyzed cross-cou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] The reactivity of the aryl halide starting material, however, is not absolute; it is exquisitely modulated by the steric and electronic nature of the substituents on the aromatic ring.

This guide provides an in-depth comparison of 4-Bromo-2-ethoxy-1-methylbenzene and three of its structural isomers in key cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. By analyzing the interplay of substituent effects, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for substrate reactivity and a practical guide for reaction optimization. We will dissect the causality behind experimental choices, grounding our analysis in established mechanistic principles and supporting data from analogous systems.

The isomers under consideration are:

  • Isomer A: 4-Bromo-2-ethoxy-1-methylbenzene

  • Isomer B: 2-Bromo-4-ethoxy-1-methylbenzene

  • Isomer C: 3-Bromo-5-ethoxy-1-methylbenzene

  • Isomer D: 5-Bromo-2-ethoxy-1-methylbenzene

Figure 1: Structures of 4-Bromo-2-ethoxy-1-methylbenzene and selected isomers.

Theoretical Framework: The Decisive Role of Steric and Electronic Effects

The efficiency of a palladium-catalyzed cross-coupling reaction hinges on the kinetics of its catalytic cycle, particularly the initial oxidative addition step.[2] In this step, the Pd(0) catalyst inserts into the carbon-bromine bond. The rate of this insertion is profoundly influenced by the electronic density of the aromatic ring and the steric hindrance around the reaction site.[3][4]

  • Electronic Effects: These effects alter the electron density of the aromatic ring and the polarity of the C-Br bond.[5]

    • Ethoxy Group (-OEt): A potent electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). Its net effect is to increase electron density on the ring, especially at the ortho and para positions. This can slow the oxidative addition step, as the process is favored by more electrophilic carbon centers.[6][7]

    • Methyl Group (-Me): A weak electron-donating group through induction (+I effect) and hyperconjugation.

    • Bromo Group (-Br): An electron-withdrawing group through induction (-I effect) but also weakly donating through resonance (+R effect), directing incoming electrophiles to the ortho and para positions. The inductive withdrawal makes the attached carbon more electrophilic and susceptible to oxidative addition.

  • Steric Effects: The physical bulk of substituents near the bromine atom can impede the approach of the bulky palladium-ligand complex, slowing or even preventing the reaction.[3][8] The ethoxy group is significantly bulkier than the methyl group. The presence of substituents at one or both ortho positions to the bromine is the most critical factor for steric hindrance.

Based on these principles, we can establish a hypothesis for the relative reactivity of our four isomers:

  • Isomer C (3-Bromo-5-ethoxy-1-methylbenzene): Predicted to be the most reactive . The bromine atom has two unsubstituted ortho positions, minimizing steric hindrance. The meta positioning of both EDGs has a less pronounced deactivating electronic effect at the reaction site compared to ortho or para substitution.

  • Isomer A (4-Bromo-2-ethoxy-1-methylbenzene): Predicted to have intermediate reactivity . It has one vacant ortho position, but the bulky ethoxy group occupies the other, creating moderate steric hindrance.

  • Isomer D (5-Bromo-2-ethoxy-1-methylbenzene): Also predicted to have intermediate reactivity , similar to Isomer A. The bromine is flanked by a hydrogen and the ethoxy group. The strong +R effect from the para-ethoxy group increases electron density at the C-Br carbon, potentially slowing the reaction compared to Isomer A where the ethoxy is meta.

  • Isomer B (2-Bromo-4-ethoxy-1-methylbenzene): Predicted to be the least reactive . The bromine atom is flanked by both a methyl and an ethoxy group, creating severe steric hindrance that would significantly impede the approach of the palladium catalyst.

Comparative Analysis in Key Cross-Coupling Reactions

While direct comparative experimental data for this specific set of isomers is scarce in published literature, we can extrapolate performance based on results from structurally analogous systems. The following sections provide a comparative overview and predicted outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, the palladium-catalyzed coupling of an organohalide with an organoboron reagent, is a robust method for forming C-C bonds.[9] The reaction is typically tolerant of a wide range of functional groups but can be sensitive to steric hindrance.[10][11]

Predicted Reactivity Order: C > A ≈ D > B

IsomerStructureOrtho SubstituentsKey Steric/Electronic FactorsPredicted Yield
A 4-Bromo-2-ethoxy-1-methylbenzeneH, -OEtModerate steric hindrance from one bulky ortho group.Good
B 2-Bromo-4-ethoxy-1-methylbenzene-Me, -OEtSevere steric hindrance from two ortho substituents.Very Poor to No Reaction
C 3-Bromo-5-ethoxy-1-methylbenzeneH, HMinimal steric hindrance. Electron-donating groups are meta.Excellent
D 5-Bromo-2-ethoxy-1-methylbenzeneH, -OEtModerate steric hindrance. Strong deactivating (+R) effect from para -OEt group.Good to Moderate

Discussion: Isomer B is expected to perform very poorly due to the disubstituted ortho environment around the bromine. Standard Suzuki conditions may fail, requiring specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine or NHC ligands) to achieve any conversion.[12] Isomer C, being the least sterically encumbered, should provide the highest yield under standard conditions. Isomers A and D present an interesting comparison; while they have similar steric environments, the strong electron-donating resonance effect of the para-ethoxy group in Isomer D might render it slightly less reactive than Isomer A.[13]

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[14][15] This reaction is particularly sensitive to steric effects, not only at the aryl halide but also on the alkene coupling partner.[16][17]

Predicted Reactivity Order: C > A > D >> B

IsomerStructureOrtho SubstituentsKey Steric/Electronic FactorsPredicted Yield
A 4-Bromo-2-ethoxy-1-methylbenzeneH, -OEtModerate steric hindrance.Good to Moderate
B 2-Bromo-4-ethoxy-1-methylbenzene-Me, -OEtSevere steric hindrance.Very Poor to No Reaction
C 3-Bromo-5-ethoxy-1-methylbenzeneH, HMinimal steric hindrance.Excellent
D 5-Bromo-2-ethoxy-1-methylbenzeneH, -OEtModerate steric hindrance and strong electronic deactivation.Moderate to Poor

Discussion: The steric demands of the Heck reaction's catalytic cycle make it highly likely that Isomer B will be unreactive. Isomer C remains the ideal substrate. Between Isomers A and D, the electronic deactivation from the para-ethoxy group in D is likely to have a more pronounced negative impact on yield compared to the Suzuki coupling, making Isomer A the more favorable of the two. Achieving good yields with sterically hindered substrates like A and D may require higher temperatures and phosphine-free catalyst systems, such as Jeffery conditions (using a phase-transfer co-catalyst).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond by coupling an aryl halide with an amine.[18][19] The development of sophisticated, sterically demanding ligands has greatly expanded the scope of this reaction to include challenging, hindered substrates.[20][21]

Predicted Reactivity Order: C > A ≈ D > B

IsomerStructureOrtho SubstituentsKey Steric/Electronic FactorsPredicted Yield
A 4-Bromo-2-ethoxy-1-methylbenzeneH, -OEtModerate hindrance.Good to Excellent
B 2-Bromo-4-ethoxy-1-methylbenzene-Me, -OEtSevere hindrance.Poor (Requires specialized ligands)
C 3-Bromo-5-ethoxy-1-methylbenzeneH, HMinimal hindrance.Excellent
D 5-Bromo-2-ethoxy-1-methylbenzeneH, -OEtModerate hindrance.Good to Excellent

Discussion: While steric hindrance remains a challenge, modern Buchwald-Hartwig catalyst systems (e.g., those based on biarylphosphine ligands like RuPhos or XPhos) are explicitly designed to overcome it. Therefore, while Isomer B remains the most difficult substrate, it is more likely to yield a product in a Buchwald-Hartwig amination than in a Suzuki or Heck reaction, albeit with lower efficiency. Isomers A, C, and D are all expected to be excellent substrates for this transformation, likely providing high yields, as the catalyst systems can readily accommodate substrates with single ortho substituents.

Experimental Protocols

The following protocols are generalized procedures for a comparative study. Optimization of catalyst, ligand, base, solvent, and temperature is crucial for each specific substrate.

Protocol 1: Comparative Suzuki-Miyaura Coupling

This protocol outlines a parallel synthesis approach to compare the reactivity of the four isomers with a model boronic acid.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Isomer A, Phenylboronic Acid, Pd(PPh3)4, and K2CO3 into Vial 1 B Repeat for Isomer B (Vial 2) C Repeat for Isomer C (Vial 3) D Repeat for Isomer D (Vial 4) Solvent Add Dioxane/H2O to each vial D->Solvent Purge Seal vials and purge with Argon Solvent->Purge Heat Heat all vials at 90°C with stirring Purge->Heat Monitor Monitor reaction progress by GC-MS at t = 1, 4, 12h Heat->Monitor Workup Quench, extract with EtOAc, dry, and concentrate Monitor->Workup Yield Determine yield by 1H NMR or chromatography Workup->Yield

Caption: Workflow for a comparative Suzuki-Miyaura coupling study.

Methodology:

  • Preparation: To each of four separate oven-dried reaction vials, add the aryl bromide isomer (0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and K₂CO₃ (1.5 mmol, 3.0 equiv).

  • Reaction Setup: Add a solvent mixture of 1,4-dioxane (2 mL) and water (0.5 mL) to each vial. Seal the vials with PTFE-lined caps.

  • Inerting: Purge each vial with argon or nitrogen for 5 minutes.

  • Heating: Place the vials in a preheated aluminum block at 90 °C and stir vigorously for 12 hours.

  • Monitoring: Take aliquots at regular intervals (e.g., 1, 4, and 12 hours) and analyze by GC-MS to monitor the consumption of starting material and formation of product.

  • Workup: After cooling to room temperature, quench the reactions with water (5 mL) and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the isolated yield.

Protocol 2: Representative Buchwald-Hartwig Amination of Isomer A

This protocol uses a modern, highly active catalyst system suitable for moderately hindered substrates.

Methodology:

  • Preparation: In a glovebox, add to an oven-dried vial: 4-Bromo-2-ethoxy-1-methylbenzene (Isomer A, 0.5 mmol, 1.0 equiv), RuPhos-Pd-G3 precatalyst (0.01 mmol, 2 mol%), RuPhos ligand (0.01 mmol, 2 mol%), and sodium tert-butoxide (0.7 mmol, 1.4 equiv).

  • Reaction Setup: Remove the vial from the glovebox. Add morpholine (0.6 mmol, 1.2 equiv) followed by anhydrous toluene (2 mL).

  • Inerting: Seal the vial and purge with argon.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate.

  • Analysis: Purify the residue by flash chromatography on silica gel to obtain the desired arylamine product.

Catalytic Cycle Visualization

All three discussed reactions proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is key to rationalizing reactivity.

Catalytic_Cycle Pd0 L2Pd(0) OA_Complex L2Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Trans_Complex L2Pd(II)(Ar)(R) OA_Complex->Trans_Complex Transmetalation (Suzuki) Carbopalladation (Heck) Amine Coordination/Deprotonation (B-H) Trans_Complex->Pd0 Reductive Elimination (Forms Ar-R Product) ArX Aryl Halide (Ar-X) Enters Here ArX->OA_Complex Coupling_Partner Coupling Partner (e.g., R-B(OH)2) Enters Here Coupling_Partner->Trans_Complex

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The reactivity of substituted bromobenzenes in cross-coupling reactions is a predictable function of steric and electronic effects. For 4-Bromo-2-ethoxy-1-methylbenzene and its isomers, the degree of substitution ortho to the bromine atom is the single most critical determinant of reactivity.

  • Isomer C (3-Bromo-5-ethoxy-1-methylbenzene) , with no ortho substituents, stands out as the most reactive substrate across all tested coupling reactions.

  • Isomer B (2-Bromo-4-ethoxy-1-methylbenzene) , with two ortho substituents, is severely hindered and represents the most challenging substrate, requiring highly specialized and active catalyst systems, particularly for C-C bond-forming reactions.

  • Isomers A (4-Bromo-2-ethoxy-1-methylbenzene) and D (5-Bromo-2-ethoxy-1-methylbenzene) exhibit intermediate reactivity due to a single ortho substituent. Subtle differences in their performance can be attributed to the electronic influence of the ethoxy group, with its para placement in Isomer D potentially leading to slightly lower reactivity in some cases.

This guide underscores the importance of a holistic substrate analysis before embarking on a synthetic campaign. By understanding the fundamental principles of steric and electronic control, researchers can rationally select starting materials, anticipate challenges, and strategically choose catalyst systems to optimize the synthesis of complex, high-value molecules.

References

  • Vertex AI Search. (2024). Optimizing Your Synthesis: Using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Effectively.
  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Wikipedia. (2024). Heck reaction. [Link]

  • ResearchGate. (n.d.). Reaction conditions optimization of the Heck reaction of 4-bromotoluene with styrene. [Link]

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Dalal Institute. (n.d.). Effect of Structure on Reactivity. [Link]

  • Epistemeo on YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (2024). Heck Reaction. [Link]

  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.
  • Fernández, I., Frenking, G., & Uggerud, E. (2009). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. Chemistry – A European Journal, 15(9), 2166-2175. [Link]

  • Ali, M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]

  • Scribd. (n.d.). Steric and Electronic Effects. [Link]

  • Ponec, R., et al. (2004). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 2(18), 2574-2581. [Link]

  • Medium. (2023).
  • Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12518-12591. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. G. Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions (Doctoral dissertation, University of Illinois at Urbana-Champaign). [Link]

  • Organic Chemistry Portal. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

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Comparative

A Comparative Guide to the Spectroscopic Validation of 4-Bromo-2-ethoxy-1-methylbenzene Derivatives

In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal structural confirmation of novel chemical entities is paramount. Derivatives of 4-Bromo-2-ethoxy-1-methylbenzene serve as versatile int...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal structural confirmation of novel chemical entities is paramount. Derivatives of 4-Bromo-2-ethoxy-1-methylbenzene serve as versatile intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients. An error in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays in development timelines. This guide provides an in-depth comparison of standard and advanced spectroscopic techniques for the robust validation of this class of compounds, grounded in practical experimental insights and established scientific principles.

The Imperative of Orthogonal Validation

No single analytical technique provides a complete structural picture. A self-validating system, therefore, relies on the integration of data from multiple, orthogonal methods. For substituted benzene rings like 4-Bromo-2-ethoxy-1-methylbenzene, the primary challenge lies in confirming the precise substitution pattern on the aromatic ring and the integrity of the ethoxy and methyl functional groups. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are synergistically employed to solve this puzzle, and compare their utility against the definitive, yet more demanding, method of Single Crystal X-ray Crystallography.

Primary Spectroscopic Techniques: A Synergistic Approach

The core of routine structural validation rests on a trio of spectroscopic methods: ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. Each provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a strong magnetic field, it reveals detailed information about the chemical environment, proximity, and connectivity of atoms.

Expertise & Experience: The "Why" Behind the Protocol The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak. The addition of a small amount of Tetramethylsilane (TMS) is standard practice, as it provides a zero-point reference (0.00 ppm) for the chemical shift scale, ensuring data comparability across different instruments.[1]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-Bromo-2-ethoxy-1-methylbenzene derivative in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 128-1024) are required to achieve a good signal-to-noise ratio. A proton-decoupled sequence is used to simplify the spectrum, showing each unique carbon as a single peak.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Data Interpretation: Building the Framework

The true power of NMR lies in interpreting the resulting spectra. For a representative 4-Bromo-2-ethoxy-1-methylbenzene structure, we anticipate a specific set of signals.

  • ¹H NMR: Protons on carbons adjacent to the electron-withdrawing ether oxygen are shifted downfield (to a higher ppm value).[2][3] The aromatic protons will appear in the 6.5-7.5 ppm region, and their splitting patterns (singlet, doublet, doublet of doublets) are crucial for determining their relative positions on the ring.

  • ¹³C NMR: Carbon atoms bonded to electronegative atoms like oxygen and bromine will have their resonances shifted downfield. The "heavy atom effect" of bromine can cause the directly attached (ipso) carbon to have a chemical shift that is less downfield than might be predicted by electronegativity alone, due to increased shielding from bromine's large electron cloud.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structural components. It is a highly sensitive technique, requiring only a minuscule amount of sample.

Expertise & Experience: The "Why" Behind the Protocol Electron Ionization (EI) is a common "hard" ionization technique that provides a wealth of fragmentation data, which is excellent for structural elucidation. A key diagnostic feature for bromine-containing compounds is the presence of a characteristic M+2 peak. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[5][6] This results in two molecular ion peaks separated by 2 m/z units (M⁺ and M+2) of almost equal intensity, providing a clear signature for the presence of a single bromine atom.[5][6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane.

  • Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a Gas Chromatography (GC) system for separation and purification.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a positively charged molecular ion (M⁺) and fragment ions.

  • Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.

Data Interpretation: Confirming Mass and Key Fragments

For 4-Bromo-2-ethoxy-1-methylbenzene (C₉H₁₁BrO), the mass spectrum will provide two crucial pieces of information:

  • Molecular Ion: A pair of peaks of nearly equal height at m/z 214 and 216, corresponding to the molecular ions containing ⁷⁹Br and ⁸¹Br, respectively.

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of an ethyl group (-29), an ethoxy group (-45), or a bromine atom (-79/81) can further corroborate the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: The "Why" Behind the Protocol While NMR and MS provide the structural backbone, IR confirms the presence of key functional groups. For an aryl alkyl ether, two characteristic C-O stretching bands are expected.[2][7] The absence of a strong, broad absorption around 3200-3600 cm⁻¹ confirms the lack of an O-H group (ruling out a phenolic impurity), and the absence of a strong absorption around 1700 cm⁻¹ confirms the lack of a carbonyl (C=O) group. This makes IR a rapid and effective tool for verifying the functional group integrity of the target molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Acquisition: Clamp the sample to ensure good contact with the crystal.

  • Analysis: Pass an IR beam through the crystal. The beam penetrates a short distance into the sample, and the detector measures the absorbed wavelengths.

  • Spectrum Generation: A spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹) is generated.

Data Interpretation: Functional Group Fingerprinting

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

  • C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethoxy groups) appear just below 3000 cm⁻¹.

  • C-O stretching: Aromatic ethers exhibit two characteristic strong C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[7][8]

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring.

Data Summary: Expected Spectroscopic Signatures

Technique Feature Expected Observation for 4-Bromo-2-ethoxy-1-methylbenzene
¹H NMR Aromatic Protons3 signals in the ~6.7-7.3 ppm range, with specific splitting patterns.
Ethoxy (OCH₂)Quartet around 4.0 ppm.
Ethoxy (CH₃)Triplet around 1.4 ppm.
Methyl (Ar-CH₃)Singlet around 2.2 ppm.
¹³C NMR Aromatic Carbons6 signals in the ~110-160 ppm range.
Ethoxy (OCH₂)Signal around 63 ppm.
Ethoxy (CH₃)Signal around 15 ppm.
Methyl (Ar-CH₃)Signal around 16 ppm.
Mass Spec (EI) Molecular Ion (M⁺)Isotopic pair at m/z 214/216 (approx. 1:1 ratio).[6]
IR Spec C-O (Aryl Ether)Strong, characteristic bands around 1250 cm⁻¹ and 1040 cm⁻¹.[7]
C-H (Aromatic)Stretches > 3000 cm⁻¹.
C-H (Aliphatic)Stretches < 3000 cm⁻¹.

Visualizing the Validation Workflow

A logical and systematic workflow is essential for efficient and accurate structural validation. The following diagram illustrates the process from sample synthesis to final confirmation.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Primary Spectroscopic Analysis cluster_data Data Integration & Hypothesis cluster_validation Validation & Alternatives synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification HNMR ¹H NMR purification->HNMR CNMR ¹³C NMR purification->CNMR MS Mass Spectrometry purification->MS IR IR Spectroscopy purification->IR integrate Integrate Spectroscopic Data HNMR->integrate CNMR->integrate MS->integrate IR->integrate propose Propose Structure integrate->propose compare Compare with Expected Data propose->compare ambiguous Data Ambiguous? compare->ambiguous confirmed Structure Confirmed ambiguous->confirmed No xray Alternative: X-ray Crystallography ambiguous->xray Yes xray->confirmed

Caption: Workflow for structural validation of a synthesized compound.

Integrating Data for a Coherent Structure

The individual datasets from each spectroscopic technique are pieced together to build a confident structural assignment.

G center_node Proposed Structure: 4-Bromo-2-ethoxy-1-methylbenzene HNMR ¹H NMR Data - Chemical Shifts - Integration - Splitting Patterns center_node->HNMR CNMR ¹³C NMR Data - Number of Signals - Chemical Shifts center_node->CNMR MS Mass Spec Data - Molecular Weight - M+2 Isotope Pattern - Fragmentation center_node->MS IR IR Data - C-O Ether Stretch - Aromatic C=C Stretch - Absence of OH/C=O center_node->IR HNMR_conn Proton Environment & Connectivity HNMR->HNMR_conn CNMR_conn Unique Carbon Skeleton CNMR->CNMR_conn MS_conn Elemental Composition (Br present) Molecular Formula MS->MS_conn IR_conn Functional Groups Present IR->IR_conn

Caption: Integration of data from multiple spectroscopic techniques.

The Gold Standard: Single Crystal X-ray Crystallography

When spectroscopic data are ambiguous, or when the absolute determination of stereochemistry is required, Single Crystal X-ray Crystallography is the ultimate arbiter. This technique provides an exact three-dimensional map of the atomic arrangement in a crystalline solid.[9][10][11]

  • Comparison: While NMR, MS, and IR infer connectivity, X-ray crystallography directly observes it. It provides precise bond lengths, bond angles, and conformational details that are unattainable by other methods.[9]

  • Trustworthiness: It is considered the most unambiguous method for structural elucidation of small molecules.[12]

  • Limitations: The primary and most significant hurdle is the need to grow a high-quality single crystal of the compound, which must be of a suitable size (typically >20 micrometers).[11] This can be a time-consuming process of trial and error and is not always successful. Therefore, it is not used as a routine, high-throughput technique but rather as a definitive problem-solver.

Advanced Mass Spectrometry for Isomer Differentiation

Distinguishing between constitutional isomers, such as 4-Bromo-2-ethoxy-1-methylbenzene and 2-Bromo-4-ethoxy-1-methylbenzene, can sometimes be challenging with standard techniques if their ¹H NMR spectra are not definitively assignable. Advanced mass spectrometry methods can provide a solution. Techniques like tandem mass spectrometry (MS/MS) involve isolating the molecular ion and subjecting it to further fragmentation.[13] The resulting daughter ion spectra are often unique to each isomer, allowing for their differentiation even when they cannot be separated chromatographically.[13][14]

Conclusion

The structural validation of 4-Bromo-2-ethoxy-1-methylbenzene derivatives is a multi-faceted process that relies on the thoughtful application and interpretation of several spectroscopic techniques. NMR provides the detailed map of atomic connectivity, mass spectrometry confirms the molecular formula and the presence of key elements like bromine, and IR spectroscopy verifies the integrity of the functional groups. While each method provides powerful insights, their true strength lies in their synergistic use, creating a self-validating system that ensures the highest degree of confidence in the final structural assignment. For cases of ultimate ambiguity or the need for absolute stereochemical assignment, Single Crystal X-ray Crystallography remains the definitive, albeit resource-intensive, gold standard.

References

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Validation

Alternative reagents to 4-Bromo-2-ethoxy-1-methylbenzene in organic synthesis

An In-Depth Guide to Alternative Reagents for 4-Bromo-2-ethoxy-1-methylbenzene in Organic Synthesis For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical de...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Reagents for 4-Bromo-2-ethoxy-1-methylbenzene in Organic Synthesis

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences reaction efficiency, cost, and overall synthetic strategy. 4-Bromo-2-ethoxy-1-methylbenzene is a versatile substituted aryl bromide, frequently employed as a key building block in the synthesis of complex organic molecules. Its utility primarily stems from the carbon-bromine bond, which serves as a reactive handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

However, reliance on a single reagent can limit synthetic flexibility and process optimization. Factors such as cost, availability, downstream reactivity, and the pursuit of greener chemical processes necessitate a thorough understanding of viable alternatives. This guide provides an objective comparison of alternative reagents to 4-Bromo-2-ethoxy-1-methylbenzene, supported by experimental context and data to inform your synthetic design.

The Role of 4-Bromo-2-ethoxy-1-methylbenzene: A Reactivity Benchmark

4-Bromo-2-ethoxy-1-methylbenzene is a popular electrophilic partner in a multitude of C-C and C-N bond-forming reactions. Its reactivity is a balance between the stability of the C-Br bond and its susceptibility to oxidative addition by transition metal catalysts. The primary applications include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.[1][2]

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.[3][4][5]

  • Grignard Reagent Formation: Reaction with magnesium to form the corresponding nucleophilic Grignard reagent, 2-ethoxy-4-methylphenylmagnesium bromide.[6][7]

  • Organolithium Formation: Halogen-metal exchange, typically with an alkyllithium reagent, to generate the highly reactive 2-ethoxy-4-methylphenyllithium.[8]

The performance of any alternative must be evaluated against these benchmark transformations.

A Comparative Analysis of Key Alternatives

The choice of an alternative is dictated by the specific reaction and desired outcome. The most common substitutes are other aryl halides (chlorides and iodides) and aryl sulfonates (triflates).

Aryl Halides: The Reactivity vs. Cost Trade-Off

The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend: I > Br > Cl.[9][10] This is directly related to the C-X bond dissociation energy.

  • 4-Chloro-2-ethoxy-1-methylbenzene: As an alternative, the aryl chloride is significantly more cost-effective and often more readily available in bulk. However, its lower reactivity presents a challenge. The C-Cl bond is stronger, making the crucial oxidative addition step in catalytic cycles more difficult.[11] Overcoming this typically requires more forcing conditions:

    • Higher Temperatures: Reactions often need to be heated to achieve reasonable conversion.

    • Specialized Catalysts: Highly active, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald or Nolan-type ligands) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the reaction.[12][13]

    • Nickel Catalysis: Nickel-based catalysts are often more effective than palladium for coupling aryl chlorides.[12]

  • 4-Iodo-2-ethoxy-1-methylbenzene: The aryl iodide is the most reactive of the halides, enabling cross-coupling reactions under milder conditions, often with lower catalyst loadings and at room temperature.[10] This high reactivity can be advantageous for sensitive substrates. The primary drawback is the significantly higher cost and lower stability compared to its bromo and chloro counterparts.

Aryl Triflates: The Phenol-Derived Powerhouse

Aryl trifluoromethanesulfonates (triflates, -OTf) are excellent electrophilic coupling partners and represent a mechanistically distinct alternative to halides.[14][15] They are readily prepared from the corresponding phenol (2-ethoxy-4-methylphenol) and triflic anhydride or other triflating agents.

  • Reactivity: Aryl triflates are often comparable in reactivity to aryl bromides and can be superior in certain cases.[9][16] They are particularly useful in Suzuki-Miyaura and Buchwald-Hartwig reactions.[5][14] The choice between a bromide and a triflate can sometimes be used to achieve selective, sequential couplings on a molecule containing both functional groups.[9][16]

  • Advantages:

    • Provides an alternative synthetic route when the corresponding phenol is more accessible or cheaper than the halogenated arene.

    • Can offer different selectivity profiles in complex molecules.

  • Limitations:

    • The cost of triflic anhydride can be high.

    • Triflates can be susceptible to hydrolysis, especially under basic conditions, which can be a competing side reaction in some cross-coupling protocols.[17]

Data-Driven Performance Comparison

To illustrate the practical differences, the following table summarizes typical conditions and outcomes for a Suzuki-Miyaura coupling reaction with phenylboronic acid.

Feature4-Bromo-2-ethoxy-1-methylbenzene4-Chloro-2-ethoxy-1-methylbenzene2-Ethoxy-4-methylphenyl Triflate
Relative Cost ModerateLowHigh (due to triflating agent)
Typical Catalyst System Pd(OAc)₂, Pd₂(dba)₃ with standard phosphine ligands (e.g., PPh₃, P(t-Bu)₃)[9][18]Pd(OAc)₂ or NiCl₂(dppp) with bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHCs[11][12][13]Pd(OAc)₂ with ligands like PCy₃ or P(o-tol)₃[18]
Reaction Temperature Room Temp. to 80 °C80 °C to 120 °CRoom Temp. to 80 °C
Typical Yields Good to ExcellentModerate to Excellent (highly catalyst-dependent)Good to Excellent[14]
Key Advantage Balanced reactivity and cost.[19]Low cost.High reactivity from readily available phenols.
Key Disadvantage Moderate cost.Requires specialized, often expensive, ligands and harsher conditions.Cost of triflating agent; potential for hydrolysis.[17]

Strategic Selection of an Alternative Reagent

The optimal choice of reagent is context-dependent. The following workflow provides a logical framework for making this decision.

G start Start: Need 2-ethoxy-4-methylphenyl moiety for coupling phenol_check Is 2-ethoxy-4-methylphenol readily available and cost-effective? start->phenol_check triflate Consider Aryl Triflate. Advantage: High reactivity. phenol_check->triflate Yes halide_path Proceed with Aryl Halides. phenol_check->halide_path No cost_check Is cost the primary driver? halide_path->cost_check chloride Use Aryl Chloride. Requirement: Specialized catalyst (e.g., Buchwald ligand) and potentially higher temperatures. cost_check->chloride Yes bromide_check Is a balance of cost and reactivity needed? cost_check->bromide_check No bromide Use Aryl Bromide. Standard choice with well-established protocols. bromide_check->bromide Yes iodide Consider Aryl Iodide. Advantage: Mildest conditions required. Disadvantage: High cost. bromide_check->iodide No (mild conditions critical)

Caption: Reagent selection workflow for cross-coupling reactions.

Experimental Protocols: A Side-by-Side Comparison

To provide a tangible comparison, here are representative protocols for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling using 4-Bromo-2-ethoxy-1-methylbenzene

This protocol is a standard procedure adaptable from numerous literature precedents.[18][20]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup a 1. Add Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), and Base (e.g., Cs₂CO₃, 2.0 eq) to a dry flask. b 2. Evacuate and backfill the flask with Argon (3x). a->b c 3. Add anhydrous solvent (e.g., Dioxane/Water). b->c d 4. Add Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). c->d e 5. Heat the mixture (e.g., 80 °C) with stirring until TLC indicates completion. d->e f 6. Cool, dilute with EtOAc, and wash with water and brine. e->f g 7. Dry organic layer (Na₂SO₄), filter, and concentrate. f->g h 8. Purify via column chromatography. g->h

Caption: Experimental workflow for a typical Suzuki coupling.

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-ethoxy-1-methylbenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Seal the flask with a septum and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add a solvent mixture, such as 1,4-dioxane (4 mL) and water (1 mL), via syringe.

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.

Protocol 2: Suzuki-Miyaura Coupling using 4-Chloro-2-ethoxy-1-methylbenzene

This protocol highlights the necessary modifications when using a less reactive aryl chloride, based on modern catalytic systems.[11]

Step-by-Step Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 4-Chloro-2-ethoxy-1-methylbenzene (1.0 mmol), the desired arylboronic acid (1.5 mmol), and a strong base like potassium phosphate (K₃PO₄, 3.0 mmol).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a specialized bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Seal the tube, and evacuate and backfill with Argon three times.

  • Add a dry, anhydrous solvent such as toluene or CPME (5 mL).

  • Heat the reaction mixture to a higher temperature, typically 100-110 °C, and stir vigorously. Monitor the reaction progress.

  • Follow the same workup and purification procedure as described in Protocol 1.

Causality Behind Experimental Choices: The use of a stronger base (K₃PO₄ vs. Cs₂CO₃), a higher temperature, and a specialized ligand (SPhos) are all critical interventions to overcome the higher activation energy barrier associated with the oxidative addition of the aryl chloride to the Pd(0) center.

Conclusion

While 4-Bromo-2-ethoxy-1-methylbenzene remains a reliable and effective reagent in organic synthesis, a comprehensive understanding of its alternatives is essential for the modern chemist. Aryl chlorides offer a significant cost advantage for large-scale synthesis, provided the catalytic system is optimized to handle their lower reactivity. Aryl triflates, derived from phenols, provide an alternative and highly effective entry point into cross-coupling chemistry. The final choice should be a strategic decision based on a holistic analysis of cost, availability, reaction conditions, and the specific goals of the synthetic campaign.

References

  • Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization. Organic & Biomolecular Chemistry.[Link][14][21]

  • Comparison of reactivity of different aryl halides. ResearchGate.[Link][19]

  • Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. National Institutes of Health (NIH).[Link][16]

  • Palladium-catalyzed cross-coupling reaction of trialkylaluminiums with aryl triflates: facile conversion of a phenolic hydroxy group into an alkyl group. Journal of the Chemical Society, Perkin Transactions 1.[Link][15]

  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross Coupling Reactions. J. Am. Chem. Soc. 2000, 122, 17, 4020–4028.[Link][9]

  • Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. ResearchGate.[Link][17]

  • Greener Approaches to Cross-Coupling. Royal Society of Chemistry.[Link][22]

  • Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. National Institutes of Health (NIH).[Link][12]

  • Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters.[Link][13]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link][3]

  • Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications.[Link][11]

  • Buchwald–Hartwig amination. Wikipedia.[Link][4]

  • The Grignard Reaction. University of Missouri–St. Louis.[Link][6]

  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? ResearchGate.[Link][10]

  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link][1]

  • Suzuki Coupling. Organic Chemistry Portal.[Link][18]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link][5]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[Link][20]

  • Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences.[Link][8]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link][2]

  • Grignard reagents. Chemguide.[Link][7]

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Comparative

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki Coupling of 4-Bromo-2-ethoxy-1-methylbenzene

Introduction: The Synthetic Value of Substituted Biaryls The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. The specific target of this guide, the coupling of 4-Bromo-2-ethoxy-1-methyl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Substituted Biaryls

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. The specific target of this guide, the coupling of 4-Bromo-2-ethoxy-1-methylbenzene, leads to the formation of complex substituted biphenyl structures that are prevalent in pharmaceuticals and organic electronics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing these C(sp²)-C(sp²) bonds, celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[1][2]

However, the "plug-and-play" nature of the Suzuki coupling can be misleading. The electronic and steric properties of the coupling partners profoundly influence catalyst selection and performance. 4-Bromo-2-ethoxy-1-methylbenzene is a classic example of a challenging substrate: it is electron-rich due to the ethoxy and methyl substituents, and the ortho-ethoxy group introduces steric hindrance near the reaction center. These features can render the initial, often rate-limiting, oxidative addition step of the catalytic cycle sluggish.[3] This guide provides a comparative analysis of palladium catalysts, grounded in mechanistic principles and experimental data, to enable researchers to make informed decisions for this specific transformation.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is critical to rational catalyst selection. The reaction proceeds through a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[3][4]

  • Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-bromine bond of 4-Bromo-2-ethoxy-1-methylbenzene. This is often the rate-determining step, especially for electron-rich aryl halides.[3]

  • Transmetalation: The organoboron reagent (e.g., a phenylboronic acid), activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.[2][5] The base is crucial for forming a more nucleophilic "ate" complex of the boronic acid.[1]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition aryl_halide Ar-X (4-Bromo-2-ethoxy-1-methylbenzene) aryl_halide->pd_complex1 pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex1->pd_complex2 Transmetalation boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd_complex1 pd_complex2->pd0 Reductive Elimination product Ar-Ar' Product pd_complex2->product

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Comparative Analysis of Palladium Catalysts

The choice of catalyst is fundamentally about selecting a system that efficiently navigates every step of the catalytic cycle for a given substrate. For an electron-rich and sterically encumbered substrate like 4-Bromo-2-ethoxy-1-methylbenzene, the ideal catalyst must be reactive enough to undergo oxidative addition but also capable of facilitating the subsequent steps without decomposition.

Catalyst SystemPrecatalystActive SpeciesKey Characteristics & Performance InsightsTypical Loading (mol%)
Traditional Phosphines Pd(PPh₃)₄Pd(0)(PPh₃)₂Pros: Historically significant, readily available, Pd(0) source requires no pre-reduction.[6] Cons: Air-sensitive, requires higher temperatures, moderate activity for electron-rich chlorides/bromides, potential for P-C bond scrambling.[7] Often gives moderate yields for challenging substrates.[8]2 - 5
Diphosphine Ligands PdCl₂(dppf)Pd(0)(dppf)Pros: Air-stable Pd(II) precatalyst, robust and versatile.[7][9] The wide bite angle of the dppf ligand promotes reductive elimination. Cons: Requires in-situ reduction to Pd(0), may require higher temperatures than modern systems. Can be less effective for highly sterically hindered substrates.1 - 3
Buchwald Ligands Pd(OAc)₂ + SPhos, XPhos, etc.L-Pd(0)Pros: Extremely high activity for electron-rich and sterically hindered aryl halides.[10][11] Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination.[10] Allows for room temperature reactions and very low catalyst loadings.[12] Cons: Ligands can be expensive, require careful handling (air-sensitive).0.1 - 2
Palladacycles Herrmann's CatalystL-Pd(0)Pros: Highly stable precatalysts (often air and moisture stable), capable of extremely high turnover numbers (TONs) and turnover frequencies (TOFs).[13][14][15][16] Effective at very low catalyst loadings.[17] Cons: Activation mechanism can be complex.[17] May require higher temperatures to generate the active catalytic species.[18]0.001 - 1

Experimental Rationale: Causality Behind Procedural Choices

A successful coupling reaction is more than just the catalyst; it's a synergistic interplay of all components.

  • Choice of Base: The base activates the boronic acid for transmetalation. For substrates with base-sensitive functional groups, a milder base like K₂CO₃ or Cs₂CO₃ is preferred over strong bases like NaOH. The choice of cation (e.g., Cs⁺ vs. K⁺) can also influence solubility and reaction rates.

  • Solvent System: A mixture of an organic solvent and water is common.[4] Solvents like 1,4-dioxane, THF, or toluene are used to dissolve the organic substrates and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[19]

  • Temperature: While modern catalysts can operate at room temperature, legacy systems like Pd(PPh₃)₄ often require heating (e.g., 80-100 °C) to drive the oxidative addition and ensure a reasonable reaction rate.[6] Microwave heating can also be employed to accelerate the reaction.[20]

Workflow for Catalyst Screening

For a novel or challenging substrate, a systematic approach to catalyst selection is paramount. The following workflow provides a logical pathway from initial screening to an optimized protocol.

Screening_Workflow start Define Substrates (Aryl Bromide + Boronic Acid) panel Select Catalyst Panel (e.g., Pd(dppf)Cl₂, SPhos G3) start->panel setup Parallel Reaction Setup (Identical Conditions: Base, Solvent, Temp.) panel->setup analyze Analyze Results (LC-MS, GC for Yield/Purity) setup->analyze decision Performance Acceptable? analyze->decision optimize Optimize Lead Catalyst (Temp, Base, Loading) decision->optimize No scaleup Select for Scale-Up decision->scaleup Yes optimize->setup Re-screen end Final Protocol scaleup->end

Caption: Logical workflow for selecting and optimizing a palladium catalyst.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific boronic acid partners. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise noted.

Protocol 1: Using a Buchwald Precatalyst (SPhos G3)

This protocol leverages a modern, highly active catalyst system suitable for electron-rich aryl bromides.

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-2-ethoxy-1-methylbenzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the SPhos G3 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Inerting: Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Seal the flask and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 2-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using a Conventional Catalyst (PdCl₂(dppf))

This protocol uses a more traditional but robust catalyst.[4]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-Bromo-2-ethoxy-1-methylbenzene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)-CH₂Cl₂, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).

  • Inerting: Purge the flask with argon for 10 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under argon with stirring. Monitor the reaction for completion (typically 12-24 hours).

  • Workup and Purification: Follow the same procedure as described in Protocol 1.

Conclusion and Recommendations

For the Suzuki coupling of 4-Bromo-2-ethoxy-1-methylbenzene, catalyst selection is critical for achieving high yields and efficient reaction times.

  • For Highest Activity and Mild Conditions: Modern Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium source are the superior choice.[11] They are specifically designed to overcome the challenges of electron-rich and sterically hindered substrates, often allowing for lower temperatures and significantly reduced catalyst loadings.

  • For Robustness and Cost-Effectiveness: PdCl₂(dppf) remains a viable and reliable option. While it may require higher temperatures and catalyst loadings than Buchwald systems, it is an air-stable solid that is easier to handle and less expensive.[9]

  • For Ultra-Low Loadings: If catalyst cost and removal are primary concerns, exploring Herrmann-type palladacycles is warranted, as they are known for their exceptional stability and ability to achieve very high turnover numbers.[15][18]

Ultimately, the optimal catalyst is application-dependent. For discovery chemistry where speed and scope are paramount, a Buchwald catalyst is recommended. For process development and scale-up, the stability and cost of PdCl₂(dppf) or the high turnover of a palladacycle may be more attractive.

References

  • Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI. Retrieved from [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai. Retrieved from [Link]

  • Gautam, P., & Bhanage, B. M. (2015). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry, 80(15), 7810-7815. Retrieved from [Link]

  • Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. (2015). The Journal of Organic Chemistry (ACS Publications). Retrieved from [Link]

  • Zhang, Y., & Buchwald, S. L. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 133(43), 17101–17104. Retrieved from [Link]

  • Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. (n.d.). ZONGULDAK BÜLENT ECEVİT ÜNİVERSİTESİ. Retrieved from [Link]

  • Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). InTechOpen. Retrieved from [Link]

  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. (2020). MDPI. Retrieved from [Link]

  • Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?. (2019). ResearchGate. Retrieved from [Link]

  • Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. (2015). ResearchGate. Retrieved from [Link]

  • Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis. (2024). National Institutes of Health. Retrieved from [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (n.d.). RSC Publishing. Retrieved from [Link]

  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. (2020). ResearchGate. Retrieved from [Link]

  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. (n.d.). ACS Publications. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. Retrieved from [Link]

  • Herrmann's catalyst. (n.d.). In Wikipedia. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Exp 4 - Suzuki Coupling Reaction. (n.d.). Scribd. Retrieved from [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025). ResearchGate. Retrieved from [Link]

  • A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. (2025). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses. Retrieved from [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA portal. Retrieved from [Link]

  • Synthesis of 2-ethoxy-1-((3-methyl-2-buten-1-yl)oxy-4-((3-methyl-2-buten-1-yl)oxymethyl))benzene. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Retrieved from [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). R Discovery. Retrieved from [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Retrieved from [Link]

  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • The Suzuki reaction. (2018). YouTube. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Activity of 4-Bromo-2-ethoxy-1-methylbenzene Analogs

In the landscape of modern drug discovery, the exploration of halogenated organic compounds has consistently yielded molecules with significant therapeutic potential. Among these, substituted bromobenzenes represent a pr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of halogenated organic compounds has consistently yielded molecules with significant therapeutic potential. Among these, substituted bromobenzenes represent a privileged scaffold due to the unique physicochemical properties imparted by the bromine atom, including its influence on metabolic stability and binding interactions. This guide provides a comprehensive comparison of the biological activities of analogs based on the 4-Bromo-2-ethoxy-1-methylbenzene core structure. Drawing upon a synthesis of recent research, we will delve into the nuanced structure-activity relationships (SAR) that govern their anticancer and antioxidant properties, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the therapeutic potential of this chemical space.

Introduction: The Therapeutic Promise of Brominated Aromatic Scaffolds

The benzene ring is a foundational motif in medicinal chemistry. Its substitution with various functional groups allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity. The introduction of a bromine atom, an ethoxy group, and a methyl group onto this scaffold, as in 4-Bromo-2-ethoxy-1-methylbenzene, creates a unique chemical entity with potential for diverse biological interactions. While direct studies on this specific molecule are limited, research on structurally related analogs provides valuable insights into its potential therapeutic applications.

This guide will focus on two prominent areas of biological activity observed in analogs of 4-Bromo-2-ethoxy-1-methylbenzene:

  • Anticancer Activity: The exploration of novel cytotoxic agents is a cornerstone of oncology research. We will examine how modifications to the brominated ethoxybenzene core can influence anticancer potency.

  • Antioxidant Activity: Oxidative stress is implicated in a multitude of pathological conditions. We will investigate the capacity of these analogs to scavenge free radicals and mitigate oxidative damage.

Our analysis will be grounded in experimental evidence from the scientific literature, providing a comparative framework to guide future research and development in this area.

Comparative Analysis of Biological Activity

The biological activity of 4-Bromo-2-ethoxy-1-methylbenzene analogs is intricately linked to the nature and position of their substituents. The following sections dissect the available data to elucidate key structure-activity relationships.

Anticancer Activity: A Tale of Substitution and Cytotoxicity

Research into brominated aromatic compounds has revealed promising anticancer properties. While a systematic study of 4-Bromo-2-ethoxy-1-methylbenzene analogs is not yet available, we can infer potential activities by examining related structures. Natural bromophenols and their derivatives, for instance, have demonstrated significant potential in drug development due to their anticancer, antioxidant, anti-diabetic, and anti-inflammatory activities.[1]

A study on synthesized methylated and acetylated derivatives of natural bromophenols revealed that certain compounds could inhibit the viability and induce apoptosis in leukemia K562 cells.[1] This suggests that the core brominated phenyl ring, when appropriately substituted, can serve as a pharmacophore for cytotoxic activity.

Furthermore, the synthesis of novel naphthalene-substituted triazole spirodienones, which can be considered more complex analogs, has yielded compounds with remarkable in vitro cytotoxic activity against breast cancer cell lines (MDA-MB-231).[2] One lead compound from this series was found to arrest the cell cycle and induce apoptosis.[2] These findings underscore the potential of developing potent anticancer agents by elaborating on a core brominated aromatic structure.

Table 1: Comparative Anticancer Activity of Structurally Related Analogs

Compound ClassKey Structural FeaturesCancer Cell LineActivity (IC50 or % Inhibition)Reference
Bromophenol DerivativesBrominated and hydroxylated/methoxylated phenyl ringsLeukemia K562Inhibition of viability, apoptosis induction[1]
Naphthalene-substituted triazole spirodienonesNaphthalene and triazole moieties on a spirodienone scaffoldMDA-MB-231 (Breast)Cell cycle arrest, apoptosis induction[2]
Indolylisoxazoline AnalogsIndole and isoxazoline ringsC4-2 (Prostate)IC50 ranging from 2.5-5.0 µM[3]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine AnalogsBromophenyl and triazole ringsSNB-75 (CNS)41.25% Percent Growth Inhibition[4]

This table is a representative summary. For detailed data, please refer to the cited literature.

The data suggests that the presence of a bromine atom on a phenyl ring is a recurring feature in compounds with anticancer activity. The specific activity is then modulated by other substituents and the overall molecular architecture.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

The antioxidant potential of phenolic compounds is well-established, and the introduction of a bromine atom can further enhance this activity. Studies on natural bromophenols and their synthetic derivatives have highlighted their capacity to combat oxidative stress.

In one study, synthesized methylated and acetylated bromophenol derivatives were evaluated for their antioxidant effects at the cellular level.[1] Certain compounds were found to ameliorate H₂O₂-induced oxidative damage and reduce the generation of reactive oxygen species (ROS) in HaCaT keratinocytes.[1] This protective effect underscores the potential of these compounds in conditions associated with oxidative stress.

Another study on benzylic bromophenols demonstrated their effectiveness as DPPH• and ABTS•+ radical scavengers.[5] The antioxidant activities of these derivatives were found to be comparable to standard antioxidants like BHA and BHT.[5]

Table 2: Comparative Antioxidant Activity of Structurally Related Analogs

Compound ClassAssayKey FindingsReference
Methylated and Acetylated Bromophenol DerivativesH₂O₂-induced oxidative damage in HaCaT cellsAmeliorated oxidative damage and ROS generation[1]
Benzylic Bromophenol DerivativesDPPH• and ABTS•+ radical scavengingEffective radical scavengers, comparable to standard antioxidants[5]

This table is a representative summary. For detailed data, please refer to the cited literature.

These findings suggest that the 4-Bromo-2-ethoxy-1-methylbenzene scaffold, possessing both a bromine atom and an electron-donating ethoxy group, is a promising starting point for the design of novel antioxidants.

Experimental Methodologies: A Guide to Evaluation

To ensure scientific rigor and enable comparative analysis, standardized experimental protocols are essential. The following sections detail representative methodologies for assessing the anticancer and antioxidant activities of 4-Bromo-2-ethoxy-1-methylbenzene analogs.

Synthesis of Analogs

The synthesis of 4-Bromo-2-ethoxy-1-methylbenzene analogs can be achieved through various organic synthesis routes. A general approach might involve the Suzuki cross-coupling reaction to introduce diverse aryl or heterocyclic moieties to the core structure.

Synthesis_Workflow cluster_starting Starting Materials cluster_reaction Suzuki Cross-Coupling cluster_product Product cluster_purification Purification SM1 4-Bromo-2-ethoxy-1-methylbenzene Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) SM1->Reaction SM2 Aryl/Heteroaryl Boronic Acid SM2->Reaction Product Substituted Analog Reaction->Product Purification Column Chromatography Product->Purification

A generalized workflow for the synthesis of 4-Bromo-2-ethoxy-1-methylbenzene analogs.
Anticancer Activity Assays

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, K562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (analogs) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Prepare DPPH Solution Reaction Mix DPPH and Test Compound Incubate in Dark (30 min) Prep1->Reaction Prep2 Prepare Test Compound Solutions (various concentrations) Prep2->Reaction Measure Measure Absorbance at 517 nm Reaction->Measure Analysis Calculate % Scavenging Activity Determine IC50 Measure->Analysis

Workflow for the DPPH radical scavenging assay.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, several key SAR trends can be identified for brominated aromatic compounds:

  • Position of Bromine: The position of the bromine atom on the phenyl ring can significantly impact biological activity. While a systematic study on the 4-bromo isomer is needed, related research on other halogenated compounds suggests that the position influences binding affinity and metabolic stability.[6]

  • Nature of the Alkoxy Group: The ethoxy group in 4-Bromo-2-ethoxy-1-methylbenzene is an electron-donating group. In many bioactive molecules, the length and nature of the alkoxy chain can affect lipophilicity and, consequently, cell permeability and target engagement.

  • Additional Substituents: The introduction of other functional groups, such as hydroxyl, acetyl, or larger heterocyclic moieties, can drastically alter the biological activity profile. For instance, the presence of hydroxyl groups is often crucial for antioxidant activity in bromophenols.[1][5] In the context of anticancer activity, the addition of complex side chains or fused ring systems can lead to interactions with specific biological targets like enzymes or receptors.[2]

SAR_Concept cluster_core Core Scaffold: 4-Bromo-2-ethoxy-1-methylbenzene cluster_properties Modulated Properties cluster_activities Biological Activities Core Brominated Ethoxybenzene Lipophilicity Lipophilicity Core->Lipophilicity Substituent Modifications Electronics Electronic Effects Core->Electronics Substituent Modifications Sterics Steric Hindrance Core->Sterics Substituent Modifications Anticancer Anticancer Lipophilicity->Anticancer Influence Antioxidant Antioxidant Lipophilicity->Antioxidant Influence Electronics->Anticancer Influence Electronics->Antioxidant Influence Sterics->Anticancer Influence Sterics->Antioxidant Influence

Conceptual diagram of Structure-Activity Relationships.

Conclusion and Future Directions

The 4-Bromo-2-ethoxy-1-methylbenzene scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and diseases related to oxidative stress. The analysis of structurally related analogs reveals that the presence of a bromine atom on a substituted benzene ring is a key feature for both anticancer and antioxidant activities.

Future research should focus on the systematic synthesis and biological evaluation of a library of 4-Bromo-2-ethoxy-1-methylbenzene analogs. This would involve:

  • Varying the position of the substituents on the benzene ring to establish a clear SAR.

  • Modifying the alkoxy group to explore the impact of chain length and branching on activity.

  • Introducing a diverse range of substituents at the methyl position to probe interactions with biological targets.

Such a systematic approach will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds and will provide a solid foundation for the rational design of next-generation drug candidates.

References

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(23), 8341. [Link]

  • Guan, L., et al. (2018). Synthesis and anticancer activity of indolylisoxazoline analogues. Bioorganic & Medicinal Chemistry Letters, 28(17), 2883-2887. [Link]

  • Li, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]

  • O'Donovan, A. M., et al. (2023). Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. Marine Drugs, 21(6), 329. [Link]

  • Özdemir, I., et al. (2020). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 44(6), 1633-1647. [Link]

  • Wang, Y., et al. (2020). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1263. [Link]

Sources

Comparative

Benchmarking the efficiency of different synthesis routes to 4-Bromo-2-ethoxy-1-methylbenzene

For researchers and professionals in drug development and synthetic chemistry, the efficient synthesis of substituted aromatic intermediates is a cornerstone of innovation. This guide provides an in-depth comparison of t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the efficient synthesis of substituted aromatic intermediates is a cornerstone of innovation. This guide provides an in-depth comparison of two primary synthetic routes to 4-Bromo-2-ethoxy-1-methylbenzene, a valuable building block in medicinal chemistry. The analysis focuses on the underlying chemical principles, experimental protocols, and a comparative assessment of efficiency based on yield, cost, and safety.

Introduction to 4-Bromo-2-ethoxy-1-methylbenzene

4-Bromo-2-ethoxy-1-methylbenzene is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it a versatile intermediate in the synthesis of more complex molecules. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the ethoxy and methyl groups influence the molecule's electronic properties and steric environment.

This guide will explore two logical and common synthetic strategies for obtaining this target molecule:

  • Route 1: Electrophilic Aromatic Substitution. This approach involves the direct bromination of the precursor 2-ethoxy-1-methylbenzene.

  • Route 2: Nucleophilic Substitution. This route utilizes the well-established Williamson ether synthesis, starting from 4-bromo-2-methylphenol.

By examining the theoretical underpinnings and practical considerations of each route, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Mechanistic Considerations

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Route 1: Electrophilic Bromination of 2-ethoxy-1-methylbenzene

The direct bromination of 2-ethoxy-1-methylbenzene is an example of electrophilic aromatic substitution (EAS). The ethoxy and methyl groups are both activating and ortho-, para-directing. This means they increase the nucleophilicity of the benzene ring and direct incoming electrophiles to the positions ortho and para to themselves. In this case, the desired product is the result of bromination at the position para to the ethoxy group and meta to the methyl group.

The reaction proceeds through a two-step mechanism:

  • Generation of the Electrophile: A brominating agent, such as N-Bromosuccinimide (NBS) with an acid catalyst or bromine (Br₂) with a Lewis acid like FeBr₃, generates the electrophilic bromine species (Br⁺).

  • Nucleophilic Attack and Rearomatization: The electron-rich aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring to yield the final product.

cluster_0 Route 1: Electrophilic Bromination Start_1 2-ethoxy-1-methylbenzene Intermediate_1 Arenium Ion Intermediate Start_1->Intermediate_1 Electrophilic Attack Reagent_1 Brominating Agent (e.g., NBS) Reagent_1->Intermediate_1 Provides Br+ Product_1 4-Bromo-2-ethoxy-1-methylbenzene Intermediate_1->Product_1 Deprotonation

Caption: Workflow for Electrophilic Bromination.

Route 2: Williamson Ether Synthesis from 4-bromo-2-methylphenol

The Williamson ether synthesis is a classic and highly reliable method for preparing ethers.[1][2] It is a nucleophilic substitution reaction, specifically an SN2 reaction.[3][4][5]

The mechanism involves two key steps:

  • Formation of the Alkoxide: A strong base, such as sodium hydroxide or potassium carbonate, deprotonates the phenolic hydroxyl group of 4-bromo-2-methylphenol to form a sodium or potassium phenoxide. This phenoxide is a potent nucleophile.

  • Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide). This is a concerted, one-step process where the carbon-oxygen bond is formed simultaneously as the carbon-halogen bond is broken.[1][2]

cluster_1 Route 2: Williamson Ether Synthesis Start_2 4-bromo-2-methylphenol Intermediate_2 Phenoxide Ion Start_2->Intermediate_2 Deprotonation Base Strong Base (e.g., NaOH) Base->Intermediate_2 Product_2 4-Bromo-2-ethoxy-1-methylbenzene Intermediate_2->Product_2 SN2 Attack Reagent_2 Ethyl Halide (e.g., EtI) Reagent_2->Product_2

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocols

The following are representative experimental protocols for the two synthetic routes. These are based on established procedures for similar transformations and should be adapted and optimized as necessary.

Route 1: Electrophilic Bromination of 2-ethoxy-1-methylbenzene (Adapted Protocol)

Materials:

  • 2-ethoxy-1-methylbenzene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Benzoyl peroxide (initiator, if using radical conditions) or Silica gel (acid catalyst)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxy-1-methylbenzene (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Bromo-2-ethoxy-1-methylbenzene.

Route 2: Williamson Ether Synthesis of 4-bromo-2-methylphenol (Adapted Protocol)

Materials:

  • 4-bromo-2-methylphenol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethyl iodide (EtI) or Ethyl bromide (EtBr)

  • Acetone or Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 4-bromo-2-methylphenol (1.0 eq) in acetone, add powdered potassium carbonate (1.5 eq).

  • Add ethyl iodide (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously for 12-24 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Bromo-2-ethoxy-1-methylbenzene.

Comparative Analysis

ParameterRoute 1: Electrophilic BrominationRoute 2: Williamson Ether Synthesis
Starting Material 2-ethoxy-1-methylbenzene4-bromo-2-methylphenol
Key Reagents N-Bromosuccinimide, Initiator/CatalystStrong Base, Ethyl Halide
Reaction Type Electrophilic Aromatic SubstitutionNucleophilic Substitution (SN2)
Predicted Yield Moderate to High (dependent on selectivity)High
Purity/Byproducts Potential for regioisomersGenerally cleaner, with unreacted starting material as the main impurity
Cost of Starting Material (approx.) HigherLower[3][5][6]
Cost of Reagents (approx.) NBS: Moderate[1][2][7]Ethyl Iodide: Higher[4][8][9]
Safety Considerations NBS is a lachrymator and corrosive.[9] CCl₄ is toxic and environmentally harmful.Diethyl ether is extremely flammable.[7] Strong bases are corrosive.
Environmental Impact Use of halogenated solvents can be a concern.Use of flammable and volatile organic solvents.

Data Presentation and Characterization

Upon successful synthesis, the identity and purity of 4-Bromo-2-ethoxy-1-methylbenzene should be confirmed using standard analytical techniques.

Expected Spectroscopic Data (Predicted):

  • ¹H NMR: Signals corresponding to the aromatic protons (expecting an ABC system), the ethoxy group (a quartet and a triplet), and the methyl group (a singlet).

  • ¹³C NMR: Resonances for the eight distinct carbon atoms in the molecule.

  • IR Spectroscopy: Characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), and C-Br bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the bromine atom.

Conclusion and Recommendations

Both the electrophilic bromination of 2-ethoxy-1-methylbenzene and the Williamson ether synthesis of 4-bromo-2-methylphenol represent viable pathways to 4-Bromo-2-ethoxy-1-methylbenzene.

  • Route 1 (Electrophilic Bromination) offers a more direct approach but may present challenges in controlling regioselectivity, potentially leading to a mixture of isomers and requiring more rigorous purification.

  • Route 2 (Williamson Ether Synthesis) is a more convergent and generally higher-yielding method. While it involves a deprotonation step, the reaction is typically clean and predictable.

Recommendation: For laboratory-scale synthesis where high purity and predictable outcomes are paramount, the Williamson ether synthesis (Route 2) is the recommended approach. The starting material, 4-bromo-2-methylphenol, is more cost-effective, and the reaction is known for its reliability and high yields. While the cost of the ethylating agent may be higher, the overall efficiency and ease of purification make it a more attractive option for many applications.

For industrial-scale synthesis, a more detailed cost analysis of starting materials and reagents, as well as process safety and environmental considerations, would be necessary to make a definitive choice.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • The Lab Depot. Ethyl Iodide, Reagent. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • IndiaMART. Ethyl Iodide. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • GTI Laboratory Supplies. N-Bromosuccinimide, 99.98%, Certified® 30g. [Link]

  • eBay. N-Bromosuccinimide, 99.98%, Certified® 30g. [Link]

Sources

Validation

A Researcher's Guide to Spectroscopic Analysis: Confirming the Synthesis of 4-Bromo-2-ethoxy-1-methylbenzene

In the field of synthetic chemistry, particularly in drug development and materials science, the unambiguous confirmation of a target molecule's structure is paramount. Synthesis is not complete until the product is rigo...

Author: BenchChem Technical Support Team. Date: January 2026

In the field of synthetic chemistry, particularly in drug development and materials science, the unambiguous confirmation of a target molecule's structure is paramount. Synthesis is not complete until the product is rigorously characterized. This guide provides an in-depth comparison of the spectroscopic signatures of a common starting material, 4-Bromo-2-methylphenol, and its resulting ether product, 4-Bromo-2-ethoxy-1-methylbenzene, after undergoing a Williamson ether synthesis. We will explore the expected transformations as observed through Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, providing the causal links between structural changes and spectral output.

The conversion of a phenol to an ether is a fundamental transformation that introduces significant changes to the molecule's electronic and steric environment. These changes are directly observable through spectroscopic methods, making them powerful tools for reaction monitoring and final product verification.

The Chemical Transformation: Williamson Ether Synthesis

The synthesis of 4-Bromo-2-ethoxy-1-methylbenzene from 4-Bromo-2-methylphenol is typically achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] First, a strong base (like sodium hydride, NaH) deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion.[3][4] This phenoxide then attacks an ethylating agent, such as ethyl iodide or ethyl bromide, displacing the halide and forming the ether linkage.[4][5]

Spectroscopic Comparison: Before and After Ethylation

The conversion of the -OH group of the phenol to the -OCH₂CH₃ group of the ether product results in distinct and predictable changes in the IR, ¹H NMR, and ¹³C NMR spectra.

Infrared (IR) Spectroscopy: The Disappearance of a Key Functional Group

IR spectroscopy is exceptionally useful for identifying the presence or absence of specific functional groups.[6] The most dramatic change upon successful synthesis is the disappearance of the phenol's characteristic hydroxyl (-OH) peak and the appearance of C-O ether stretches.

  • Starting Material (4-Bromo-2-methylphenol): The spectrum is dominated by a strong, very broad absorption band in the region of 3200-3550 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded phenol.[7][8][9] Another key feature is a strong C-O stretching band around 1220 cm⁻¹.[7]

  • Product (4-Bromo-2-ethoxy-1-methylbenzene): In the product's spectrum, the broad O-H band will be completely absent. New, less intense C-H stretching bands for the ethoxy group will appear just below 3000 cm⁻¹. The most telling new signals are the C-O-C (ether) stretching vibrations, which typically appear as two distinct bands. An asymmetric stretch is found around 1250-1200 cm⁻¹, and a symmetric stretch appears around 1050-1020 cm⁻¹.

Spectroscopic FeatureStarting Material (4-Bromo-2-methylphenol)Product (4-Bromo-2-ethoxy-1-methylbenzene)Rationale for Change
O-H Stretch Strong, broad peak at ~3200-3550 cm⁻¹AbsentThe acidic proton of the hydroxyl group is replaced by an ethyl group.[7][9]
Aromatic C-H Stretch ~3030-3100 cm⁻¹~3030-3100 cm⁻¹Aromatic C-H bonds remain, so these stretches are still present.[10]
Aliphatic C-H Stretch ~2850-2960 cm⁻¹ (from -CH₃)~2850-2980 cm⁻¹ (from -CH₃ and -OCH₂CH₃)Increased intensity and complexity due to the addition of the ethoxy group.
C-O Stretch ~1220 cm⁻¹ (Phenolic)~1240 cm⁻¹ (Aryl C-O) and ~1040 cm⁻¹ (Alkyl C-O)The single C-O bond of the phenol is replaced by the two distinct C-O bonds of the aryl ether.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Tracking Proton Environments

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule.[11][12] The ethylation of 4-Bromo-2-methylphenol results in clear, diagnostic changes in the ¹H NMR spectrum.

  • Starting Material (4-Bromo-2-methylphenol):

    • Phenolic Proton (-OH): A broad singlet that can appear over a wide range (typically 4-7 ppm) and its integral corresponds to one proton.[8] The chemical shift is variable and depends on concentration and solvent.

    • Aromatic Protons: Three protons on the aromatic ring will show distinct signals in the aromatic region (~6.5-7.5 ppm), with splitting patterns determined by their coupling to each other.[13][14]

    • Methyl Protons (-CH₃): A sharp singlet around 2.2 ppm, integrating to three protons.

  • Product (4-Bromo-2-ethoxy-1-methylbenzene):

    • Phenolic Proton (-OH): This signal is absent.

    • Ethoxy Protons (-OCH₂CH₃): Two new signals appear. A quartet around 4.0 ppm (integrating to 2H) corresponding to the -OCH₂- protons, which are split by the adjacent methyl group. A triplet around 1.4 ppm (integrating to 3H) for the -CH₃ protons of the ethoxy group, split by the adjacent methylene group.

    • Aromatic Protons: The chemical shifts of the three aromatic protons will be slightly altered due to the change in the electronic effect of the oxygen substituent (from -OH to -OEt), but they will remain in the ~6.7-7.3 ppm region.

    • Methyl Protons (-CH₃): The singlet for the methyl group on the ring remains, with a slight shift, typically around 2.3 ppm.

Proton EnvironmentStarting Material (4-Bromo-2-methylphenol)Product (4-Bromo-2-ethoxy-1-methylbenzene)Rationale for Change
-OH Broad singlet, ~4-7 ppm (1H)AbsentHydroxyl group is converted to an ether.[8]
-OCH₂CH₃ AbsentQuartet, ~4.0 ppm (2H)Introduction of the methylene group of the ethoxy substituent.
-OCH₂CH₃ AbsentTriplet, ~1.4 ppm (3H)Introduction of the methyl group of the ethoxy substituent.
Aromatic H 3H in the range ~6.5-7.5 ppm3H in the range ~6.7-7.3 ppmSlight shift due to the change in the electronic environment from -OH to -OEt.
Ar-CH₃ Singlet, ~2.2 ppm (3H)Singlet, ~2.3 ppm (3H)The environment is largely unchanged, resulting in a minimal shift.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule.[15] The addition of the ethyl group provides two new, easily identifiable carbon signals.

  • Starting Material (4-Bromo-2-methylphenol): We expect to see 6 distinct signals for the aromatic carbons and one signal for the methyl carbon. The carbon bearing the -OH group (C-OH) is typically found around 150-155 ppm. The carbon bearing the bromine atom (C-Br) is significantly shielded due to the "heavy atom effect" and appears further upfield than might be expected based on electronegativity alone, often around 110-115 ppm.[16]

  • Product (4-Bromo-2-ethoxy-1-methylbenzene): All seven signals from the starting material's core structure will be present, albeit with slight shifts. Crucially, two new signals will appear in the aliphatic region:

    • -OCH₂-: A signal around 63-65 ppm.

    • -CH₃ (of ethoxy): A signal around 14-16 ppm. The aromatic C-O signal will shift slightly, typically appearing around 154-156 ppm.

Carbon EnvironmentStarting Material (4-Bromo-2-methylphenol)Product (4-Bromo-2-ethoxy-1-methylbenzene)Rationale for Change
-OCH₂- Absent~63-65 ppmNew carbon environment from the ethyl group.
-CH₃ (ethoxy) Absent~14-16 ppmNew carbon environment from the ethyl group.
C-O (aromatic) ~152 ppm~155 ppmThe electronic environment of the carbon attached to the oxygen changes upon ether formation.
C-Br (aromatic) ~112 ppm~113 ppmMinimal change as this carbon is distant from the reaction site.
Aromatic CH 3 signals in ~115-135 ppm range3 signals in ~112-132 ppm rangeMinor shifts due to the electronic change of the substituent.
Ar-CH₃ ~16 ppm~16 ppmMinimal change.

Experimental Protocols

Acquiring high-quality spectroscopic data is essential for accurate analysis. Below are standardized protocols for sample preparation and data acquisition.

Protocol for FT-IR Spectroscopy
  • Sample Preparation: If the sample is a solid, thoroughly grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. If the sample is a liquid or low-melting solid, a neat spectrum can be obtained by placing a small drop between two salt plates (KBr or NaCl).[17]

  • Background Scan: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O), which will be automatically subtracted from the sample spectrum.[18]

  • Sample Scan: Place the prepared sample (pellet or salt plates) in the sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[19][20]

  • Data Processing: Process the resulting spectrum to label the wavenumbers of significant peaks.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.75 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[21][22] The solution must be clear and homogeneous.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[22]

  • Instrument Setup: Insert the NMR tube into a spinner and place it in the spectrometer's autosampler or magnet.[23][24]

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved peaks.[24]

  • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse angle, relaxation delay). For ¹H NMR, a single scan may be sufficient, while ¹³C NMR often requires hundreds or thousands of scans due to the low natural abundance of the ¹³C isotope.[25]

  • Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).[23] The peaks are then integrated to determine the relative number of protons.

Visualization of Key Processes

Reaction Scheme

G cluster_0 Williamson Ether Synthesis SM 4-Bromo-2-methylphenol Intermediate Sodium 4-bromo-2-methylphenoxide (Nucleophile) SM->Intermediate Deprotonation Base NaH Product 4-Bromo-2-ethoxy-1-methylbenzene Intermediate->Product SN2 Attack Reagent CH3CH2-I Reagent->Product SideProduct NaI

Caption: Reaction scheme for the Williamson ether synthesis of the target product.

Spectroscopic Analysis Workflow

G cluster_analysis Spectroscopic Analysis Start Synthesized Product Mixture Purification Purification (e.g., Column Chromatography) Start->Purification PureProduct Isolated Product Purification->PureProduct IR FT-IR Spectroscopy PureProduct->IR HNMR 1H NMR Spectroscopy PureProduct->HNMR CNMR 13C NMR Spectroscopy PureProduct->CNMR Data Combined Spectral Data IR->Data HNMR->Data CNMR->Data Comparison Compare with Starting Material Data & Reference Spectra Data->Comparison Conclusion Structure Confirmed & Purity Assessed Comparison->Conclusion

Sources

Comparative

Isomeric purity analysis of 4-Bromo-2-ethoxy-1-methylbenzene

An In-Depth Comparative Guide to the Isomeric Purity Analysis of 4-Bromo-2-ethoxy-1-methylbenzene For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a co...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Isomeric Purity Analysis of 4-Bromo-2-ethoxy-1-methylbenzene

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible synthesis. The isomeric purity of starting materials and intermediates can profoundly influence reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a senior application scientist's perspective on objectively comparing the primary analytical techniques for assessing the isomeric purity of 4-Bromo-2-ethoxy-1-methylbenzene (CAS No. 871888-83-4), a key substituted benzene intermediate.

The synthesis of 4-Bromo-2-ethoxy-1-methylbenzene can potentially yield several positional isomers, such as 4-Bromo-1-ethoxy-2-methylbenzene or 2-Bromo-4-ethoxy-1-methylbenzene.[1][2][3] The presence of these closely related structures necessitates analytical methods with high resolving power and specificity. We will explore and compare three gold-standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. This guide moves beyond mere protocols to explain the causality behind methodological choices, empowering you to select and implement the most effective strategy for your laboratory's needs.

The Analytical Challenge: Resolving Structural Ambiguity

Positional isomers often possess very similar physicochemical properties, such as polarity and boiling point, which makes their separation a non-trivial task.[4][5] The choice of analytical method must be tailored to the specific requirements of the analysis, whether it be for routine quality control, trace-level impurity detection, or definitive structural confirmation.

Comparison of Core Analytical Methodologies

We will now delve into the principles, protocols, and performance characteristics of HPLC, GC-MS, and qNMR for the analysis of 4-Bromo-2-ethoxy-1-methylbenzene.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in separating components within a mixture.[6]

Principle of Separation: HPLC separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For aromatic isomers, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase. Separation selectivity is achieved by exploiting subtle differences in the hydrophobicity and electronic properties of the isomers.[7][8]

Expert Insight: The key to resolving positional isomers like those of 4-Bromo-2-ethoxy-1-methylbenzene often lies in leveraging secondary separation mechanisms. While a standard C18 column provides separation based primarily on hydrophobicity, a phenyl-based stationary phase introduces π-π interactions between the column's phenyl rings and the aromatic analytes.[6][9] This alternative selectivity is frequently decisive in separating compounds with identical hydrophobicity but different electron density distributions, as is the case with positional isomers.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent like acetonitrile) to a final concentration of approximately 0.5 mg/mL. Prepare calibration standards of the main isomer and any available isomeric impurities for quantification.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase: Isocratic elution with 65:35 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 280 nm (aromatic absorbance).[10]

    • Injection Volume: 5 µL.

Causality Behind Choices:

  • Phenyl-Hexyl Column: Chosen to induce π-π stacking interactions, which provides an orthogonal separation mechanism to the hydrophobic interactions of a C18 phase, enhancing resolution between positional isomers.[4][9]

  • Isocratic Elution: Simplifies the method for routine QC, improving reproducibility and reducing cycle time once separation is achieved.

  • Column Temperature: Maintained at 35 °C to ensure consistent retention times and improve peak shape by reducing mobile phase viscosity.

Data Interpretation: The output is a chromatogram showing peaks as a function of retention time. Isomeric purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks. For accurate quantification, a calibration curve generated from reference standards is required.

Workflow for HPLC Isomeric Purity Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Accurately weigh ~5 mg of sample P2 Dissolve in 5 mL Acetonitrile P1->P2 P3 Vortex & Sonicate to dissolve P2->P3 P4 Filter through 0.45 µm PTFE filter P3->P4 A1 Inject 5 µL onto Phenyl-Hexyl Column P4->A1 A2 Isocratic Elution (ACN/Water) A1->A2 A3 UV Detection at 280 nm A2->A3 D1 Integrate Peak Areas in Chromatogram A3->D1 D2 Calculate Area % Purity D1->D2

Caption: General experimental workflow for HPLC isomeric purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an ideal technique for analyzing volatile and thermally stable compounds.[11] Coupling it with a mass spectrometer provides both high-resolution separation and definitive identification.

Principle of Separation and Detection: In GC, a sample is vaporized and separated as it travels through a capillary column, propelled by a carrier gas. Separation is based on the analytes' boiling points and their interactions with the column's stationary phase.[10] The MS detector then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each component.

Expert Insight: For halogenated compounds, GC-MS offers exceptional sensitivity and specificity.[12][13] While isomers will have identical molecular ions, their fragmentation patterns in Electron Ionization (EI) mode can sometimes differ, aiding in identification. More powerfully, their chromatographic separation on a mid-polarity column (like a 5% phenyl-methylpolysiloxane) is typically excellent due to subtle differences in volatility and polarity. Negative Chemical Ionization (NCI) is an alternative ionization technique that can offer very high sensitivity for electrophilic compounds like brominated aromatics by monitoring for the bromide ion (m/z 79 and 81).[14][15][16]

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: DB-5ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (50:1 ratio), 1 µL injection volume.

    • Oven Program: Start at 120 °C, hold for 1 minute, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

    • Source Temperature: 230 °C.

Causality Behind Choices:

  • DB-5ms Column: This is a workhorse, general-purpose column offering a good balance of polarity to resolve compounds with slightly different boiling points and polarities. The 5% phenyl content provides some selectivity towards aromatic compounds.

  • Split Injection: Used for a relatively concentrated sample to avoid overloading the column, ensuring sharp, symmetrical peaks.

  • Oven Program: The temperature ramp allows for the separation of closely eluting isomers by carefully controlling their migration through the column.

Data Interpretation: The total ion chromatogram (TIC) is analogous to an HPLC chromatogram. Each peak can be analyzed to view its mass spectrum. Isomers will have the same molecular ion peak, confirming their identity. Purity is determined by the area percent of the peaks in the TIC.

Workflow for GC-MS Isomeric Purity Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh ~1 mg of sample P2 Dissolve in 10 mL Dichloromethane P1->P2 P3 Transfer to GC vial P2->P3 A1 Inject 1 µL (Split Mode) P3->A1 A2 Separate on DB-5ms via Temp Program A1->A2 A3 EI Ionization & Mass Detection A2->A3 D1 Analyze Total Ion Chromatogram (TIC) A3->D1 D2 Confirm Isomers by Mass Spectra D1->D2 D3 Calculate Area % Purity D2->D3

Caption: General experimental workflow for GC-MS isomeric purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is an inherently quantitative primary method that can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[17][18]

Principle of Quantification: The area (integral) of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[19] By adding a known amount of a high-purity internal standard to a known amount of the sample, the absolute purity of the target analyte can be calculated without requiring reference standards for the impurities.[20] Furthermore, the relative ratio of isomers can be determined by comparing the integrals of signals unique to each isomer.[18][21]

Expert Insight: qNMR is exceptionally powerful because it is a "structure-blind" quantification method for impurities, provided they have observable protons. Unlike chromatography, which requires that each impurity be separated and respond to the detector, qNMR can quantify all proton-containing species simultaneously. The key to a successful qNMR experiment is selecting non-overlapping signals for the analyte and the standard, and ensuring full relaxation of all nuclei by using a sufficiently long relaxation delay (d1), typically 5 times the longest spin-lattice relaxation time (T1).[22][23]

Experimental Protocol: ¹H qNMR

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 4-Bromo-2-ethoxy-1-methylbenzene sample into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard 30° or 90° pulse.

    • Solvent: Chloroform-d (CDCl₃).

    • Relaxation Delay (d1): 30 seconds (ensure full relaxation).

    • Number of Scans: 16 to 64 (for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a unique, well-resolved signal for the analyte, the internal standard, and any identifiable isomeric impurities. For 4-Bromo-2-ethoxy-1-methylbenzene, the aromatic protons or the methyl protons are good candidates.

Causality Behind Choices:

  • Internal Standard: Maleic acid is a good choice as it is non-volatile, stable, has a simple spectrum (a singlet in the aromatic region), and is soluble in many organic solvents.

  • Long Relaxation Delay (d1): This is the most critical parameter for quantification. A long delay ensures that all protons have fully returned to equilibrium before the next pulse, making the signal integrals directly proportional to the number of protons, regardless of their chemical environment.[22]

Data Interpretation: The purity is calculated using the following equation[17]:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (Wstd / Wanalyte) * Puritystd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular Weight

  • W = Weight

  • std = Internal Standard

The ratio of isomers is determined by comparing the integrals of signals unique to each isomer.

Workflow for qNMR Isomeric Purity Analysis

cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing P1 Accurately weigh sample & internal std P2 Dissolve in known volume of CDCl3 P1->P2 P3 Transfer to NMR tube P2->P3 A1 Acquire 1H Spectrum (Long d1 delay) P3->A1 A2 Ensure good S/N (16-64 scans) A1->A2 D1 Process FID (FT, Phase, Baseline) A2->D1 D2 Integrate unique signals (Analyte, Std, Isomers) D1->D2 D3 Calculate Purity & Isomer Ratios D2->D3

Caption: General experimental workflow for qNMR isomeric purity analysis.

Quantitative Performance Comparison

The optimal analytical technique is a function of the specific analytical goal, balancing sensitivity, accuracy, and throughput.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Differential partitioning between liquid and solid phases.[10]Separation by volatility, detection by mass.[10]Nuclear spin resonance in a magnetic field.[21]
Resolution of Isomers Good to Excellent, highly dependent on column/mobile phase selection.[24]Excellent, especially with long capillary columns.Good, dependent on magnetic field strength and chemical shift differences.
Limit of Quantification (LOQ) ~0.05% (UV)~0.01% (MS-SCAN), <0.005% (MS-SIM)~0.1%
Precision (Typical RSD%) < 2%< 5%< 1%[19]
Analysis Time 10 - 20 minutes15 - 30 minutes10 - 20 minutes per sample
Isomer Standards Required? Yes, for definitive identification and quantification.No for tentative ID (mass spec), Yes for definitive ID (retention time) & quantification.No, for relative quantification of isomers. Yes (internal std) for absolute purity.[19][20]
Destructive Analysis? YesYesNo

Conclusion and Recommendations

The selection of an optimal analytical method for the isomeric purity analysis of 4-Bromo-2-ethoxy-1-methylbenzene is contingent upon the specific requirements of the analysis.

  • For Routine Quality Control (QC): HPLC is often the method of choice. It is robust, highly reproducible, and easily automated, making it ideal for high-throughput screening of batches where the potential isomeric impurities are known.

  • For High Sensitivity and Definitive Identification: GC-MS is superior. Its high chromatographic resolution combined with the structural information from mass spectrometry makes it the preferred method for identifying and quantifying unknown trace-level impurities or for use in regulatory filings where impurity identification is critical.[10]

  • For Primary Quantification and Structural Confirmation: qNMR is unparalleled. It serves as a primary, non-destructive method to determine absolute purity without needing to isolate and certify every potential impurity.[17][25] It is the definitive tool for certifying reference standards and for resolving disputes between other analytical methods.

For comprehensive quality assurance in a drug development setting, an integrated approach is most effective. HPLC or GC-MS can be employed for routine purity testing, while qNMR serves as the crucial orthogonal technique for the definitive certification of reference materials and for the structural confirmation of observed impurities. This multi-faceted strategy ensures the highest level of confidence in the isomeric purity of 4-Bromo-2-ethoxy-1-methylbenzene, safeguarding the quality and integrity of the subsequent synthetic steps and the final pharmaceutical product.

References

  • Webster, G. K. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. Retrieved from [Link]

  • Buser, H. R. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications. Retrieved from [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Retrieved from [Link]

  • Sales Martinez, C. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC International. Retrieved from [Link]

  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. Retrieved from [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Semantic Scholar. Retrieved from [Link]

  • de la Torre, A., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667-76. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Patsnap. (2025). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. Patsnap Eureka. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ResearchGate. (2025). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative 1H NMR spectroscopy. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 4-Bromo-1-ethoxy-2-methylbenzene,(CAS# 79636-93-4). Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Retrieved from [Link]

  • Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. The Journal of Organic Chemistry, 85(15), 9931–9944. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Benzene. Retrieved from [Link]

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]

  • Spantideas, S., et al. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Bromo-2-ethoxy-1-methylbenzene

As a Senior Application Scientist, it is understood that the lifecycle of a chemical in the laboratory does not end with the completion of a reaction. The responsible management and disposal of chemical waste are paramou...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical in the laboratory does not end with the completion of a reaction. The responsible management and disposal of chemical waste are paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 4-Bromo-2-ethoxy-1-methylbenzene, a halogenated aromatic compound. The protocols herein are grounded in established safety principles and regulatory standards, designed to provide clarity and instill confidence in your laboratory's waste management practices.

Disclaimer: This document serves as a comprehensive guide. However, it is not a substitute for the specific Safety Data Sheet (SDS) for 4-Bromo-2-ethoxy-1-methylbenzene or your institution's specific Environmental Health and Safety (EHS) protocols. Always consult your institution's EHS department as the final authority on waste disposal procedures.[1][2]

Hazard Profile and Immediate Safety Considerations

Understanding the intrinsic hazards of a compound is the first step in managing its waste. Based on data for 4-Bromo-2-methoxy-1-methylbenzene and structurally similar halogenated aromatic compounds, 4-Bromo-2-ethoxy-1-methylbenzene should be handled as a hazardous substance.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Action
Acute Toxicity, Oral Harmful if swallowed.[3]pictogram: "GHS07"Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor. Rinse mouth.
Skin Corrosion/Irritation Causes skin irritation.[3]pictogram: "GHS07"Wash hands and any exposed skin thoroughly after handling.[4] Wear protective gloves. If skin irritation occurs, seek medical advice.
Serious Eye Damage/Irritation Causes serious eye irritation.[3]pictogram: "GHS07"Wear eye protection.[5] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][6]
Target Organ Toxicity May cause respiratory irritation.[3]pictogram: "GHS07"Avoid breathing dust, fumes, or vapors.[6] Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[4][7]

All handling and waste consolidation activities must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][7]

The Critical Mandate: Segregation of Halogenated Waste

The single most important principle in the disposal of 4-Bromo-2-ethoxy-1-methylbenzene is its strict segregation as halogenated organic waste .[1][7]

Causality: Halogenated compounds, containing elements like Bromine (Br), Chlorine (Cl), Fluorine (F), or Iodine (I), require specialized disposal methods, typically high-temperature incineration.[8] If mixed with non-halogenated solvents, they contaminate the entire waste stream. This prevents the possibility of solvent recycling or fuel blending for the non-halogenated portion and significantly increases disposal costs.[9] Furthermore, improper incineration of mixed waste can lead to the formation of highly toxic and persistent environmental pollutants like dioxins.

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of generation to the point of collection.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles.[7]

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile).[2][7]

  • Body Protection: A standard laboratory coat.[7]

Step 2: Waste Collection and Containerization

  • Select the Correct Container: Obtain a dedicated, properly labeled "Halogenated Organic Waste" container from your institution's EHS department or stockroom.[1][7][10] This container must be made of a chemically compatible material (e.g., polyethylene for liquids) and have a secure, leak-proof lid.[2]

  • Consolidate Waste: Carefully transfer all waste containing 4-Bromo-2-ethoxy-1-methylbenzene, including reaction residues and solvent rinsates used for cleaning glassware, into the designated container.[1]

  • Minimize Volume: Do not unnecessarily dilute the waste.[9] However, all rinsate from contaminated glassware should be collected.[1]

  • Keep Container Closed: The waste container must remain securely closed at all times, except when actively adding waste.[9]

Step 3: Labeling Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is critical for safety.[11]

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, affix your institution's official "Hazardous Waste" tag.[9]

  • Complete All Fields: Write clearly and legibly. Include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "4-Bromo-2-ethoxy-1-methylbenzene" and all other components in the waste stream.[1]

    • The approximate concentrations or percentages of each component.

    • The date accumulation started.

    • Your name, laboratory number, and contact information.

Step 4: Temporary Storage (Satellite Accumulation)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[9]

  • Secondary Containment: The container should be placed within a larger, chemically resistant secondary containment bin to contain any potential leaks.[2]

  • Segregation: Store it away from incompatible materials, particularly strong oxidizing agents.[2]

Step 5: Arranging Final Disposal

  • Monitor Fill Level: Do not overfill the container. Stop at 90% capacity to allow for vapor expansion.

  • Request Pickup: Once the container is full or you have finished the project, arrange for disposal through your institution's EHS office.[1] Follow their specific procedures for requesting a waste pickup.

Spill Management and Contaminated Solids

Accidents happen. A clear plan for managing spills and contaminated materials is essential.

Protocol for Small Spills (Inside a Fume Hood):

  • Alert Personnel: Notify others in the immediate area.

  • Maintain PPE: Ensure you are wearing appropriate PPE.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[2][12]

  • Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated debris (e.g., broken glass) into a separate, sealable bag or container.[4][8]

  • Label as Waste: Label the container as "Solid Hazardous Waste" and list "4-Bromo-2-ethoxy-1-methylbenzene" and the absorbent material.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the wipe as hazardous waste. Follow with a thorough cleaning with soap and water.[2]

  • Dispose: Dispose of the sealed container of spill cleanup material along with your other halogenated waste.

Contaminated solids such as gloves, weigh boats, and absorbent pads should be collected in a designated, labeled solid hazardous waste container.

Decontamination of Laboratory Glassware

Properly cleaned glassware is essential for future experiments.

  • Initial Rinse: In a fume hood, rinse the contaminated glassware with a small amount of a suitable solvent (e.g., acetone).[1]

  • Collect Rinsate: This initial rinsate is considered hazardous and must be collected in your "Halogenated Organic Waste" container.[1]

  • Standard Cleaning: After the initial decontamination rinse, the glassware can be washed with soap and water as per standard laboratory procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 4-Bromo-2-ethoxy-1-methylbenzene.

G cluster_0 cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Containerize & Label cluster_3 Step 3: Store & Dispose A Waste Generation (Contains 4-Bromo-2-ethoxy-1-methylbenzene) B Is it liquid waste? (e.g., reaction mixture, rinsate) A->B C Is it solid waste? (e.g., contaminated PPE, spill debris) B->C No E Collect in leak-proof, 'Halogenated Organic Waste' container B->E Yes D Is it an empty container? C->D No F Collect in designated, 'Solid Hazardous Waste' container C->F Yes G Triple rinse with appropriate solvent D->G Yes H Affix 'Hazardous Waste' Tag. List ALL constituents. E->H F->H I Collect rinsate in 'Halogenated Organic Waste' container G->I J Deface label. Dispose as non-hazardous glass/plastic. G->J K Store in secondary containment in Satellite Accumulation Area (SAA) H->K I->E L Contact EHS for waste pickup K->L

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-ethoxy-1-methylbenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-ethoxy-1-methylbenzene
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